molecular formula C8H7N3O2 B1357808 Benzo[d]oxazole-2-carbohydrazide CAS No. 27507-90-0

Benzo[d]oxazole-2-carbohydrazide

Cat. No.: B1357808
CAS No.: 27507-90-0
M. Wt: 177.16 g/mol
InChI Key: VKHNEIIQEKUELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]oxazole-2-carbohydrazide (CAS 27507-90-0) is a versatile benzoxazole-based building block in medicinal chemistry and drug discovery research. Its core structure, featuring a benzoxazole ring fused with a carbohydrazide functional group, serves as a privileged scaffold for designing and synthesizing novel bioactive molecules with diverse therapeutic potential . Researchers primarily utilize this compound as a precursor for developing new agents with demonstrated biological activities. Structural analogs and derivatives of benzo[d]oxazole have shown significant in vitro antimicrobial effects against a range of Gram-positive and Gram-negative bacteria, including Bacillus subtilis , Escherichia coli , and Pseudomonas aeruginosa , as well as fungal strains such as Candida albicans . Furthermore, this chemotype is actively investigated in oncology research, with certain derivatives exhibiting promising antiproliferative activity against human cancer cell lines, such as colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cells . The mechanism of action for benzoxazole derivatives is often multi-targeted. They can function as enzyme inhibitors; for instance, some derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy . Other derivatives have been designed to target and inhibit the cyclooxygenase-2 (COX-2) enzyme, showcasing potential as anti-inflammatory agents . The carbohydrazide moiety is a critical reactive handle, allowing researchers to readily synthesize a library of Schiff bases and other complex molecules for structure-activity relationship (SAR) studies . This compound is for research purposes only and is not intended for diagnostic or therapeutic use. Handle with care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzoxazole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-11-7(12)8-10-5-3-1-2-4-6(5)13-8/h1-4H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHNEIIQEKUELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Benzo[d]oxazole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and comprehensive characterization of Benzo[d]oxazole-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. The benzoxazole scaffold is a recognized pharmacophore present in numerous biologically active molecules, and its derivatization with a carbohydrazide moiety offers a versatile platform for the development of novel therapeutic agents.[1][2][3] This document details a robust, field-proven two-step synthetic protocol, explains the causal mechanisms behind the experimental choices, and outlines a full suite of analytical techniques for structural elucidation and purity confirmation. It is intended for researchers, chemists, and professionals in the field of drug discovery and development who require a practical and scientifically grounded resource for working with this valuable chemical intermediate.

Introduction: The Strategic Importance of the Benzoxazole Scaffold

The benzoxazole nucleus, an aromatic heterocyclic system formed by a fused benzene and oxazole ring, is a cornerstone in modern drug discovery.[4][5] Its prevalence in molecules with a wide spectrum of pharmacological activities—including anticancer, antimicrobial, anti-inflammatory, and antiviral properties—stems from its ability to engage in favorable interactions with various biological targets.[1][3][4][5][6][7] The planar, rigid structure of the benzoxazole ring system serves as an excellent scaffold for arranging functional groups in a precise three-dimensional orientation to maximize binding affinity with proteins and enzymes.

The introduction of a carbohydrazide group (-CONHNH₂) at the 2-position of the benzoxazole ring transforms the scaffold into Benzo[d]oxazole-2-carbohydrazide (Molecular Formula: C₈H₇N₃O₂, Molecular Weight: 177.16 g/mol ).[8] This functionalization is strategically significant for two primary reasons:

  • Pharmacophoric Contribution: The hydrazide moiety itself can participate in hydrogen bonding and other non-covalent interactions within a receptor's active site.

  • Synthetic Versatility: It serves as a highly reactive and versatile chemical handle. The terminal amino group is a potent nucleophile, enabling straightforward derivatization to form Schiff bases, N-acyl derivatives, and other heterocyclic systems like oxadiazoles and triazoles, thereby facilitating the exploration of a vast chemical space for lead optimization.[9][10][11]

This guide provides a validated protocol for the synthesis of this key intermediate and a detailed roadmap for its definitive characterization.

Synthesis Pathway and Experimental Protocol

The synthesis of Benzo[d]oxazole-2-carbohydrazide is most efficiently achieved via a two-step sequence. The chosen pathway is favored for its use of readily available starting materials, reliable reaction conditions, and generally high yields. The strategy involves an initial cyclocondensation to form the benzoxazole ring system with an ester at the 2-position, followed by hydrazinolysis to yield the target carbohydrazide.

Synthetic Workflow Overview

The logical flow of the synthesis is depicted below. The initial step establishes the core heterocyclic scaffold, while the second step introduces the reactive hydrazide functionality.

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrazinolysis SM 2-Aminophenol + Diethyl Oxalate INT Ethyl Benzo[d]oxazole-2-carboxylate SM:e->INT:w Reflux, Ethanol TARGET Benzo[d]oxazole-2-carbohydrazide INT:e->TARGET:w Hydrazine Hydrate, Ethanol, Reflux

A two-step synthesis of Benzo[d]oxazole-2-carbohydrazide.
Step 1: Synthesis of Ethyl Benzo[d]oxazole-2-carboxylate

Causality and Rationale: This step involves the cyclocondensation of 2-aminophenol with diethyl oxalate. The reaction proceeds via a nucleophilic attack of the amino group of 2-aminophenol on one of the ester carbonyls of diethyl oxalate, followed by an intramolecular cyclization where the phenolic hydroxyl group attacks the newly formed amide carbonyl. Subsequent dehydration drives the reaction to completion, forming the stable aromatic benzoxazole ring. Ethanol is an ideal solvent as it is polar, solubilizes the reactants, and has a suitable boiling point for reflux.

Experimental Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: To the flask, add 2-aminophenol (0.1 mol, 10.91 g) and diethyl oxalate (0.12 mol, 17.54 g, 16.3 mL).

  • Solvent: Add 100 mL of absolute ethanol.

  • Reaction: Heat the mixture to reflux with continuous stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Filter the precipitated solid using a Buchner funnel, wash it with a small amount of cold ethanol to remove unreacted starting materials, and then wash with petroleum ether.

  • Drying: Dry the solid product under vacuum to obtain Ethyl Benzo[d]oxazole-2-carboxylate as a crystalline solid.

Step 2: Synthesis of Benzo[d]oxazole-2-carbohydrazide

Causality and Rationale: This reaction is a classic hydrazinolysis, a nucleophilic acyl substitution.[12] Hydrazine hydrate, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester intermediate. The ethoxy group is displaced as ethanol, a good leaving group, resulting in the formation of the thermodynamically stable carbohydrazide. The reaction is typically carried out in ethanol at reflux to ensure a sufficient reaction rate.

Experimental Protocol:

  • Setup: Use the same setup as in Step 1 (round-bottom flask with reflux condenser and magnetic stirrer).

  • Reagents: Dissolve Ethyl Benzo[d]oxazole-2-carboxylate (0.05 mol, 9.56 g), synthesized in Step 1, in 150 mL of absolute ethanol.

  • Addition: To this solution, add hydrazine hydrate (99-100%) (0.15 mol, 7.5 g, ~7.3 mL) dropwise with stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The formation of a solid precipitate is a common indicator of product formation.[9] Monitor the reaction via TLC until the starting ester spot disappears.

  • Isolation: Cool the reaction mixture in an ice bath. Filter the white crystalline precipitate, wash thoroughly with cold water, followed by a wash with cold ethanol.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol.

  • Drying: Dry the final product, Benzo[d]oxazole-2-carbohydrazide, in a vacuum oven at 60-70°C.

Comprehensive Characterization and Data Interpretation

Definitive structural confirmation is paramount. A combination of spectroscopic methods provides a self-validating system to confirm the identity and purity of the synthesized Benzo[d]oxazole-2-carbohydrazide.[13][14]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying the key functional groups present in the molecule. The spectrum provides a molecular "fingerprint" that confirms the successful conversion of the ester to the carbohydrazide.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale for Assignment
3350 - 3200N-H Stretch (asymmetric & symmetric)Amine (-NH₂)Two distinct bands are expected, confirming the presence of the primary amine of the hydrazide.
3200 - 3100N-H StretchAmide (-CONH-)A single, often broad, band confirming the amide N-H bond.
1680 - 1660C=O Stretch (Amide I)Carbonyl (-CONHNH₂)Strong absorption confirming the presence of the amide carbonyl. This is a critical peak.[15]
1630 - 1610C=N StretchOxazole RingCharacteristic stretching vibration of the carbon-nitrogen double bond within the heterocyclic ring.[9]
1580 - 1450C=C StretchAromatic RingMultiple sharp bands indicating the benzene ring of the benzoxazole core.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming its precise connectivity. Spectra are typically recorded in a deuterated solvent like DMSO-d₆, which can exchange with the labile N-H protons.

¹H NMR Spectroscopy:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~9.50Singlet (broad)1H-CO-NH- The amide proton is deshielded due to the adjacent carbonyl group. It appears as a broad signal and is D₂O exchangeable.[16]
7.85 - 7.75Multiplet2HAr-H Protons on the aromatic ring, typically in the downfield region.
7.50 - 7.40Multiplet2HAr-H Protons on the aromatic ring. The specific splitting pattern depends on the substitution.
~4.60Singlet (broad)2H-NH₂ The terminal amine protons. This signal is also broad and D₂O exchangeable.

¹³C NMR Spectroscopy:

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~158-C=O The carbonyl carbon, highly deshielded due to the electronegative oxygen atom.
~163C2 (Oxazole) The carbon at the 2-position of the oxazole ring (C=N), significantly downfield.
150 - 141Aromatic Quaternary C Carbons of the benzene ring fused to the oxazole ring.
128 - 110Aromatic CH Aromatic carbons bearing hydrogen atoms.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides structural information through its fragmentation pattern.

  • Molecular Ion Peak: In Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry, the molecular ion peak ([M]⁺ or [M+H]⁺) is expected at m/z ≈ 177 .[8] This provides definitive confirmation of the compound's molecular formula.

  • Fragmentation Analysis: The fragmentation pattern offers further structural validation. Key fragmentation pathways involve the cleavage of the amide bond and the stable benzoxazole ring system.

Fragmentation_Pathway M [C₈H₇N₃O₂]⁺ m/z = 177 (Molecular Ion) F1 [C₇H₅N₂O]⁺ m/z = 133 (Benzoxazole-2-carbonyl cation) M->F1 - NHNH₂ F3 [NH₂NH]⁺ m/z = 31 M->F3 - C₇H₄NOCO F2 [C₇H₄NO]⁺ m/z = 118 (Benzoxazole cation) F1->F2 - CO

Plausible mass fragmentation pathway for the title compound.

Applications in Drug Development and Future Outlook

Benzo[d]oxazole-2-carbohydrazide is not an end product but a pivotal starting material. Its true value lies in its potential for elaboration into diverse libraries of compounds for high-throughput screening. By reacting it with various aldehydes, ketones, sulfonyl chlorides, or isothiocyanates, researchers can rapidly generate novel chemical entities.[9][10][12][16] The inherent biological relevance of the benzoxazole core suggests that these derivatives are promising candidates for evaluation as anticancer, antibacterial, and anti-inflammatory agents, among other therapeutic areas.[1][6][13]

Conclusion

This guide has presented a reliable and well-rationalized methodology for the synthesis of Benzo[d]oxazole-2-carbohydrazide. The detailed experimental protocols are designed for reproducibility and scalability. Furthermore, the comprehensive characterization data, including IR, NMR, and MS analyses, provide a robust framework for quality control and structural verification. By mastering the synthesis and characterization of this key building block, researchers are well-equipped to explore the rich medicinal chemistry of benzoxazole derivatives and accelerate the discovery of new therapeutic agents.

References

  • A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. PubMed.
  • Innovations in Pharmaceutical Synthesis with 2-Aminomethylbenzoxazole. NINGBO INNO PHARMCHEM CO.,LTD.
  • Benzoxazole derivatives: Significance and symbolism. ScienceDirect.
  • Market-available drugs with a benzoxazole moiety.
  • Scheme 3 Condensation of benzo[d]oxazole-2-carbohydrazide (2) with...
  • Biological activities of benzoxazole and its derivatives.
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
  • Design, synthesis and antitumor activities of some novel benzoxazole carbohydrazide derivatives.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH.
  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal a. Al-Ahliyya Amman University.
  • SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. International Journal of Pharmacy and Technology.
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.
  • Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives.
  • Synthesis of substituted 2-amino benzoxazole derivatives starting
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cycliz
  • Benzo[d]oxazole-2-carbohydrazide. Lead Sciences.
  • Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles. Open Research Oklahoma.
  • Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex.
  • Synthesis and Characterization of Some Benzoxazole Deriv
  • Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Journal of Applied Science and Engineering.
  • Benzoxazole. PubChem - NIH.
  • Molecular Modeling, Synthesis, Characterization and Pharmacological Evaluation of Benzo[d]oxazole Derivatives as Non-Steroidal Anti-Inflamm
  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflamm
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.

Sources

An In-depth Technical Guide to the Starting Materials for Benzo[d]oxazole-2-carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of Benzo[d]oxazole-2-carbohydrazide, a key scaffold in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, mechanistic insights, and comparative data to inform experimental design and execution.

Introduction: The Significance of the Benzoxazole Moiety

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in pharmaceutical and materials science.[1] Their planar, bicyclic structure is a common motif in a wide array of pharmacologically active molecules, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Benzo[d]oxazole-2-carbohydrazide, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, including Schiff bases, oxadiazoles, and triazoles, which have shown promising therapeutic potential.[3][4]

The synthesis of this versatile building block can be approached through several strategic pathways, primarily revolving around the formation of the core benzoxazole ring and the subsequent elaboration of the 2-position to introduce the carbohydrazide functional group. This guide will explore the most prevalent and efficient of these synthetic strategies.

Primary Synthetic Pathways and Key Starting Materials

The synthesis of Benzo[d]oxazole-2-carbohydrazide predominantly originates from o-aminophenol, a readily available and versatile precursor.[5] The core of the synthetic challenge lies in the efficient construction of the oxazole ring and the introduction of the C2-substituent. Two principal strategies have emerged as the most effective and are detailed below.

Strategy 1: Direct Condensation of o-Aminophenol with Diethyl Oxalate

This is arguably the most direct and atom-economical approach to the ethyl ester precursor of Benzo[d]oxazole-2-carbohydrazide. The reaction proceeds through a one-pot condensation and cyclization sequence.

Core Starting Materials:

  • o-Aminophenol: The foundational building block providing the benzene ring and the heteroatoms for the oxazole ring.

  • Diethyl Oxalate: Serves as the source for the two-carbon unit at the 2-position of the benzoxazole ring, directly installing the ester functionality.

  • Hydrazine Hydrate: The reagent for the final conversion of the ester to the desired carbohydrazide.

Reaction Workflow:

G cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrazinolysis o_aminophenol o-Aminophenol reaction1 Condensation/ Cyclization o_aminophenol->reaction1 diethyl_oxalate Diethyl Oxalate diethyl_oxalate->reaction1 ethyl_benzoxazole_carboxylate Ethyl 2-(benzo[d]oxazol-2-yl)acetate reaction2 Hydrazinolysis ethyl_benzoxazole_carboxylate->reaction2 reaction1->ethyl_benzoxazole_carboxylate hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->reaction2 final_product Benzo[d]oxazole-2-carbohydrazide reaction2->final_product

Caption: Synthetic workflow for Strategy 1.

Mechanistic Insights:

The initial reaction between o-aminophenol and diethyl oxalate is a classic condensation reaction.[6] The amino group of o-aminophenol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by an intramolecular cyclization where the hydroxyl group attacks the newly formed amide carbonyl, leading to the formation of the oxazole ring after dehydration.[2]

Experimental Protocol: Synthesis of Ethyl 2-(benzo[d]oxazol-2-yl)acetate

  • In a round-bottom flask equipped with a reflux condenser, a mixture of o-aminophenol (1.0 equivalent) and diethyl oxalate (1.0 equivalent) is heated.[7]

  • The reaction is typically carried out at a temperature sufficient to drive off the ethanol byproduct, often between 140-150°C.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the crude product can be purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Synthesis of Benzo[d]oxazole-2-carbohydrazide

  • Ethyl 2-(benzo[d]oxazol-2-yl)acetate (1.0 equivalent) is dissolved in a suitable solvent, such as ethanol.[8]

  • Hydrazine hydrate (typically an excess, e.g., 3.0 equivalents) is added to the solution.

  • The mixture is refluxed for several hours until the reaction is complete, as indicated by TLC.

  • Upon cooling, the solid product, Benzo[d]oxazole-2-carbohydrazide, precipitates out and can be collected by filtration, washed with cold ethanol, and dried.[8]

Strategy 2: Multi-Step Synthesis via Benzoxazole-2-thiol Intermediate

This pathway offers an alternative route that proceeds through a stable and easily accessible intermediate, benzo[d]oxazole-2-thiol.

Core Starting Materials:

  • o-Aminophenol: As with the first strategy, this is the primary precursor.

  • Carbon Disulfide (CS₂): Used to form the 2-thiol derivative of the benzoxazole core.

  • Ethyl Chloroacetate: An alkylating agent used to introduce the ester side chain.

  • Hydrazine Hydrate: For the final conversion to the carbohydrazide.

Reaction Workflow:

G cluster_0 Step 1: Thiol Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis o_aminophenol o-Aminophenol reaction1 Cyclization o_aminophenol->reaction1 cs2 Carbon Disulfide cs2->reaction1 koh KOH koh->reaction1 thiol_intermediate Benzo[d]oxazole-2-thiol reaction2 S-Alkylation thiol_intermediate->reaction2 reaction1->thiol_intermediate ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->reaction2 ester_intermediate Ethyl 2-(benzo[d]oxazol-2-ylthio)acetate reaction3 Hydrazinolysis ester_intermediate->reaction3 reaction2->ester_intermediate hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->reaction3 final_product 2-(Benzo[d]oxazol-2-ylthio)acetohydrazide reaction3->final_product

Caption: Synthetic workflow for Strategy 2.

Mechanistic Insights:

The formation of benzo[d]oxazole-2-thiol involves the reaction of o-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide.[9][10] The base deprotonates the phenol and amine, and the resulting nucleophiles attack the carbon of CS₂. Subsequent intramolecular cyclization and elimination of H₂S yields the thiol. The subsequent S-alkylation with ethyl chloroacetate is a standard nucleophilic substitution reaction.[10] Finally, the hydrazinolysis proceeds as in Strategy 1.

Experimental Protocol: Synthesis of Benzo[d]oxazole-2-thiol

  • A mixture of o-aminophenol (1.0 equivalent), potassium hydroxide (1.0 equivalent), and carbon disulfide (1.0 equivalent) in ethanol is refluxed.[10]

  • The reaction is typically heated for several hours.

  • After cooling, the reaction mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • The solid benzo[d]oxazole-2-thiol is collected by filtration, washed with water, and dried.[10]

Experimental Protocol: Synthesis of Ethyl 2-(benzo[d]oxazol-2-ylthio)acetate

  • To a stirred mixture of benzo[d]oxazole-2-thiol (1.0 equivalent) and potassium hydroxide (1.0 equivalent) in ethanol, ethyl chloroacetate (1.0 equivalent) is added.[10]

  • The reaction mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC).

  • The product is isolated by pouring the reaction mixture into water and collecting the precipitate by filtration.

Experimental Protocol: Synthesis of 2-(Benzo[d]oxazol-2-ylthio)acetohydrazide

  • A mixture of ethyl 2-(benzo[d]oxazol-2-ylthio)acetate (1.0 equivalent) and hydrazine hydrate (an excess) in ethanol is refluxed for several hours.[10]

  • Upon cooling, the product crystallizes out and is collected by filtration.

Comparative Analysis of Synthetic Strategies

ParameterStrategy 1: Direct CondensationStrategy 2: Multi-step via Thiol
Number of Steps 23
Key Intermediate Ethyl 2-(benzo[d]oxazol-2-yl)acetateBenzo[d]oxazole-2-thiol
Reagent Toxicity Diethyl oxalate is moderately toxic.Carbon disulfide is highly flammable and toxic.
Atom Economy Generally higher due to fewer steps.Lower due to the introduction and removal of the thiol group.
Versatility Direct and efficient for the target molecule.The thiol intermediate can be used to synthesize a wider range of derivatives.
Overall Yield Can be high with optimized conditions.Can be good, but cumulative losses over three steps may reduce the overall yield.

Conclusion

The synthesis of Benzo[d]oxazole-2-carbohydrazide is a well-established process with multiple viable routes. The choice of the most appropriate synthetic strategy depends on several factors, including the desired scale of the reaction, the availability and cost of starting materials, safety considerations, and the potential need for a versatile intermediate for the synthesis of other derivatives. The direct condensation of o-aminophenol with diethyl oxalate offers a more streamlined approach, while the multi-step synthesis via the benzo[d]oxazole-2-thiol intermediate provides access to a key building block for further chemical exploration. Both pathways underscore the central role of o-aminophenol as the primary and indispensable starting material in the synthesis of this important heterocyclic compound.

References

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing.
  • Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids - Benchchem.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - NIH.
  • Various pathways for the synthesis of benzoxazole using 2-aminophenol... - ResearchGate.
  • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC.
  • Design, synthesis and antitumor activities of some novel benzoxazole carbohydrazide derivatives - ResearchGate.
  • Scheme 3 Condensation of benzo[d]oxazole-2-carbohydrazide (2) with... - ResearchGate.
  • (PDF) Synthesis of some novel benzoxazole derivatives and their antimicrobial activity.
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC - NIH.
  • Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][2][5]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation - SciRP.org. Available at:

  • An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines - Benchchem.

Sources

The Formation of Benzo[d]oxazole-2-carbohydrazide: A Mechanistic and Methodological Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxazole Scaffold

Benzo[d]oxazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active agents.[1][2] Their versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have cemented their importance in the pursuit of novel therapeutics.[1][2] Benzo[d]oxazole-2-carbohydrazide, in particular, serves as a crucial synthetic intermediate, a versatile building block for constructing more complex molecular architectures, such as 1,2,4-triazole and 1,3,4-oxadiazole heterocycles, which are themselves prevalent in bioactive compounds. Understanding the fundamental mechanism of its formation is paramount for optimizing its synthesis and enabling the efficient development of new chemical entities.

This technical guide provides an in-depth exploration of the core mechanisms governing the synthesis of Benzo[d]oxazole-2-carbohydrazide. We will dissect the reaction pathways, explain the causality behind the experimental choices, and provide a validated protocol for its preparation.

Core Synthesis Strategy: A Two-Stage Mechanistic Pathway

The most prevalent and efficient synthesis of Benzo[d]oxazole-2-carbohydrazide is a two-stage process. This strategy hinges on the initial construction of the benzoxazole ring system with an ester substituent at the 2-position, followed by the conversion of this ester into the desired carbohydrazide functionality.

  • Stage 1: Benzoxazole Ring Formation via Condensation of 2-Aminophenol with Diethyl Oxalate.

  • Stage 2: Hydrazinolysis of the resulting Ethyl Benzoxazole-2-carboxylate to yield the final product.

We will now explore the mechanistic intricacies of each stage.

Stage 1: The Mechanism of Benzoxazole-2-carboxylate Formation

The formation of the benzoxazole ring is a classic example of a condensation-cyclization reaction. The reaction between 2-aminophenol and diethyl oxalate is an effective method for creating the core structure.[3]

Step 1: Nucleophilic Acyl Substitution (Part 1 - Amide Formation)

The reaction is initiated by the nucleophilic attack of the amino group (-NH₂) of 2-aminophenol on one of the electrophilic carbonyl carbons of diethyl oxalate. The lone pair of electrons on the nitrogen atom is more nucleophilic than that of the hydroxyl group. This attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates an ethoxide ion (EtO⁻), which is then protonated by the newly formed ammonium ion or a trace acid catalyst to generate ethanol and an N-(2-hydroxyphenyl)oxamic acid ethyl ester intermediate.

Step 2: Intramolecular Cyclization (Nucleophilic Acyl Substitution - Part 2)

The second crucial step is an intramolecular nucleophilic attack by the hydroxyl (-OH) group of the 2-aminophenol moiety on the second carbonyl carbon (the amide carbonyl). This is the key ring-closing step. This attack forms a five-membered ring tetrahedral intermediate.

Step 3: Dehydration and Aromatization

The tetrahedral intermediate then collapses, eliminating a molecule of water. This dehydration step is often facilitated by heating or the presence of an acid catalyst, which protonates the hydroxyl group, making it a better leaving group. The final elimination of water results in the formation of the stable, aromatic benzoxazole ring system, yielding Ethyl Benzoxazole-2-carboxylate.

The overall mechanism for the formation of the benzoxazole ring from 2-aminophenol and diethyl oxalate is depicted below.

Benzoxazole Ring Formation Reactants 2-Aminophenol + Diethyl Oxalate Intermediate1 Tetrahedral Intermediate (Amide Formation) Reactants->Intermediate1 Nucleophilic Attack (Amino Group) Intermediate2 N-(2-hydroxyphenyl)oxamic acid ethyl ester Intermediate1->Intermediate2 - EtOH Intermediate3 Tetrahedral Intermediate (Cyclization) Intermediate2->Intermediate3 Intramolecular Nucleophilic Attack (Hydroxyl Group) Product Ethyl Benzoxazole-2-carboxylate Intermediate3->Product - H₂O

Caption: Mechanism of Ethyl Benzoxazole-2-carboxylate formation.

Stage 2: The Mechanism of Hydrazinolysis

The conversion of the ethyl ester to the carbohydrazide is a nucleophilic acyl substitution reaction.[4] Hydrazine (NH₂NH₂) is a potent nucleophile, and it readily attacks the electrophilic carbonyl carbon of the ester.

Step 1: Nucleophilic Attack by Hydrazine

The terminal nitrogen atom of hydrazine, with its lone pair of electrons, acts as the nucleophile. It attacks the carbonyl carbon of the Ethyl Benzoxazole-2-carboxylate, breaking the pi-bond of the carbonyl group and forming a tetrahedral intermediate.

Step 2: Proton Transfer

A proton transfer likely occurs within the tetrahedral intermediate, where the negatively charged oxygen atom is protonated, and a proton is removed from the newly added hydrazine moiety.

Step 3: Elimination of the Leaving Group

The tetrahedral intermediate then collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (EtO⁻) as the leaving group. The ethoxide ion is subsequently protonated by the reaction medium or another hydrazine molecule to form ethanol.

This sequence of steps results in the formation of the final product, Benzo[d]oxazole-2-carbohydrazide.

Hydrazinolysis Mechanism Reactants Ethyl Benzoxazole-2-carboxylate + Hydrazine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Benzo[d]oxazole-2-carbohydrazide Intermediate->Product - EtOH

Caption: Mechanism of Benzo[d]oxazole-2-carbohydrazide formation via hydrazinolysis.

Experimental Protocol: A Validated Synthesis

The following protocol details a reliable method for the synthesis of Benzo[d]oxazole-2-carbohydrazide.

Part A: Synthesis of Ethyl Benzoxazole-2-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminophenol (1.0 equivalent) and diethyl oxalate (1.2 equivalents).

  • Solvent: While the reaction can sometimes be performed neat, using a high-boiling point solvent such as ethanol can facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux (approximately 140-150°C if neat, or the boiling point of the solvent) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, the reaction mixture may solidify. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Ethyl Benzoxazole-2-carboxylate.

Part B: Synthesis of Benzo[d]oxazole-2-carbohydrazide
  • Reaction Setup: Dissolve the Ethyl Benzoxazole-2-carboxylate (1.0 equivalent) obtained from Part A in a suitable solvent, such as absolute ethanol, in a round-bottom flask with a magnetic stirrer and reflux condenser.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate often indicates the progress of the reaction.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the final product, Benzo[d]oxazole-2-carbohydrazide, typically as a white or off-white solid.

Quantitative Data Summary

CompoundStarting MaterialsMolar Ratio (Starting Material:Reagent)SolventReaction Time (hours)Typical Yield (%)
Ethyl Benzoxazole-2-carboxylate 2-Aminophenol, Diethyl Oxalate1 : 1.2Ethanol or Neat4 - 685 - 95
Benzo[d]oxazole-2-carbohydrazide Ethyl Benzoxazole-2-carboxylate, Hydrazine Hydrate1 : 3-5Ethanol2 - 490 - 98

Conclusion: A Foundation for Further Discovery

The two-stage synthesis of Benzo[d]oxazole-2-carbohydrazide, proceeding through a benzoxazole ring formation followed by hydrazinolysis, is a robust and high-yielding process. A thorough understanding of the underlying nucleophilic acyl substitution and intramolecular cyclization mechanisms is crucial for adapting this methodology to create a diverse array of derivatives. This knowledge empowers researchers and drug development professionals to rationally design and efficiently synthesize novel benzoxazole-based compounds with potentially enhanced therapeutic properties, thereby continuing to build upon the rich pharmacological legacy of this important heterocyclic scaffold.

References

  • A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Benzoxazole and Benzothiazole Synthesis from Carboxylic Acid in Solution and on Resin by Ethyl 2-cyano-2-(2-nitro-benzenesulfonyloxyimino) acetate and para-Toluenesulfonic Acid. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 18, 2026, from [Link]

  • Various pathways for the synthesis of benzoxazole using 2-aminophenol and different substrates. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 18, 2026, from [Link]

  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Reaction of amines with diethyl oxalate (Hofmann amine separation method). (2018). Stack Exchange. Retrieved January 18, 2026, from [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

Sources

The Benzoxazole Carbohydrazide Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Publication Date: January 18, 2026

Abstract

The confluence of a benzoxazole nucleus with a carbohydrazide moiety has given rise to a chemical scaffold of significant interest in medicinal chemistry. This hybrid architecture, the benzoxazole carbohydrazide scaffold, has consistently demonstrated a broad and potent spectrum of biological activities. Its structural versatility allows for facile derivatization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of the synthesis, biological potential, and structure-activity relationships of the benzoxazole carbohydrazide scaffold. We will delve into its proven efficacy as an antimicrobial, anticancer, and anti-inflammatory agent, supported by experimental data and mechanistic insights. Detailed protocols for key biological assays and visualizations of synthetic pathways and mechanisms of action are included to provide a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: The Strategic Fusion of Two Potent Pharmacophores

The benzoxazole ring system, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to endogenous purine bases facilitates interactions with a wide array of biological macromolecules.[3] This has led to the development of numerous benzoxazole-containing compounds with diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6][7]

The carbohydrazide functional group (-CONHNH2) is another key player in the design of bioactive molecules. It serves as a versatile linker and a pharmacophore in its own right, known to contribute to the biological activity of various compounds, often through its ability to form Schiff bases and other derivatives.

The combination of these two moieties into the benzoxazole carbohydrazide scaffold creates a synergistic effect, yielding derivatives with enhanced and often novel biological activities. This guide will explore the significant therapeutic potential of this promising chemical framework.

Synthetic Strategies: Building the Benzoxazole Carbohydrazide Core

The synthesis of benzoxazole carbohydrazide derivatives typically follows a multi-step sequence, beginning with the construction of the benzoxazole ring, followed by the introduction and derivatization of the carbohydrazide side chain. A general synthetic pathway is outlined below.

General Synthetic Protocol

A common route involves the reaction of an ortho-aminophenol with a dicarboxylic acid or its derivative to form a benzoxazole carboxylic acid, which is then esterified. The resulting ester is subsequently reacted with hydrazine hydrate to yield the core benzoxazole carbohydrazide.[8] This intermediate can then be further modified, for instance, by condensation with various aldehydes or ketones to produce a diverse library of Schiff bases.[9]

Synthetic_Scheme A o-Aminophenol C Benzoxazole Carboxylic Acid A->C Cyclocondensation B Dicarboxylic Acid Derivative B->C D Benzoxazole Carboxylate Ester C->D Esterification E Benzoxazole Carbohydrazide D->E Hydrazinolysis (Hydrazine Hydrate) G Benzoxazole Carbohydrazide Derivatives (e.g., Schiff Bases) E->G Condensation F Substituted Aldehyde/Ketone F->G

Caption: Generalized synthetic scheme for benzoxazole carbohydrazide derivatives.

Antimicrobial Potential: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents. Benzoxazole carbohydrazide derivatives have demonstrated significant promise in this arena, exhibiting broad-spectrum activity against both bacteria and fungi.[4][10]

Antibacterial and Antifungal Activity

Numerous studies have reported the potent in vitro antimicrobial activity of benzoxazole carbohydrazide derivatives against a panel of clinically relevant microorganisms. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[3]

Table 1: In Vitro Antimicrobial Activity of Selected Benzoxazole Carbohydrazide Derivatives (MIC in µg/mL)

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. nigerReference
BC-1 16832641632[4]
BC-2 841632816[4]
BC-3 3216641283264[11]
Ofloxacin 4224--[4]
Fluconazole ----816[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The following protocol outlines a standard method for determining the MIC of test compounds against bacterial and fungal strains.

  • Preparation of Inoculum: A 24-hour-old culture of the test microorganism is suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth medium.

  • Compound Dilution: The test compounds and standard drugs are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Anticancer Activity: Targeting Key Pathways in Oncology

The benzoxazole carbohydrazide scaffold has emerged as a valuable pharmacophore in the design of novel anticancer agents.[9][12] Derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines, often through the inhibition of critical signaling pathways involved in tumor growth and proliferation.[13][14]

Mechanism of Action: Inhibition of VEGFR-2 and Other Kinases

One of the key mechanisms underlying the anticancer activity of certain benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[13][14] VEGFR-2 is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to apoptosis and a reduction in tumor growth.[13]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLC-γ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates BC_Scaffold Benzoxazole Carbohydrazide Scaffold BC_Scaffold->VEGFR2 Inhibits Raf Raf Kinase PLCg->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival MEK->Cell_Survival

Caption: Key sites for structural modification on the benzoxazole carbohydrazide scaffold.

Conclusion and Future Perspectives

The benzoxazole carbohydrazide scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. Its demonstrated efficacy across a spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory, underscores its significance in modern drug discovery. The synthetic accessibility of this scaffold allows for the creation of large and diverse chemical libraries, facilitating comprehensive structure-activity relationship studies.

Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo models to assess their therapeutic efficacy, pharmacokinetic properties, and toxicological profiles.

  • Combinatorial Chemistry Approaches: The application of combinatorial chemistry techniques can accelerate the discovery of novel derivatives with enhanced potency and selectivity.

References

  • Rajyalakshmi, G., Rama Narsimha Reddy, A., & Sarangapani, M. (2012). Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene) Benzoxazole-5-Carbohydrazide Derivatives. Letters in Drug Design & Discovery, 9(6).
  • Request PDF. (n.d.). Synthesis and Characterization of Some Benzoxazole Derivatives.
  • Khan, S. A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 88. Available at: [Link]

  • Osmaniye, D., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979. Available at: [Link]

  • Li, Y., et al. (2017). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. Scientific Reports, 7(1), 1735. Available at: [Link]

  • Srinivas, A., et al. (2010). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research, 2(1), 319-326. Available at: [Link]

  • Abu-Bakr, S. M., et al. (2017). Design, synthesis and antitumor activities of some novel benzoxazole carbohydrazide derivatives. ResearchGate. Available at: [Link]

  • Unknown. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Unknown. (n.d.). Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. Available at: [Link]

  • Wieczorek, D., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Folia Microbiologica, 66(4), 545-553. Available at: [Link]

  • Unknown. (n.d.). Exploration of Biological Potential of Benzoxazole Heterocycles: An Overview. ResearchGate. Available at: [Link]

  • Unknown. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3). Available at: [Link]

  • Unknown. (2025). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. Available at: [Link]

  • Alheety, N. F. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal, 16(3). Available at: [Link]

  • Arulmurugan, S., et al. (2020). Review on the Synthetic Methods of Biologically Potent Benzoxazole Derivatives. Mini-Reviews in Organic Chemistry, 18(6). Available at: [Link]

  • Alheety, N. F. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Semantic Scholar. Available at: [Link]

  • Unknown. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). Exploration of the Biological Potential of Benzoxazoles: An Overview. Bentham Science. Available at: [Link]

  • Unknown. (n.d.). Structure activity relationship of benzoxazole derivatives. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2019). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules, 24(21), 3846. Available at: [Link]

  • Bai, H., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(6), e202201145. Available at: [Link]

  • El-Naggar, M., et al. (2021). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. Archiv der Pharmazie, 354(10), e2100181. Available at: [Link]

  • Unknown. (n.d.). Synthesis and pharmacological screening of some benzoxazole derivatives as an anti inflammatory agents. SlideShare. Available at: [Link]

  • Unknown. (n.d.). Synthesis of some benzoxazole derivatives. JOCPR. Available at: [Link]

  • Khan, M. F., et al. (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Medicinal Chemistry, 18(5), 551-564. Available at: [Link]

  • Request PDF. (n.d.). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. ResearchGate. Available at: [Link]

  • Unknown. (2025). Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Strategy. ACS Infectious Diseases. Available at: [Link]

Sources

A Comprehensive Technical Guide to Benzo[d]oxazole-2-carbohydrazide and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[d]oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] When functionalized with a carbohydrazide moiety at the 2-position, this scaffold gives rise to Benzo[d]oxazole-2-carbohydrazide, a versatile chemical intermediate that serves as a launchpad for the synthesis of a vast library of derivatives. These analogs have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anticancer, anticonvulsant, and enzyme-inhibitory properties.[3][4][5] This technical guide provides an in-depth review of the synthetic methodologies employed to create Benzo[d]oxazole-2-carbohydrazide and its diverse analogs. It critically examines the spectrum of their biological activities with a focus on structure-activity relationships (SAR) and underlying mechanisms of action. Detailed experimental protocols and data summaries are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to explore this promising class of compounds.

Introduction: The Significance of the Benzoxazole-Carbohydrazide Scaffold

The fusion of a benzene ring with an oxazole ring creates the benzo[d]oxazole system, a bicyclic heterocycle that imparts favorable physicochemical properties, including metabolic stability and excellent binding characteristics, to drug candidates.[2] Its structural rigidity and lipophilicity allow it to effectively interact with various biological targets. The introduction of a carbohydrazide group (-CONHNH₂) at the 2-position adds a critical layer of functionality. The hydrazide moiety is a key pharmacophore in its own right, present in drugs like the antitubercular agent isoniazid.[6] It serves as a versatile chemical handle, readily reacting with a wide range of electrophiles to generate diverse analogs such as hydrazones, semicarbazones, and thiosemicarbazones.[7][8] This synthetic tractability, combined with the inherent biological relevance of the parent scaffold, makes Benzo[d]oxazole-2-carbohydrazide a cornerstone for the development of novel therapeutic agents.

Synthetic Strategies and Analog Generation

The synthesis of Benzo[d]oxazole-2-carbohydrazide and its derivatives is a well-established yet adaptable process. The core logic involves the initial formation of the benzoxazole ring system, followed by the elaboration of the C2 substituent into the carbohydrazide, which is then used as a point of diversification.

Synthesis of the Core Intermediate

A common and efficient pathway to the key intermediate, 2-(...)-acetohydrazide, which is a precursor to the title compound, begins with the cyclization of ortho-phenylenediamine with chloroacetic acid to form 2-(chloromethyl)-1H-benzo[d]imidazole.[3] This is followed by reaction with benzo[d]oxazole-2-thiol. The resulting intermediate is treated with ethyl chloroacetate and subsequently with hydrazine hydrate to yield the desired acetohydrazide.[3]

  • Expert Insight: The choice of hydrazine hydrate for the final step is critical. It acts as a potent nucleophile to displace the ethoxy group from the ester intermediate, forming the thermodynamically stable hydrazide. The reaction is typically performed in an alcoholic solvent like ethanol under reflux to ensure completion.[9] Characterization at this stage using techniques like IR, ¹H-NMR, and Mass Spectrometry is imperative to confirm the structure before proceeding to analog synthesis.[9]

Generation of Analogs: A Workflow for Diversity

The terminal -NH₂ group of the carbohydrazide is the primary site for chemical modification. Condensation with a diverse array of aldehydes and ketones is the most common strategy to produce a library of N'-substituted hydrazone derivatives. This reaction is typically acid-catalyzed and proceeds with high yields.[7][10] Further diversification can be achieved by reacting the carbohydrazide with isocyanates or isothiocyanates to yield semicarbazide and thiosemicarbazide analogs, respectively.[7]

G cluster_0 Core Synthesis cluster_1 Analog Diversification Start 2-Aminophenol Precursors Core Benzoxazole-2-Ester or Thiol Intermediate Start->Core Cyclization/ Functionalization Hydrazide Benzo[d]oxazole-2- carbohydrazide Core->Hydrazide Hydrazinolysis (Hydrazine Hydrate) Aldehydes Aldehydes/ Ketones (R-CHO) Hydrazide->Aldehydes Isocyanates Isocyanates/ Isothiocyanates Hydrazide->Isocyanates Other Other Electrophiles (e.g., Anhydrides) Hydrazide->Other Library Diverse Analog Library (Hydrazones, etc.) Aldehydes->Library Isocyanates->Library Other->Library

Caption: General workflow for synthesis and diversification.

Spectrum of Biological Activities

Derivatives of Benzo[d]oxazole-2-carbohydrazide have been investigated for a wide array of pharmacological effects. The specific activity is highly dependent on the nature of the substituents appended to the carbohydrazide core.

Antitubercular Activity

Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant strains.[11][12] This has spurred the search for novel therapeutics, and benzoxazole derivatives have emerged as a promising class.[11][13] Many analogs have shown significant efficacy against Mycobacterium tuberculosis (Mtb).

  • Mechanistic Insight: A key target for some antitubercular agents is the 2-trans-enoyl-acyl carrier protein reductase (InhA), an enzyme essential for mycolic acid biosynthesis in the bacterial cell wall.[6] Molecular docking studies have suggested that benzoxazole-hydrazide derivatives can fit into the InhA binding pocket, establishing crucial interactions that lead to enzyme inhibition.[6] The carbohydrazide moiety often plays a vital role in forming hydrogen bonds within the active site.

Anticancer Activity

The development of novel anticancer agents is a paramount goal in medicinal chemistry. Benzoxazole derivatives have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including those from colorectal (HCT116), breast (MCF-7), and liver (HepG2) cancers.[3][14][15]

  • Mechanism of Action: VEGFR-2 Inhibition: A primary mechanism for the anticancer effect of several benzoxazole analogs is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[14][16][17] VEGFR-2 is a key tyrosine kinase receptor that, upon activation by its ligand (VEGF), triggers downstream signaling pathways promoting angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis. By blocking the ATP-binding site of VEGFR-2, these inhibitors prevent its activation and halt the pro-angiogenic cascade.[16]

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P Phosphorylation (Activation) VEGFR2->P Dimerization Benzoxazole Benzoxazole Analog Benzoxazole->VEGFR2 Inhibits PLC PI3K/Akt Pathway P->PLC RAS Ras/MAPK Pathway P->RAS Proliferation Cell Proliferation & Survival PLC->Proliferation Angiogenesis Angiogenesis & Metastasis RAS->Angiogenesis G cluster_0 Screening Cascade Start Synthesized Analog Library Primary Primary Screen (e.g., Single high-dose cytotoxicity @ 10 µM) Start->Primary Hit Identify 'Hits' (>50% inhibition) Primary->Hit Dose Dose-Response Assay (e.g., SRB Assay) to determine IC₅₀ Hit->Dose Active End In Vivo Testing Potent Select Potent Hits (IC₅₀ < Threshold) Secondary Secondary / Mechanistic Assay (e.g., VEGFR-2 Kinase Assay) Potent->Secondary Active Lead Lead Optimization (Improve Potency, ADME) Secondary->Lead Lead->End

Sources

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of Benzo[d]oxazole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[d]oxazole-2-carbohydrazide, a heterocyclic compound featuring a fused benzene and oxazole ring system, has emerged as a significant scaffold in medicinal chemistry. Its structural motif is a key building block for the synthesis of a diverse array of derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of Benzo[d]oxazole-2-carbohydrazide. We will delve into the fundamental synthetic pathways, elucidate the rationale behind experimental choices, and explore the timeline of its applications, particularly in the realm of drug discovery. This guide aims to serve as an in-depth resource for researchers and professionals engaged in the design and development of novel therapeutic agents.

Introduction: The Benzoxazole Core and its Significance

The benzoxazole ring system, an aromatic organic compound with the molecular formula C₇H₅NO, is a privileged scaffold in medicinal chemistry.[1][2] Its relative stability, owing to its aromaticity, coupled with reactive sites for functionalization, makes it an attractive starting point for the synthesis of complex, biologically active molecules.[3] The structural similarity of the benzoxazole nucleus to naturally occurring nucleic acid bases facilitates its interaction with various biological macromolecules, leading to a broad range of pharmacological activities.[4][5]

Derivatives of benzoxazole have demonstrated a remarkable array of therapeutic potentials, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihistaminic properties.[2][4] Several commercially available drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Flunoxaprofen, contain the benzoxazole core, underscoring its clinical relevance.[2] Within this important class of compounds, Benzo[d]oxazole-2-carbohydrazide serves as a crucial intermediate, providing a reactive hydrazide moiety for the construction of more complex molecular architectures.[6]

The Genesis of a Scaffold: Discovery and Early Synthetic Approaches

While a singular, seminal publication detailing the "discovery" of Benzo[d]oxazole-2-carbohydrazide is not readily apparent in early literature, its emergence is intrinsically linked to the broader exploration of benzoxazole chemistry. The synthesis of this key intermediate is a logical extension of established reactions for forming hydrazides from their corresponding esters.

The most prevalent and historically significant method for the synthesis of Benzo[d]oxazole-2-carbohydrazide involves a two-step process. This pathway highlights the fundamental principles of heterocyclic chemistry and nucleophilic acyl substitution.

Step 1: Formation of the Benzoxazole Ring

The foundational step is the construction of the benzoxazole ring itself. A common and efficient method involves the condensation of a 2-aminophenol with a carboxylic acid derivative.[3][7] For the purpose of synthesizing the 2-carbohydrazide, the reaction typically starts with a 2-substituted precursor that can be readily converted to the desired functionality. One of the most direct routes involves the reaction of 2-aminophenol with an appropriate carboxylic acid or its derivative, such as an acid chloride or ester, under acidic or microwave conditions.[3][8]

Step 2: Hydrazinolysis of a 2-Carboxylate Precursor

The pivotal step in the synthesis of Benzo[d]oxazole-2-carbohydrazide is the reaction of a corresponding ester, typically an ethyl or methyl 2-benzoxazolecarboxylate, with hydrazine hydrate.[9][10][11] This reaction is a classic example of nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the more stable carbohydrazide.

The general reaction is as follows:

Benzo[d]oxazole-2-carboxylate + Hydrazine Hydrate → Benzo[d]oxazole-2-carbohydrazide + Alcohol

This reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol.[9][10] The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).[6] Upon completion, the product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.[1]

Experimental Protocol: A Validated Synthesis of Benzo[d]oxazole-2-carbohydrazide

The following protocol details a reliable method for the laboratory-scale synthesis of Benzo[d]oxazole-2-carbohydrazide, based on the hydrazinolysis of a carboxylate precursor.

Materials:

  • Ethyl 2-benzoxazolecarboxylate (or Methyl 2-benzoxazolecarboxylate)

  • Hydrazine Hydrate (99%)

  • Ethanol (absolute)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of Ethyl 2-benzoxazolecarboxylate in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an equimolar or slight excess of hydrazine hydrate dropwise. The addition is typically exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2 to 22 hours.[1][10] The reaction progress should be monitored by TLC.

  • Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The product, Benzo[d]oxazole-2-carbohydrazide, will often precipitate as a solid.

  • Purification: Collect the solid product by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield pure crystals.[1]

Characterization:

The synthesized Benzo[d]oxazole-2-carbohydrazide should be characterized using standard analytical techniques to confirm its identity and purity. These include:

  • Melting Point Determination: Comparison with literature values.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H, C=O, and the benzoxazole ring vibrations.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected protons and carbons.[6]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[6]

Below is a Graphviz diagram illustrating the synthetic workflow:

Synthesis_Workflow Start Start: Ethyl 2-benzoxazolecarboxylate + Hydrazine Hydrate Reaction Reaction: Reflux in Ethanol Start->Reaction Step 1 Cooling Cooling & Precipitation Reaction->Cooling Step 2 Filtration Filtration & Washing Cooling->Filtration Step 3 Purification Purification: Recrystallization Filtration->Purification Step 4 Product Final Product: Benzo[d]oxazole-2-carbohydrazide Purification->Product Step 5

Caption: Synthetic workflow for Benzo[d]oxazole-2-carbohydrazide.

Evolution of Applications: From Intermediate to a Key Player in Drug Discovery

Initially valued as a versatile chemical intermediate, the significance of Benzo[d]oxazole-2-carbohydrazide has grown substantially with the increasing recognition of the pharmacological potential of its derivatives. The reactive hydrazide group serves as a convenient handle for the introduction of various pharmacophores through reactions such as condensation with aldehydes and ketones to form hydrazones (Schiff bases), or cyclization reactions to form other heterocyclic systems like oxadiazoles and triazoles.[6][12]

A Timeline of Therapeutic Exploration
Era Focus of Research and Application Key Findings and Significance Representative Derivatives
Early Studies (Mid-20th Century) Fundamental synthesis and characterization of benzoxazole derivatives.Establishment of synthetic routes to the benzoxazole core and its simple derivatives.Simple substituted benzoxazoles.
Late 20th Century Exploration of broad-spectrum biological activities.Discovery of antimicrobial, antifungal, and anti-inflammatory properties of various benzoxazole compounds.[2]Benzoxazole-based Schiff bases and simple heterocycles.
Early 21st Century Focus on targeted therapies, particularly anticancer and antiviral agents.Identification of specific molecular targets and mechanisms of action for benzoxazole derivatives.[6]Complex heterocyclic systems derived from the carbohydrazide.
Present Day Development of dual-target inhibitors and specialized therapeutic agents.Design of molecules that can simultaneously inhibit multiple pathways, such as PD-1/PD-L1 and VISTA in cancer immunotherapy.[13]Highly functionalized benzoxazole derivatives with improved potency and selectivity.
Mechanism of Action: A Glimpse into Biological Pathways

The diverse biological activities of Benzo[d]oxazole-2-carbohydrazide derivatives stem from their ability to interact with a variety of biological targets. For instance, recent studies have explored their potential as dual inhibitors in cancer immunotherapy. The following diagram illustrates a simplified conceptual pathway where a benzoxazole derivative could potentially inhibit two key immune checkpoint proteins, PD-1/PD-L1 and VISTA.

Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal VISTA_APC VISTA VISTA_TCell VISTA VISTA_APC->VISTA_TCell Inhibitory Signal TCell_Inhibition T-Cell Inhibition PD1->TCell_Inhibition VISTA_TCell->TCell_Inhibition TCell_Activation T-Cell Activation Benzoxazole Benzo[d]oxazole Derivative Benzoxazole->PD1 Inhibition Benzoxazole->VISTA_TCell Inhibition

Caption: Inhibition of PD-1/PD-L1 and VISTA pathways by a benzoxazole derivative.

Conclusion and Future Perspectives

From its origins as a chemical intermediate synthesized through fundamental organic reactions, Benzo[d]oxazole-2-carbohydrazide has evolved into a cornerstone for the development of novel therapeutic agents. Its straightforward synthesis and the versatility of its hydrazide functionality have enabled the creation of vast libraries of derivatives with a wide range of biological activities. The historical trajectory of research on this compound mirrors the broader advancements in medicinal chemistry, moving from general biological screening to targeted drug design.

Future research is likely to continue leveraging the structural advantages of the Benzo[d]oxazole-2-carbohydrazide scaffold. The development of more sophisticated derivatives with enhanced target specificity and improved pharmacokinetic profiles holds significant promise. As our understanding of complex disease pathways deepens, this versatile molecule will undoubtedly continue to play a crucial role in the quest for new and more effective medicines.

References

  • SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. (URL: [Link])

  • Synthesis and Characterization of Some Benzoxazole Derivatives. (URL: [Link])

  • Design, synthesis and antitumor activities of some novel benzoxazole carbohydrazide derivatives. (URL: [Link])

  • Synthesis of some benzoxazole derivatives. (URL: [Link])

  • Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. (URL: [Link])

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (URL: [Link])

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (URL: [Link])

  • Methods for the synthesis of benzoxazole 2‐carboxylates/carboxamides. (URL: [Link])

  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (URL: [Link])

  • A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. (URL: [Link])

  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. (URL: [Link])

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (URL: [Link])

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (URL: [Link])

  • SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. (URL: [Link])

  • Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][4][6][9]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. (URL: [Link])

  • Simple synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives via a silver-catalysed tandem condensation reaction. (URL: [Link])

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (URL: [Link])

  • Discovery of Benzo[d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway. (URL: [Link])

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate With Hydrazine Hydrate. (URL: [Link])

  • Unprecedented synthesis of a 14-membered hexaazamacrocycle. (URL: [Link])

  • Benzoxazole: The molecule of diverse pharmacological importance. (URL: [Link])

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (URL: [Link])

Sources

Introduction: The Significance of Benzo[d]oxazole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Benzo[d]oxazole-2-carbohydrazide

Benzo[d]oxazole-2-carbohydrazide is a heterocyclic organic compound that has garnered significant attention in the scientific community, particularly within the realms of medicinal chemistry and materials science.[1][2] Its core structure, featuring a fused benzene and oxazole ring system (a benzoxazole moiety) appended with a carbohydrazide group (-CONHNH₂), makes it a highly versatile and reactive intermediate.[3][4] This unique scaffold is a cornerstone for the synthesis of a diverse array of more complex heterocyclic systems, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff bases.[5][6]

Derivatives originating from this molecule have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][7][8][9] The carbohydrazide functional group is particularly crucial, acting as a nucleophilic center and a key pharmacophore that enables the molecule to serve as a building block for creating compounds with significant biological potential. This guide provides a comprehensive analysis of the essential physicochemical properties of Benzo[d]oxazole-2-carbohydrazide, offering foundational knowledge for researchers engaged in drug discovery and chemical synthesis.

Core Physicochemical Data

A summary of the fundamental properties of Benzo[d]oxazole-2-carbohydrazide provides a crucial starting point for any experimental work.

PropertyValueReference
CAS Number 27507-90-0[3][4]
Molecular Formula C₈H₇N₃O₂[3][4][10]
Molecular Weight 177.16 g/mol [3][4][10]
Appearance Typically a solid (e.g., crystalline powder)
Purity Commercially available up to ~96%[4]
Storage Recommended at 2-8°C, sealed in a dry, dark place[4]

Synthesis and Structural Elucidation

The synthesis of Benzo[d]oxazole-2-carbohydrazide is a critical first step for its utilization as a chemical intermediate. The most common and direct pathway involves the hydrazinolysis of a corresponding ester precursor.

Synthetic Pathway

The primary route begins with an ester, such as methyl or ethyl benzo[d]oxazole-2-carboxylate, which is reacted with hydrazine hydrate. The nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester results in the displacement of the alcohol (methanol or ethanol) and the formation of the desired carbohydrazide. This reaction is typically performed under reflux in an alcoholic solvent.[6]

SynthesisWorkflow Ester Methyl Benzo[d]oxazole-2-carboxylate Reflux Reflux Ester->Reflux Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Reflux Solvent Ethanol (Solvent) Solvent->Reflux Product Benzo[d]oxazole-2-carbohydrazide Reflux->Product Hydrazinolysis

Caption: General workflow for the synthesis of Benzo[d]oxazole-2-carbohydrazide.

Experimental Protocol: Synthesis
  • Preparation: In a round-bottom flask, dissolve methyl benzo[d]oxazole-2-carboxylate (1 equivalent) in absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (typically 80-99% concentration, 1.5-2 equivalents) to the solution dropwise with stirring.

  • Reaction: Heat the mixture to reflux and maintain for a period of 4-15 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[5]

  • Isolation: After completion, cool the reaction mixture to room temperature or in an ice bath. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol or another suitable solvent to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a solvent like ethanol to yield the final, pure compound.[5][6]

Molecular Structure

The molecule consists of a planar benzoxazole ring system linked to a flexible carbohydrazide side chain. The benzoxazole core imparts rigidity, while the C-C and C-N single bonds of the side chain allow for conformational freedom.

Caption: 2D representation of the Benzo[d]oxazole-2-carbohydrazide structure.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.[11]

FT-IR Spectroscopy

Infrared spectroscopy is used to identify the key functional groups present in the molecule.

  • N-H Stretching: Broad signals appearing in the range of 3100-3400 cm⁻¹ are characteristic of the N-H bonds in the primary amine (-NH₂) and secondary amide (-NH-) groups of the hydrazide moiety.[5][9]

  • C=O Stretching: A strong, sharp absorption band is expected around 1670-1695 cm⁻¹ corresponding to the carbonyl (amide I) group.[5][9]

  • C=N Stretching: The stretching vibration of the C=N bond within the oxazole ring typically appears in the 1580-1640 cm⁻¹ region.[12]

  • Aromatic C=C and C-H Stretching: Bands for aromatic C=C stretching are found around 1450-1600 cm⁻¹, while aromatic C-H stretching appears above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon and hydrogen framework of the molecule.[11]

  • ¹H NMR:

    • Aromatic Protons: The four protons on the benzene ring are expected to appear as a complex multiplet in the downfield region, typically between δ 7.2 and 7.9 ppm.[7][13]

    • Amide Proton (-CONH-): A broad singlet, exchangeable with D₂O, is expected for the NH proton, often appearing significantly downfield (δ 9.0-10.0 ppm) due to hydrogen bonding and the electron-withdrawing effect of the carbonyl group.[5][14]

    • Amine Protons (-NH₂): A broad singlet for the two protons of the terminal NH₂ group, also exchangeable with D₂O, is typically observed in the δ 4.5-5.5 ppm range.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): The signal for the carbonyl carbon is expected in the highly deshielded region of δ 155-165 ppm.

    • Benzoxazole Carbons: The carbons of the benzoxazole ring typically resonate between δ 110 and 160 ppm. The C=N carbon is particularly deshielded.[11][13]

Mass Spectrometry

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For Benzo[d]oxazole-2-carbohydrazide (C₈H₇N₃O₂), the expected molecular ion peak [M]⁺ would be observed at an m/z ratio of approximately 177.16.

Crystal Structure and Thermal Properties

Supramolecular Interactions

While a specific crystal structure for the title compound is not detailed in the available literature, insights can be drawn from related structures like methyl 1,3-benzoxazole-2-carboxylate.[15] The benzoxazole core is nearly planar. In the solid state, Benzo[d]oxazole-2-carbohydrazide molecules are expected to be stabilized by a network of intermolecular hydrogen bonds. The hydrazide moiety is an excellent hydrogen bond donor (both -NH and -NH₂) and acceptor (the carbonyl oxygen).

Key potential interactions include:

  • N-H···O=C Hydrogen Bonds: Strong interactions between the amide/amine protons and the carbonyl oxygen of neighboring molecules, leading to the formation of chains or dimeric structures.

  • π–π Stacking: The planar, electron-rich benzoxazole rings can stack on top of each other, contributing to crystal lattice stability.[15]

Caption: Potential intermolecular interactions in the solid state.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and decomposition profile of a compound. While specific data for this molecule is sparse, a typical TGA analysis would reveal the temperature at which it begins to decompose. The hydrazide moiety is generally the most thermally labile part of the molecule. DSC would indicate the melting point and any other phase transitions. For related benzoxazoles, techniques like Calvet microcalorimetry have been employed to determine thermodynamic properties such as the enthalpy of vaporization.[16]

Reactivity and Applications

The primary value of Benzo[d]oxazole-2-carbohydrazide lies in its utility as a synthetic precursor.[3] The terminal -NH₂ group is a potent nucleophile, and the entire hydrazide moiety can participate in cyclocondensation reactions to form various five-membered heterocyclic rings.

Reactivity cluster_products Pharmacologically Active Derivatives Start Benzo[d]oxazole-2-carbohydrazide Triazole 1,2,4-Triazoles Start->Triazole + CS₂ / KOH Oxadiazole 1,3,4-Oxadiazoles Start->Oxadiazole + RCOCl / P₂O₅ Schiff Schiff Bases Start->Schiff + R-CHO

Caption: Role as a precursor in synthesizing heterocyclic compounds.

  • Formation of 1,2,4-Triazoles: Reaction with carbon disulfide in the presence of a base, followed by treatment with hydrazine, leads to the formation of aminotriazole-thiol derivatives.

  • Formation of 1,3,4-Oxadiazoles: Cyclization can be achieved by reacting the carbohydrazide with various reagents, such as carboxylic acid chlorides or anhydrides, often in the presence of a dehydrating agent like phosphorus oxychloride.

  • Formation of Schiff Bases: Condensation with various aldehydes or ketones yields N-acylhydrazones (Schiff bases), which are themselves important intermediates and biologically active compounds.[14]

Conclusion

Benzo[d]oxazole-2-carbohydrazide is a fundamentally important molecule whose physicochemical properties make it an ideal scaffold in synthetic and medicinal chemistry. Its well-defined structure, characterized by a rigid benzoxazole core and a reactive carbohydrazide arm, allows for predictable chemical transformations. Spectroscopic data consistently confirms its structure, while its solid-state properties are governed by strong hydrogen bonding and π-stacking. The true power of this compound lies in its role as a versatile building block, enabling the straightforward synthesis of a multitude of heterocyclic derivatives with promising therapeutic potential. A thorough understanding of its properties, from synthesis to reactivity, is therefore indispensable for scientists working to develop the next generation of pharmaceuticals and functional materials.

References

  • ResearchGate. Scheme 3 Condensation of benzo[d]oxazole-2-carbohydrazide (2) with... [Online]. Available at: [Link]

  • Youns, M. M., et al. (2017). Design, synthesis and antitumor activities of some novel benzoxazole carbohydrazide derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(5). Available at: [Link]

  • Bhusari, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Future Science OA, 4(9), FSO329. Available at: [Link]

  • Unknown. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. Available at: [Link]

  • Sai, K. B., et al. (2016). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(3), 255-260. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoxazole. PubChem Compound Database. Available at: [Link]

  • Unknown. (n.d.). Synthesis and Characterization of Some Benzoxazole Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. Physical properties of the benzoxazole derivatives. [Online]. Available at: [Link]

  • MySkinRecipes. Benzo[d]oxazole-2-carbohydrazide. [Online]. Available at: [Link]

  • Campbell, A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1264–1267. Available at: [Link]

  • Liew, Y. V., et al. (2023). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Journal of Chemical Natural Resources, 4(1), 1-10. Available at: [Link]

  • Kumar, S., et al. (2015). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(15), 2970-2975. Available at: [Link]

  • Elgemeie, G. H., et al. (2021). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 329–333. Available at: [Link]

  • Lead Sciences. Benzo[d]oxazole-2-carbohydrazide. [Online]. Available at: [Link]

  • Unknown. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. An-Najah National University. Available at: [Link]

  • Unknown. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. Available at: [Link]

  • Taha, N. I. (2017). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][5][7][14]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. International Journal of Organic Chemistry, 7(3). Available at: [Link]

  • Shaw, M., et al. (2023). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]

  • ResearchGate. Structural formulae of [a] oxazole and [b] benzoxazole. [Online]. Available at: [Link]

  • Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 11(4-S), 223-242. Available at: [Link]

  • Ribeiro da Silva, M. A. V., et al. (2011). Thermochemistry of 2-methylbenzoxazole and 2,5-dimethylbenzoxazole: An experimental and computational study. The Journal of Chemical Thermodynamics, 43(1), 16-21. Available at: [Link]

Sources

Harnessing the Synthetic Versatility of Benzo[d]oxazole-2-carbohydrazide for the Generation of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Benzoxazole Scaffold

In the landscape of medicinal chemistry, the benzoxazole ring system represents a "privileged scaffold." Its rigid, planar structure and unique electronic properties have made it a cornerstone in the design of numerous therapeutic agents. Marketed drugs incorporating this moiety, such as the nonsteroidal anti-inflammatory drug (NSAID) flunoxaprofen and the muscle relaxant chlorzoxazone, underscore its clinical relevance.[1] Benzoxazole derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3]

This guide focuses on a particularly versatile starting material: Benzo[d]oxazole-2-carbohydrazide . The carbohydrazide functional group (-CONHNH₂) is a powerful and adaptable chemical handle. It serves as a nucleophilic synthon, enabling the construction of a diverse array of new heterocyclic systems and functionalized derivatives.[4] By strategically derivatizing this core, researchers can rapidly generate libraries of novel compounds for biological screening, accelerating the discovery of new lead candidates. This document provides a technically-grounded exploration of the key synthetic pathways emanating from this central building block, emphasizing the chemical rationale behind the methodologies and providing actionable experimental protocols.

Part 1: Synthesis of the Core Building Block: Benzo[d]oxazole-2-carbohydrazide (2)

The journey into novel derivatives begins with the reliable synthesis of the starting carbohydrazide. This is typically a two-step process commencing from readily available precursors. The causality is straightforward: first, the construction of the benzoxazole ring system with an ester at the 2-position, followed by the conversion of this ester into the more reactive carbohydrazide.

Step A: Synthesis of Ethyl Benzo[d]oxazole-2-carboxylate (1)

This initial step involves the cyclocondensation of o-aminophenol with diethyl oxalate. The reaction proceeds by nucleophilic attack of the amino group of o-aminophenol on one of the ester carbonyls of diethyl oxalate, followed by an intramolecular cyclization involving the phenolic hydroxyl group, and subsequent dehydration to form the stable aromatic oxazole ring.

Experimental Protocol: Synthesis of Ethyl Benzo[d]oxazole-2-carboxylate (1) [5]

  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, combine o-aminophenol (0.01 mol) and a molar excess of diethyl oxalate (0.05 mol).

  • Reaction: Heat the mixture under reflux at approximately 70°C for 48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/petroleum ether).

  • Work-up & Purification: Upon completion, allow the reaction mixture to cool. Concentrate the mixture under reduced pressure to precipitate the solid product.

  • Isolation: Filter the solid product, wash thoroughly with petroleum ether to remove unreacted diethyl oxalate, and dry.

  • Recrystallization: Recrystallize the crude product from ethanol to yield pure ethyl benzo[d]oxazole-2-carboxylate (1) as rose-colored crystals.

Step B: Synthesis of Benzo[d]oxazole-2-carbohydrazide (2)

The carbohydrazide is synthesized via the hydrazinolysis of the corresponding ethyl ester. The highly nucleophilic hydrazine hydrate readily attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxy group to form the stable hydrazide.

Experimental Protocol: Synthesis of Benzo[d]oxazole-2-carbohydrazide (2) [5]

  • Reagents & Setup: In a round-bottom flask fitted with a reflux condenser, dissolve ethyl benzo[d]oxazole-2-carboxylate (1) (5 mmol) in 20 mL of ethanol.

  • Addition: Add hydrazine hydrate (5 mmol, typically 80% or 99% solution) to the mixture.

  • Reaction: Heat the solution under reflux for 15 hours. Monitor the reaction progress by TLC until the starting ester spot disappears.

  • Isolation: After completion, cool the reaction mixture in an ice bath to facilitate precipitation of the product.

  • Purification: Filter the resulting solid, wash with cold ethanol, and dry. Recrystallize from ethanol to obtain pure benzo[d]oxazole-2-carbohydrazide (2) as colorless crystals.

Synthesis_Workflow Figure 1: Synthesis of the Core Scaffold cluster_stepA Step A: Ester Formation cluster_stepB Step B: Hydrazinolysis o-Aminophenol o-Aminophenol Ester_1 Ethyl Benzo[d]oxazole- 2-carboxylate (1) o-Aminophenol->Ester_1 Reflux, 70°C, 48h Diethyl_Oxalate Diethyl_Oxalate Diethyl_Oxalate->Ester_1 Reflux, 70°C, 48h Hydrazide_2 Benzo[d]oxazole- 2-carbohydrazide (2) Ester_1->Hydrazide_2 EtOH, Reflux, 15h Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Hydrazide_2

Figure 1: Synthesis of the Core Scaffold

Part 2: Key Derivatization Strategies for Novel Compound Synthesis

With the core carbohydrazide in hand, we can now explore its transformation into several classes of biologically relevant heterocyclic compounds.

A. Synthesis of Schiff Bases (N'-Arylidenes/Alkylidenes)

The most direct derivatization involves the condensation of the terminal -NH₂ group of the carbohydrazide with the carbonyl group of various aldehydes and ketones. This reaction forms a hydrazone (a class of Schiff base), which introduces a new aryl or alkyl substituent and an imine (C=N) bond. This modification significantly impacts the molecule's lipophilicity and steric profile, often leading to enhanced biological activity.[6][7]

Causality & Mechanistic Insight: The reaction is a classic nucleophilic addition-elimination. The terminal nitrogen of the hydrazide, being the most nucleophilic site, attacks the electrophilic carbonyl carbon of the aldehyde/ketone. This is followed by a proton transfer and the elimination of a water molecule to form the stable C=N double bond. The reaction is often catalyzed by a few drops of acid (e.g., glacial acetic acid) to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, or a base (e.g., pyridine) to facilitate the final proton removal.[5]

General Experimental Protocol: Synthesis of Schiff Bases (e.g., 13, 14) [5]

  • Reagents & Setup: Dissolve benzo[d]oxazole-2-carbohydrazide (2) (1 mmol) in absolute ethanol in a round-bottom flask.

  • Addition: Add an equimolar amount (1 mmol) of the desired aromatic or aliphatic aldehyde/ketone (e.g., 2-acetylthiophene or 4-fluorobenzaldehyde).

  • Catalyst: Add a few drops of a suitable catalyst, such as triethylamine or pyridine.

  • Reaction: Heat the mixture under reflux for a period ranging from 4 to 12 hours, monitoring the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The solid product often precipitates directly from the solution.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure Schiff base derivative.

Schiff_Base_Formation Figure 2: General Schiff Base Formation Hydrazide Benzo[d]oxazole-2-carbohydrazide SchiffBase N'-Arylidene/Alkylidene Derivative (Schiff Base) Hydrazide->SchiffBase Aldehyde R-CHO (Aldehyde/Ketone) Aldehyde->SchiffBase EtOH, Reflux Catalyst (Acid/Base) - H₂O

Figure 2: General Schiff Base Formation

Data Presentation: Representative Schiff Base Derivatives

Compound IDAldehyde/Ketone UsedYield (%)M.P. (°C)Reference
13 2-Acetylthiophene~75-85240-242[5]
14 4-Fluorobenzaldehyde~80-90260-262[5]
3d 4-ChlorobenzaldehydeN/AN/A[6]
3j 4-NitrobenzaldehydeN/AN/A[6]

Note: Yields and melting points are approximate and can vary based on specific reaction conditions and purification efficiency.

B. Cyclization to 1,3,4-Oxadiazoles

The carbohydrazide moiety is an excellent precursor for the synthesis of 1,3,4-oxadiazoles, a five-membered heterocycle known for a wide range of biological activities.[8] This transformation effectively converts the linear hydrazide chain into a stable aromatic ring system.

Causality & Mechanistic Insight: A common and effective method involves reaction with carbon disulfide in a basic medium.[5] The base (KOH) deprotonates the hydrazide, which then acts as a nucleophile, attacking the carbon of CS₂. A subsequent intramolecular cyclization, driven by the attack of the amide oxygen onto the intermediate, followed by the elimination of H₂S, leads to the formation of a thione-substituted 1,3,4-oxadiazole. This thione can serve as a handle for further functionalization.

Experimental Protocol: Synthesis of 5-(benzo[d]oxazol-2-yl)-1,3,4-oxadiazole-2(3H)-thione (3) [5]

  • Reagents & Setup: Dissolve potassium hydroxide (0.01 mol) in ethanol (5 mL). To this solution, add benzo[d]oxazole-2-carbohydrazide (2) (0.01 mol) and stir until dissolved.

  • Addition: Add carbon disulfide (0.015 mol) dropwise to the stirring solution.

  • Reaction: Gently heat the reaction mixture on a water bath at approximately 70°C for 10 hours. The evolution of hydrogen sulfide gas (H₂S) may be observed (perform in a well-ventilated fume hood).

  • Work-up: After the reaction period, concentrate the mixture to about one-fourth of its original volume and pour it onto crushed ice.

  • Precipitation: Acidify the aqueous solution with dilute hydrochloric acid (HCl) to precipitate the crude product.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure oxadiazole-thione derivative (3).

Oxadiazole_Synthesis Figure 3: 1,3,4-Oxadiazole Ring Formation Hydrazide Benzo[d]oxazole- 2-carbohydrazide (2) Oxadiazole 5-(benzo[d]oxazol-2-yl)-1,3,4- oxadiazole-2(3H)-thione (3) Hydrazide->Oxadiazole Reagents 1. CS₂ 2. KOH/EtOH 3. H⁺ work-up Reagents->Oxadiazole Cyclization - H₂S

Figure 3: 1,3,4-Oxadiazole Ring Formation
C. Proposed Synthesis of Pyrazole Derivatives

Pyrazoles are another class of five-membered nitrogen-containing heterocycles with immense pharmacological importance, found in drugs like Celecoxib.[9] A logical and widely used method for synthesizing pyrazoles from hydrazides involves their reaction with 1,3-dicarbonyl compounds, such as acetylacetone.[9][10]

Causality & Mechanistic Insight (Proposed): This reaction is a classic Paal-Knorr type synthesis. It would proceed via the initial formation of a hydrazone between the carbohydrazide and one of the ketone carbonyls of acetylacetone. This is followed by an intramolecular nucleophilic attack of the amide nitrogen onto the second carbonyl group, leading to a cyclized intermediate which then dehydrates to form the stable, aromatic pyrazole ring. This strategy allows for the introduction of specific substituents onto the pyrazole ring based on the choice of the 1,3-dicarbonyl starting material.

Proposed Experimental Protocol: Synthesis of a Pyrazole Derivative

  • Reagents & Setup: In a round-bottom flask, dissolve benzo[d]oxazole-2-carbohydrazide (2) (1 mmol) in glacial acetic acid or ethanol.

  • Addition: Add an equimolar amount of acetylacetone (1 mmol).

  • Reaction: Heat the mixture under reflux for 6-8 hours, monitoring the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into cold water.

  • Isolation & Purification: Collect the precipitated solid by filtration, wash with water to remove acetic acid, and dry. Recrystallize from ethanol to obtain the N-acylated 3,5-dimethylpyrazole derivative.

Pyrazole_Synthesis Figure 4: Proposed Pyrazole Synthesis Hydrazide Benzo[d]oxazole- 2-carbohydrazide (2) Pyrazole N-Acyl-3,5-dimethyl- pyrazole derivative Hydrazide->Pyrazole Diketone Acetylacetone (1,3-Diketone) Diketone->Pyrazole Acetic Acid, Reflux Paal-Knorr Condensation - 2H₂O

Figure 4: Proposed Pyrazole Synthesis

Part 3: Structural Verification and Data Validation

The structural elucidation of newly synthesized compounds is paramount. A combination of spectroscopic methods provides a self-validating system to confirm the successful derivatization of the benzo[d]oxazole-2-carbohydrazide core.

Key Spectroscopic Signatures:

Functional Group / MoietyTechniqueCharacteristic Signal
Carbohydrazide (2) IR (cm⁻¹)Strong C=O stretch (~1690), N-H stretches (~3190-3461)
¹H-NMRBroad, exchangeable singlets for NH (~7.18 ppm) and NH₂ (~2.42 ppm) protons
Schiff Base (e.g., 14) IR (cm⁻¹)Disappearance of aldehyde C=O, appearance of C=N stretch (~1610-1640), retention of amide C=O (~1680) and N-H (~3200)
¹H-NMRAppearance of a new singlet for the imine proton (-N=CH-) (~7.71-8.5 ppm), retention of the exchangeable NH proton (~9.45-11.5 ppm)
Oxadiazole-thione (3) IR (cm⁻¹)Disappearance of C=O stretch, appearance of C=S stretch (~1250-1300), retention of N-H stretch
¹³C-NMRAppearance of a new signal for the thione carbon (C=S) at a highly deshielded position (~175-185 ppm)

Note: Chemical shifts (ppm) are approximate and depend on the solvent and specific molecular structure.

Conclusion and Future Outlook

Benzo[d]oxazole-2-carbohydrazide has been demonstrated to be a remarkably proficient scaffold for the synthesis of diverse heterocyclic derivatives. The straightforward and high-yielding protocols for producing Schiff bases, 1,3,4-oxadiazoles, and the high potential for synthesizing pyrazoles provide medicinal chemists with a rapid and efficient toolkit for generating novel chemical entities. Given the established broad-spectrum biological activity of benzoxazoles and the heterocycles synthesized from them, these derivatives represent a promising avenue for the discovery of new therapeutic agents, particularly in the fields of oncology and infectious diseases.[1][5][11] Future work should focus on expanding the library of derivatives and conducting systematic structure-activity relationship (SAR) studies to optimize for potency and selectivity against specific biological targets.

References

  • Sumayah Saadi, et al. (2021). Synthesis, Antimicrobial evaluation and Docking study of new Schiff bases of benzo[d]oxazol-5-amine derivatives. ResearchGate. [Link available through search result[12]]

  • Taha, N. (2017). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1][12][13]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. International Journal of Organic Chemistry, 7, 219-228. [Link]

  • Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Arabian Journal of Chemistry, 13(1), 2236-2251. [Link]

  • Patel, D., et al. (2019). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine, 5(2), 1-6. [Link available through search result[2]]

  • Abu-Bakr, S. M., et al. (2017). Design, synthesis and antitumor activities of some novel benzoxazole carbohydrazide derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(5), 68-80. [Link]

  • Ghate, M., et al. (2022). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega. [Link available through search result[14]]

  • Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry, 4(12), 787-811. [Link]

  • Da Settimo, A., et al. (2001). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Arkivoc, 2001(5), 10-18. [Link]

  • Siddiqui, N., et al. (2020). Studies on New Schiff bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation. Oriental Journal of Chemistry, 36(4). [Link]

  • Shreenivas, M.T., et al. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 604-607. [Link available through search result[11]]

  • Kaur, R., et al. (2023). A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. ResearchGate. [Link available through search result[8]]

  • Gholap, A. R., et al. (2018). Green Synthesis of Pyrazole and Oxazole Derivatives. K.T.H.M. College E-Repository. [Link]

  • Siddiqui, N., et al. (2020). Studies on New Schiff Bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation. Oriental Journal of Chemistry, 36(4), 716-724. [Link]

  • Singh, R., et al. (2023). Design and synthesis of oxadiazole derivatives based on 2-Mercaptobenzimidazole. International Journal of Novel Research and Development, 8(2). [Link available through search result[15]]

  • Iacovelli, R., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Medicinal Research Reviews. [Link]

  • Anonymous. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. World Journal of Pharmaceutical Research. [Link available through search result[3]]

  • Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]

  • Gadaginamath, G. S., et al. (2022). Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. International Journal of Science and Research Archive, 7(2), 466-473. [Link]

  • El-Metwaly, A. M., et al. (2022). SYNTHESIS OF NOVEL PYRAZOLE, OXAZOLE, AND PYRIDINE DERIVATIVES USING MIXED CHALCONE. JETIR, 9(7). [Link]

  • Patel, D. N. (2012). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Der Pharma Chemica, 4(1), 324-328. [Link available through search result]

  • Tunoori, A. R., et al. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Molecules, 29(18), 4287. [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]

Sources

Methodological & Application

Synthesis of Benzo[d]oxazole-2-carbohydrazide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the synthesis of Benzo[d]oxazole-2-carbohydrazide, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. The narrative structure of this document is designed to offer not just a procedural checklist, but a deeper understanding of the chemical transformations, the rationale behind experimental choices, and the critical safety considerations necessary for a successful and safe synthesis.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties, make them a focal point for novel drug development. Benzo[d]oxazole-2-carbohydrazide, in particular, serves as a key intermediate for the synthesis of more complex molecules, such as various Schiff bases and other heterocyclic systems, further expanding its utility in the exploration of new therapeutic candidates.

Overall Synthetic Strategy

The synthesis of Benzo[d]oxazole-2-carbohydrazide is efficiently achieved through a two-step process. The first step involves the construction of the benzoxazole ring system via the condensation of 2-aminophenol with diethyl oxalate to form ethyl benzoxazole-2-carboxylate. The subsequent step is a hydrazinolysis reaction, where the ethyl ester is converted to the desired carbohydrazide using hydrazine hydrate.

Synthesis_Workflow Start Starting Materials: 2-Aminophenol & Diethyl Oxalate Step1 Step 1: Condensation & Cyclization Start->Step1 Intermediate Ethyl Benzo[d]oxazole-2-carboxylate Step1->Intermediate Step2 Step 2: Hydrazinolysis Intermediate->Step2 Hydrazine Hydrate FinalProduct Benzo[d]oxazole-2-carbohydrazide Step2->FinalProduct

Caption: Overall workflow for the synthesis of Benzo[d]oxazole-2-carbohydrazide.

Step 1: Synthesis of Ethyl Benzo[d]oxazole-2-carboxylate

This initial step involves the formation of the benzoxazole ring through a condensation reaction between 2-aminophenol and diethyl oxalate. The reaction proceeds via nucleophilic attack of the amino group of 2-aminophenol on one of the ester carbonyls of diethyl oxalate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic benzoxazole ring system.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
2-Aminophenol109.1310.91 g1.0
Diethyl Oxalate146.1421.92 g (20.8 mL)1.5
Ethanol (Absolute)46.07100 mL-
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.91 g (0.1 mol) of 2-aminophenol in 100 mL of absolute ethanol.

  • Addition of Diethyl Oxalate: To the stirred solution, add 21.92 g (20.8 mL, 0.15 mol) of diethyl oxalate.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to yield colorless crystals of ethyl benzoxazole-2-carboxylate.

Characterization of Ethyl Benzo[d]oxazole-2-carboxylate
  • Expected Yield: 75-85%

  • Appearance: Colorless crystalline solid

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.80-7.75 (m, 1H, Ar-H), 7.60-7.55 (m, 1H, Ar-H), 7.40-7.35 (m, 2H, Ar-H), 4.55 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.50 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).[1]

  • ¹³C NMR (CDCl₃, 75 MHz): δ 158.5 (C=O), 153.0 (C-2), 148.5 (C-7a), 141.0 (C-3a), 127.0, 125.5, 120.0, 111.0 (Ar-C), 63.0 (-OCH₂CH₃), 14.0 (-OCH₂CH₃).[1]

  • IR (KBr, cm⁻¹): ~1740 (C=O, ester), ~1620 (C=N), ~1560 (C=C, aromatic), ~1250 (C-O, ester).[2][3][4]

Step1_Mechanism cluster_0 Step 1: Formation of Ethyl Benzoxazole-2-carboxylate 2-Aminophenol 2-Aminophenol Nucleophilic_Attack Nucleophilic_Attack 2-Aminophenol->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral_Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Forms Diethyl_Oxalate Diethyl_Oxalate Diethyl_Oxalate->Nucleophilic_Attack Amide_Formation Amide_Formation Tetrahedral_Intermediate->Amide_Formation Eliminates EtOH Intramolecular_Cyclization Intramolecular_Cyclization Amide_Formation->Intramolecular_Cyclization Tautomerization & Cyclization Dehydration Dehydration Intramolecular_Cyclization->Dehydration Ethyl_Benzoxazole-2-carboxylate Ethyl_Benzoxazole-2-carboxylate Dehydration->Ethyl_Benzoxazole-2-carboxylate Aromatization

Caption: Reaction mechanism for the formation of ethyl benzoxazole-2-carboxylate.

Step 2: Synthesis of Benzo[d]oxazole-2-carbohydrazide

The second step is the conversion of the synthesized ethyl benzoxazole-2-carboxylate to the target carbohydrazide via hydrazinolysis. This is a nucleophilic acyl substitution reaction where the hydrazine molecule attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
Ethyl Benzo[d]oxazole-2-carboxylate191.179.56 g1.0
Hydrazine Hydrate (80%)50.06 (as hydrate)3.13 mL~2.0
Ethanol (Absolute)46.07100 mL-
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 9.56 g (0.05 mol) of ethyl benzoxazole-2-carboxylate in 100 mL of absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred suspension, add 3.13 mL (~0.1 mol) of 80% hydrazine hydrate.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-5 hours. The reaction can be monitored by TLC until the starting ester is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate as a white solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold ethanol and then with diethyl ether. The product can be purified by recrystallization from ethanol or a mixture of ethanol and water to afford pure Benzo[d]oxazole-2-carbohydrazide.

Characterization of Benzo[d]oxazole-2-carbohydrazide
  • Expected Yield: 80-90%

  • Appearance: White to pale yellow crystalline solid

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.0 (br s, 1H, -NH), 7.80-7.70 (m, 2H, Ar-H), 7.40-7.30 (m, 2H, Ar-H), 4.60 (br s, 2H, -NH₂).[5]

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 157.0 (C=O), 155.0 (C-2), 148.0 (C-7a), 141.5 (C-3a), 126.0, 125.0, 118.0, 110.0 (Ar-C).

  • IR (KBr, cm⁻¹): ~3300, 3200 (N-H stretching), ~1660 (C=O, amide I), ~1620 (C=N), ~1540 (N-H bending, amide II).[6][7]

Step2_Mechanism cluster_1 Step 2: Hydrazinolysis Ethyl_Benzoxazole-2-carboxylate Ethyl_Benzoxazole-2-carboxylate Nucleophilic_Attack_Hydrazine Nucleophilic_Attack_Hydrazine Ethyl_Benzoxazole-2-carboxylate->Nucleophilic_Attack_Hydrazine Tetrahedral_Intermediate_2 Tetrahedral_Intermediate_2 Nucleophilic_Attack_Hydrazine->Tetrahedral_Intermediate_2 Forms Hydrazine Hydrazine Hydrazine->Nucleophilic_Attack_Hydrazine Product_Formation Product_Formation Tetrahedral_Intermediate_2->Product_Formation Eliminates EtOH Benzo[d]oxazole-2-carbohydrazide Benzo[d]oxazole-2-carbohydrazide Product_Formation->Benzo[d]oxazole-2-carbohydrazide Final Product

Caption: Reaction mechanism for the hydrazinolysis of ethyl benzoxazole-2-carboxylate.

Safety Precautions and Waste Disposal

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).

Hydrazine Hydrate: Hydrazine hydrate is corrosive, toxic, and a suspected carcinogen.[8] Handle it with extreme caution in a well-ventilated fume hood.[9] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Waste Disposal: All chemical waste, including solvents and reaction residues, should be disposed of in accordance with local regulations. Hydrazine-containing waste should be collected in a designated, labeled container and should not be mixed with oxidizing agents.[9]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction.Extend the reflux time and monitor by TLC. Ensure the ethanol used is absolute, as water can interfere with the reaction.
Impure starting materials.Use high-purity 2-aminophenol and diethyl oxalate. Recrystallize or distill starting materials if necessary.[10][11]
Low yield in Step 2 Incomplete hydrazinolysis.Ensure a sufficient excess of hydrazine hydrate is used and extend the reflux time.[12]
Side reactions.Avoid excessively high temperatures or prolonged reaction times, which could lead to degradation of the product.
Difficulty in purification Presence of unreacted starting materials or byproducts.For Step 1, ensure thorough washing with cold ethanol. For Step 2, recrystallization from a suitable solvent system (e.g., ethanol/water) should yield a pure product. Column chromatography can be used if recrystallization is ineffective.[10][13]

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of Benzo[d]oxazole-2-carbohydrazide. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can confidently and efficiently produce this valuable chemical intermediate for further applications in drug discovery and development.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). troubleshooting low yield in benzoxazole synthesis.
  • Reddit. (2018).
  • BenchChem. (2025). Technical Support Center: Efficient Benzoxazole Synthesis.
  • Journal of Basic and Applied Research in Biomedicine. (2021).
  • Wiley-VCH. (2007).
  • BenchChem. (2025).
  • Organic Syntheses. 4 - Organic Syntheses Procedure.
  • ResearchGate. (n.d.). 8 questions with answers in BENZOXAZOLES | Science topic.
  • Sciencemadness.org. (2025).
  • BenchChem. (2025).
  • Scirp.org. (2017). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][10][11][13]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation.

  • SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. (2019).
  • BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
  • Organic Syntheses.
  • Semantic Scholar. (2024).
  • Jetir.Org. (n.d.).
  • ChemicalBook.
  • NIH. (2023).
  • Organic Chemistry Portal. Benzoxazole synthesis.
  • RSC Publishing. (2023).
  • BenchChem. (2025). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.
  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
  • Google Patents. US3340253A - Preparation of certain benzodiazepine compounds.
  • ResearchGate. (n.d.). Scheme 3 Condensation of benzo[d]oxazole-2-carbohydrazide (2) with....
  • Google Patents.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry.
  • ResearchGate. (2017). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][10][11][13]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation.

  • 911Metallurgist. (2017).
  • FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temper
  • Organic Syntheses. Acetone hydrazone - Organic Syntheses Procedure.
  • Google Patents.
  • NIST WebBook. Benzoic acid, 2-hydroxy-, ethyl ester.

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis of Benzo[d]oxazole-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzo[d]oxazole-2-carbohydrazides and the Advent of Microwave Synthesis

The benzo[d]oxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a carbohydrazide moiety at the 2-position of the benzoxazole ring creates a versatile chemical intermediate. This functional group is a key building block for the synthesis of a larger family of heterocyclic compounds, such as 1,3,4-oxadiazoles, pyrazoles, and Schiff bases, thereby expanding the potential for discovering new therapeutic agents.[2]

Traditionally, the synthesis of such heterocyclic compounds involves multi-step procedures that often require long reaction times, harsh conditions, and the use of hazardous solvents.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a green and efficient alternative.[4] By utilizing microwave irradiation, MAOS provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times, increase product yields, and enhance product purity when compared to conventional heating methods.[5] This application note provides a comprehensive guide to the microwave-assisted synthesis of Benzo[d]oxazole-2-carbohydrazide derivatives, designed for researchers and professionals in drug discovery and development.

Pillar 1: The Rationale Behind Microwave-Assisted Synthesis

The efficiency of microwave synthesis stems from the direct interaction of microwaves with polar molecules in the reaction mixture. This interaction leads to rapid heating through two primary mechanisms: dipolar polarization and ionic conduction.[5] This volumetric heating is fundamentally different from conventional heating, where heat is transferred slowly from an external source through the vessel walls. The result is a significant acceleration of reaction rates, often by orders of magnitude. For the synthesis of benzo[d]oxazole derivatives, this translates to shorter reaction times, often reduced from hours to mere minutes, and frequently results in cleaner reaction profiles with fewer byproducts.[6]

Proposed Synthetic Pathway

A robust and efficient two-step microwave-assisted pathway is proposed for the synthesis of Benzo[d]oxazole-2-carbohydrazide. The first step involves the formation of an ethyl benzo[d]oxazole-2-carboxylate intermediate, followed by the conversion of this ester to the desired carbohydrazide.

G cluster_0 Step 1: Microwave-Assisted Esterification cluster_1 Step 2: Microwave-Assisted Hydrazinolysis 2-Aminophenol 2-Aminophenol Ethyl Benzo[d]oxazole-2-carboxylate Ethyl Benzo[d]oxazole-2-carboxylate 2-Aminophenol->Ethyl Benzo[d]oxazole-2-carboxylate Microwave Irradiation (e.g., 150°C, 10-20 min) Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Ethyl Benzo[d]oxazole-2-carboxylate Benzo[d]oxazole-2-carbohydrazide Benzo[d]oxazole-2-carbohydrazide Ethyl Benzo[d]oxazole-2-carboxylate->Benzo[d]oxazole-2-carbohydrazide Microwave Irradiation (e.g., 100°C, 5-15 min) Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Benzo[d]oxazole-2-carbohydrazide

Caption: Proposed two-step microwave-assisted synthetic workflow.

Detailed Experimental Protocols

Part 1: Microwave-Assisted Synthesis of Ethyl Benzo[d]oxazole-2-carboxylate (Intermediate)

This protocol outlines the cyclocondensation of 2-aminophenol with diethyl oxalate under microwave irradiation. This method is advantageous due to its speed and efficiency.

Materials and Equipment:

  • 2-Aminophenol

  • Diethyl oxalate

  • Ethanol (optional, for solvent-based reactions)

  • Microwave synthesis reactor

  • Microwave process vials (10 mL) with stir bars

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) supplies

Protocol:

  • Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-aminophenol (1.0 mmol, 109.1 mg) and diethyl oxalate (1.2 mmol, 175.4 mg, 0.16 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 15 minutes with stirring. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL).

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield ethyl benzo[d]oxazole-2-carboxylate as a solid.

Part 2: Microwave-Assisted Synthesis of Benzo[d]oxazole-2-carbohydrazide

This protocol details the conversion of the intermediate ester to the final carbohydrazide product using hydrazine hydrate under microwave irradiation. Microwave heating significantly accelerates this conversion.[7]

Materials and Equipment:

  • Ethyl Benzo[d]oxazole-2-carboxylate

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Microwave synthesis reactor

  • Microwave process vials (10 mL) with stir bars

  • Standard laboratory glassware for filtration and drying

Protocol:

  • Reactant Preparation: In a 10 mL microwave process vial, dissolve ethyl benzo[d]oxazole-2-carboxylate (1.0 mmol, 191.2 mg) in ethanol (5 mL). Add hydrazine hydrate (5.0 mmol, 0.25 mL of 80% solution).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100°C for 10 minutes with stirring.

  • Work-up: After cooling the reaction mixture to room temperature, the precipitated solid is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure Benzo[d]oxazole-2-carbohydrazide.

Reaction Mechanism

The formation of the benzoxazole ring proceeds through an initial nucleophilic attack of the amino group of 2-aminophenol on one of the carbonyl carbons of diethyl oxalate, followed by an intramolecular cyclization and dehydration.

G cluster_0 Reaction Mechanism Reactants 2-Aminophenol + Diethyl Oxalate Intermediate1 Acyl Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl Benzo[d]oxazole-2-carboxylate Intermediate2->Product Dehydration (H2O loss) FinalProduct Benzo[d]oxazole-2-carbohydrazide Product->FinalProduct + Hydrazine Hydrate (Microwave)

Caption: Simplified reaction mechanism for the two-step synthesis.

Data Summary: Representative Synthesis of 2-Substituted Benzoxazoles

The following table provides examples of the synthesis of various 2-substituted benzoxazoles from 2-aminophenol and different carboxylic acids under microwave irradiation, demonstrating the versatility of this method which is analogous to the first step of our proposed synthesis.

Carboxylic AcidMicrowave Time (min)ProductYield (%)Reference
Benzoic acid152-Phenylbenzoxazole75[8]
4-Chlorobenzoic acid102-(4-Chlorophenyl)benzoxazole88[8]
4-Methoxybenzoic acid102-(4-Methoxyphenyl)benzoxazole90[8]
Phenylacetic acid102-Benzylbenzoxazole85[8]
Thiophene-2-carboxylic acid102-(Thiophen-2-yl)benzoxazole85[8]

Characterization of Benzo[d]oxazole-2-carbohydrazide

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Melting Point: Determination of the melting point range.

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as N-H stretching (hydrazide), C=O stretching (amide), and the C=N of the benzoxazole ring.

  • ¹H NMR Spectroscopy: To confirm the proton environment of the molecule.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Conclusion and Future Outlook

The microwave-assisted synthesis of Benzo[d]oxazole-2-carbohydrazide derivatives offers a rapid, efficient, and environmentally conscious alternative to conventional synthetic methods.[9] The protocols detailed in this application note provide a clear and reproducible pathway for obtaining these valuable intermediates. The significant reduction in reaction times and potential for high yields make this approach particularly attractive for high-throughput synthesis and the generation of chemical libraries for drug discovery programs. Further exploration into one-pot, multi-component reactions under microwave irradiation could further streamline the synthesis of more complex and diverse benzo[d]oxazole derivatives.

References

  • Bentham Science Publishers. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives. [Link]

  • SciSpace. (n.d.). Microwave Assisted Synthesis of Two-Substituted Benzoxazoles in the Presence of Potassium Cyanide Under Mild Conditions. [Link]

  • Rahimizadeh, M., et al. (2015). Microwave-assisted one-pot synthesis of 6-aryl-3-substituted 5H-1,2,4-triazolo[4,3-b][1][3][9]triazoles. RSC Advances.

  • AIP Publishing. (2019). Microwave-Assisted Synthesis and Antioxidant Activity of a Hydrazone, (E)-1-(4-Methoxybenzylidene)-2- Phenylhydrazine. [Link]

  • Neliti. (2022). Microwave-assisted Single-step Synthesis of Acid Hydrazides From Corresponding Acids Utilizing Newly Designed Apparatus. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC. [Link]

  • Shantier, S. W., et al. (2022). Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus. Journal of Applied Pharmaceutical Research.
  • ResearchGate. (n.d.). Microwave assisted condensation of hydrazone derivatives with aldehydes. [Link]

  • ResearchGate. (n.d.). Various pathways for the synthesis of benzoxazole using 2-aminophenol and different substrates. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of Benzoxazole Derivatives. [Link]

  • Abdel-Wahab, B. F., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health. [Link]

  • Indian Academy of Sciences. (2012). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. [Link]

  • Abdel-Wahab, B. F., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. [Link]

  • ResearchGate. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. [Link]

Sources

Synthesis of Benzo[d]oxazole-2-carbohydrazide: A Detailed Guide to Reflux Conditions

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the reflux synthesis of Benzo[d]oxazole-2-carbohydrazide, a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The synthesis is presented as a robust two-step process, with in-depth explanations of the underlying chemical principles and practical considerations for successful execution.

Introduction

Benzo[d]oxazoles are a prominent class of heterocyclic compounds that form the structural core of numerous pharmacologically active molecules. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them a focal point of medicinal chemistry research.[1] Benzo[d]oxazole-2-carbohydrazide, in particular, serves as a versatile building block for the synthesis of more complex derivatives, such as 1,3,4-oxadiazoles and Schiff bases, which have shown promise in various therapeutic areas.[2] This guide details a reliable and reproducible reflux synthesis methodology for obtaining this valuable intermediate.

The synthesis proceeds in two sequential steps:

  • Step 1: Synthesis of Ethyl Benzo[d]oxazole-2-carboxylate. This initial step involves the condensation and cyclization of o-aminophenol with diethyl oxalate under reflux conditions to form the core benzoxazole ring system with an ester functionality at the 2-position.

  • Step 2: Hydrazinolysis of Ethyl Benzo[d]oxazole-2-carboxylate. The ester intermediate is then converted to the target carbohydrazide via nucleophilic acyl substitution with hydrazine hydrate, again under reflux.

This document will provide a thorough examination of each step, including the reaction mechanism, detailed experimental protocols, and characterization of the products.

Reaction Scheme and Mechanism

The overall synthetic pathway is illustrated below. The first step is a condensation reaction between o-aminophenol and diethyl oxalate. The amino group of o-aminophenol attacks one of the carbonyl carbons of diethyl oxalate, followed by an intramolecular cyclization involving the hydroxyl group, leading to the formation of the benzoxazole ring upon dehydration. The second step is a classic hydrazinolysis, where hydrazine hydrate acts as a nucleophile, attacking the carbonyl carbon of the ester and displacing the ethoxy group to form the desired carbohydrazide.

Reaction_Scheme o_aminophenol o-Aminophenol ester Ethyl Benzo[d]oxazole-2-carboxylate o_aminophenol->ester Step 1: Reflux diethyl_oxalate Diethyl Oxalate diethyl_oxalate->ester hydrazine_hydrate Hydrazine Hydrate hydrazide Benzo[d]oxazole-2-carbohydrazide hydrazine_hydrate->hydrazide ester->hydrazide Step 2: Reflux

Caption: Overall reaction scheme for the synthesis of Benzo[d]oxazole-2-carbohydrazide.

Part 1: Synthesis of Ethyl Benzo[d]oxazole-2-carboxylate

This initial and crucial step establishes the benzoxazole core. The choice of diethyl oxalate as a reactant is strategic; its two electrophilic centers facilitate the desired cyclization with the bifunctional o-aminophenol.

Experimental Protocol

Materials and Reagents:

  • o-Aminophenol

  • Diethyl oxalate

  • Ethanol

  • Petroleum ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel and flask)

  • TLC plates (silica gel) and developing chamber

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine o-aminophenol (0.01 mol) and diethyl oxalate (0.05 mol).[2]

  • The mixture is heated under reflux at 70°C for 48 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the reaction mixture is concentrated under reduced pressure.

  • The resulting solid product is filtered, washed with petroleum ether, and then dried.[2]

  • For further purification, the crude product can be recrystallized from ethanol.

Characterization Data for Ethyl Benzo[d]oxazole-2-carboxylate
PropertyValueReference
AppearanceRose crystals[2]
Melting Point134-136 °C[2]
IR (KBr, cm⁻¹)
C-H (aromatic)3045[2]
C=N1624[2]
C=O (ester)1666[2]
¹H-NMR (DMSO-d₆, δ/ppm)
-CH₃1.38 (t, 3H)[2]
-CH₂4.34 (q, 2H)[2]
Ar-H7.32-7.37 (m, 4H)[2]
MS (m/z) 191 (M⁺)[2]

Part 2: Synthesis of Benzo[d]oxazole-2-carbohydrazide

The second step involves the conversion of the synthesized ester into the desired carbohydrazide. Hydrazine hydrate is a potent nucleophile that readily reacts with the ester under reflux conditions.

Experimental Protocol

Materials and Reagents:

  • Ethyl Benzo[d]oxazole-2-carboxylate (from Step 1)

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel and flask)

  • TLC plates (silica gel) and developing chamber

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve Ethyl Benzo[d]oxazole-2-carboxylate (5 mmol) in 20 mL of ethanol.[2]

  • To this solution, add hydrazine hydrate (5 mmol).[2]

  • The reaction mixture is then heated under reflux for 15 hours.[2] The reaction progress can be monitored by TLC.

  • After completion, the reaction mixture is allowed to cool to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.[2]

  • The crude product can be further purified by recrystallization from ethanol.

Characterization Data for Benzo[d]oxazole-2-carbohydrazide
PropertyValueReference
AppearanceColorless crystals[2]
Melting Point200-202 °C[2]
IR (KBr, cm⁻¹)
N-H, NH₂3461, 3350, 3190[2]
C=O (amide)1690[2]
C=N1615[2]
¹H-NMR (DMSO-d₆, δ/ppm)
-NH₂2.42 (s, 2H, exchangeable with D₂O)[2]
-NH7.18 (br. s, 1H, exchangeable with D₂O)[2]
Ar-H7.28-7.39 (m, 4H)[2]
MS (m/z) 177 (M⁺)[2]

Experimental Workflow Visualization

The following diagram illustrates the sequential workflow for the synthesis of Benzo[d]oxazole-2-carbohydrazide.

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrazide Synthesis reactants1 Mix o-Aminophenol and Diethyl Oxalate reflux1 Reflux at 70°C for 48h reactants1->reflux1 workup1 Concentrate, Filter, and Wash with Petroleum Ether reflux1->workup1 purify1 Recrystallize from Ethanol workup1->purify1 product1 Ethyl Benzo[d]oxazole-2-carboxylate purify1->product1 reactants2 Dissolve Ester in Ethanol and Add Hydrazine Hydrate product1->reactants2 Use in next step reflux2 Reflux for 15h reactants2->reflux2 workup2 Cool, Filter, and Wash with Ethanol reflux2->workup2 purify2 Recrystallize from Ethanol workup2->purify2 product2 Benzo[d]oxazole-2-carbohydrazide purify2->product2

Caption: Step-by-step workflow for the synthesis of Benzo[d]oxazole-2-carbohydrazide.

Safety and Handling Precautions

  • o-Aminophenol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. May cause an allergic skin reaction.

  • Diethyl oxalate: Combustible liquid. Harmful if swallowed. Causes serious eye irritation.

  • Hydrazine hydrate: Toxic if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing cancer.

  • Ethanol and Petroleum Ether: Highly flammable liquids and vapors.

All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

References

  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (2020). National Institutes of Health. [Link]

  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. (2024). Semantic Scholar. [Link]

  • Design, synthesis and antitumor activities of some novel benzoxazole carbohydrazide derivatives. (2025). ResearchGate. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). National Institutes of Health. [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). National Institutes of Health. [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (n.d.). MDPI. [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (n.d.). National Institutes of Health. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Institutes of Health. [Link]

Sources

Application Note and Protocol: Purification of Benzo[d]oxazole-2-carbohydrazide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

Benzo[d]oxazole-2-carbohydrazide is a pivotal heterocyclic scaffold in medicinal chemistry and drug development. Its derivatives have shown a wide spectrum of pharmacological activities, including potential as antimicrobial, anti-inflammatory, and anticancer agents.[1] The efficacy and safety of any potential drug candidate are inextricably linked to its purity. Impurities introduced during synthesis can lead to erroneous biological data, unpredictable side effects, and complications in downstream processing. Therefore, robust and efficient purification methods are paramount. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, making it an ideal choice for obtaining high-purity Benzo[d]oxazole-2-carbohydrazide.[2]

This application note provides a comprehensive guide to the purification of Benzo[d]oxazole-2-carbohydrazide using recrystallization. It delves into the theoretical principles of this technique, offers a detailed step-by-step protocol, and provides troubleshooting guidance for common challenges.

The Principle of Recrystallization: A Thermodynamic Approach to Purification

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The fundamental principle is that most solid organic compounds are more soluble in a hot solvent than in the same solvent at a colder temperature.[2][3]

The process involves dissolving the impure solid in a suitable solvent at or near its boiling point to create a saturated solution. At this elevated temperature, the solubility of the compound is high, allowing it to dissolve completely along with any soluble impurities. Insoluble impurities can be removed at this stage by hot filtration. As the solution is allowed to cool, the solubility of the target compound decreases, leading to its crystallization out of the solution. The soluble impurities, being present in a much lower concentration, remain in the cold solvent (mother liquor). The purified crystals are then collected by filtration.

The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should:

  • Exhibit a steep solubility curve: The compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.

  • Not react with the compound: The solvent should be chemically inert towards the substance being purified.

  • Dissolve impurities readily at all temperatures or not at all: This allows for their separation from the target compound.

  • Be volatile enough to be easily removed from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable for practical and safety reasons.

Solvent Selection for Benzo[d]oxazole-2-carbohydrazide

Therefore, ethanol is a highly recommended starting solvent for the recrystallization of Benzo[d]oxazole-2-carbohydrazide. A mixed solvent system, such as ethanol/water , can also be explored to fine-tune the solubility and improve crystal yield.

A preliminary solvent screening is always recommended to determine the optimal solvent or solvent system. The following table outlines a suggested approach for such a screening:

SolventSolubility at Room Temp. (25°C)Solubility at Boiling PointCrystal Formation upon CoolingRecommendation
WaterInsolubleSparingly SolubleLikelyPotential for mixed solvent system with a more soluble partner.
EthanolSparingly SolubleSolubleExpectedPrimary candidate.
MethanolSolubleVery SolubleMay be too soluble for good recovery.Use with caution; may require a co-solvent to reduce solubility.
IsopropanolSparingly SolubleSolubleExpectedGood alternative to ethanol.
AcetoneSolubleVery SolubleMay be too soluble for good recovery.Less likely to be a good primary solvent.
Ethyl AcetateSparingly SolubleSolubleExpectedA potential candidate.
TolueneInsolubleSparingly SolubleLikelyMay be suitable, but less common for this class of compounds.

Experimental Protocol: Recrystallization of Benzo[d]oxazole-2-carbohydrazide

This protocol outlines the steps for the purification of crude Benzo[d]oxazole-2-carbohydrazide using ethanol as the recrystallization solvent.

Materials and Equipment:

  • Crude Benzo[d]oxazole-2-carbohydrazide

  • Ethanol (95% or absolute)

  • Distilled water (for ethanol/water mixture, if needed)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (at least two)

  • Heating mantle or hot plate with a water/sand bath

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum source

Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_collection Step 4: Crystal Collection cluster_drying Step 5: Drying dissolve Dissolve crude product in minimal hot ethanol hot_filter Filter hot solution to remove insoluble impurities dissolve->hot_filter If insoluble impurities are present cool Slowly cool the filtrate to induce crystallization dissolve->cool If no insoluble impurities hot_filter->cool vacuum_filter Collect crystals by vacuum filtration cool->vacuum_filter wash Wash crystals with ice-cold ethanol vacuum_filter->wash dry Dry the purified crystals wash->dry

Caption: Workflow for the recrystallization of Benzo[d]oxazole-2-carbohydrazide.

Step-by-Step Procedure:

  • Dissolution:

    • Place the crude Benzo[d]oxazole-2-carbohydrazide in an Erlenmeyer flask.

    • In a separate flask, heat the recrystallization solvent (ethanol) to its boiling point.

    • Add the hot solvent to the flask containing the crude solid in small portions, with continuous swirling and gentle heating.

    • Continue adding the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified product.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution and swirl.

    • Bring the solution back to a boil for a few minutes. The activated charcoal will adsorb the colored impurities.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with a small amount of hot solvent.

    • Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Crystal Collection:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold slurry of crystals into the funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

    • Keep the vacuum on to pull air through the crystals and help them dry.

  • Drying:

    • Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Allow the crystals to air-dry completely or dry them in a vacuum oven at a temperature well below the compound's melting point.

    • Once dry, weigh the crystals and calculate the percent recovery. Determine the melting point to assess the purity. Pure Benzo[d]oxazole-2-carbohydrazide should have a sharp melting point. The melting point of the related compound, methyl benzo[d]oxazole-2-carboxylate, is 99°C, which can serve as a rough reference point for its carbohydrazide derivative.[2]

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Solution(s)
Oiling Out The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the solute.Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent. Allow the solution to cool more slowly.
No Crystal Formation The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. Cool the solution for a longer period or at a lower temperature.
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Preheat the filtration apparatus to prevent premature crystallization.
Colored Crystals Colored impurities are co-precipitating with the product.Use activated charcoal to decolorize the solution before crystallization.

Conclusion

Recrystallization is a fundamental and effective technique for the purification of Benzo[d]oxazole-2-carbohydrazide. By carefully selecting a suitable solvent, such as ethanol, and following a systematic protocol, researchers can obtain a high-purity product essential for reliable biological screening and further drug development activities. The principles and procedures outlined in this application note provide a solid foundation for achieving the desired purity of this important heterocyclic compound.

References

  • MySkinRecipes. (n.d.). Benzo[d]oxazole-2-carbohydrazide. Retrieved from [Link]

  • Westin, J. (n.d.). Recrystallization - Organic Chemistry. Jack Westin. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Design, synthesis and antitumor activities of some novel benzoxazole carbohydrazide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3 Condensation of benzo[d]oxazole-2-carbohydrazide (2) with... Retrieved from [Link]

  • Lead Sciences. (n.d.). Benzo[d]oxazole-2-carbohydrazide. Retrieved from [Link]

  • PubChem. (n.d.). Benzoxazole. National Institutes of Health. Retrieved from [Link]

  • Journal of Basic and Applied Research in Biomedicine. (2016). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Retrieved from [Link]

  • Al-Ahliyya Amman University. (n.d.). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Retrieved from [Link]

Sources

Application Notes & Protocols: Benzo[d]oxazole-2-carbohydrazide as a Versatile Intermediate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzoxazole Scaffold

In the landscape of medicinal chemistry, the benzoxazole ring system stands out as a "privileged scaffold." This heterocycle, consisting of a benzene ring fused to an oxazole ring, is a core structural motif in a multitude of compounds exhibiting a vast spectrum of pharmacological activities.[1][2] Natural and synthetic benzoxazole derivatives have demonstrated potential as anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antiviral agents.[3][4][5] The scaffold's rigid, planar structure and its ability to participate in hydrogen bonding and π-stacking interactions allow for effective binding to a wide range of biological targets.[1][2]

At the heart of synthesizing diverse libraries of these potent molecules lies the strategic use of versatile intermediates. Benzo[d]oxazole-2-carbohydrazide is one such cornerstone. Its carbohydrazide functional group (-CONHNH₂) is a highly reactive and synthetically malleable handle, enabling chemists to readily construct a variety of other heterocyclic systems, such as Schiff bases, 1,3,4-oxadiazoles, and 1,2,4-triazoles, each with its own unique biological profile.[6] This guide provides a detailed exploration of the synthesis of Benzo[d]oxazole-2-carbohydrazide and its subsequent application in the development of novel therapeutic candidates.

Part 1: Synthesis of the Key Intermediate: Benzo[d]oxazole-2-carbohydrazide

The synthesis of Benzo[d]oxazole-2-carbohydrazide is a well-established, multi-step process that begins with the construction of the benzoxazole core, followed by the introduction of the carbohydrazide moiety. The most common and efficient pathway involves the reaction of an appropriate ester with hydrazine hydrate.

Experimental Workflow: Synthesis of Benzo[d]oxazole-2-carbohydrazide

G cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrazinolysis A 3-Amino-4-hydroxybenzoate C Methyl/Ethyl Benzo[d]oxazole-2-carboxylate A->C Reflux B Carboxylic Acid (e.g., Formic/Acetic Acid) B->C Cyclization E Benzo[d]oxazole-2-carbohydrazide C->E Reflux in Ethanol D Hydrazine Hydrate (NH2NH2·H2O) D->E

Caption: Synthetic pathway for Benzo[d]oxazole-2-carbohydrazide.

Protocol 1: Synthesis of Benzo[d]oxazole-2-carbohydrazide

This protocol outlines the conversion of a precursor ester, such as methyl 2-(substituted)-1,3-benzoxazole-5-carboxylate, to the target carbohydrazide.[7][8]

Materials:

  • Methyl/Ethyl Benzo[d]oxazole-2-carboxylate (1 equivalent)

  • Hydrazine Hydrate (80-99%) (3-5 equivalents)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting Benzo[d]oxazole-2-carboxylate ester (1 eq.) in a minimal amount of absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (3-5 eq.) dropwise at room temperature. The use of excess hydrazine drives the reaction to completion.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (typically ~80°C). The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is often run for 18-24 hours to ensure complete conversion.[8][9]

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation. The resulting solid product is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted hydrazine hydrate and other impurities. The crude product can be further purified by recrystallization from a suitable solvent, typically ethanol or methanol, to yield pure Benzo[d]oxazole-2-carbohydrazide as a crystalline solid.[10]

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques:

    • Melting Point: Compare with literature values.

    • FT-IR Spectroscopy: Look for the appearance of N-H stretching bands (~3200-3400 cm⁻¹) and the characteristic amide C=O stretch (~1650 cm⁻¹).

    • ¹H-NMR Spectroscopy: Confirm the presence of protons corresponding to the benzoxazole ring and the -CONHNH₂ group (with exchangeable NH and NH₂ protons).[11]

Part 2: Application of the Intermediate in Bioactive Scaffold Synthesis

The true utility of Benzo[d]oxazole-2-carbohydrazide is demonstrated by its conversion into more complex heterocyclic systems. The following sections detail protocols for three key classes of derivatives with significant therapeutic potential.

A. Synthesis of Schiff Bases (Hydrazones)

The condensation of the carbohydrazide with various aldehydes or ketones is one of the most straightforward and versatile reactions, yielding Schiff bases (or hydrazones). These compounds are not only valuable as final products, often exhibiting significant anticonvulsant and antimicrobial activity, but also serve as intermediates for further cyclization reactions.[8][12]

Causality: The reaction proceeds via nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde. A weak acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the reaction.[9]

G BOH Benzo[d]oxazole-2- carbohydrazide Product Schiff Base Derivative (Hydrazone) BOH->Product Reflux in Ethanol Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Product Glacial Acetic Acid (catalyst)

Caption: General reaction scheme for the synthesis of Schiff bases.

This protocol describes a general method for reacting the intermediate with various aromatic aldehydes.[9]

Materials:

  • Benzo[d]oxazole-2-carbohydrazide (1 equivalent)

  • Substituted Aromatic Aldehyde (1-1.1 equivalents)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, 2-3 drops)

  • Reaction vessel with reflux condenser

Procedure:

  • Dissolution: Dissolve Benzo[d]oxazole-2-carbohydrazide (1 eq.) in absolute ethanol in a round-bottom flask.

  • Addition of Reagents: Add the selected aromatic aldehyde (1-1.1 eq.) to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the mixture under reflux for 6-14 hours.[8] Monitor the reaction's completion using TLC.

  • Isolation: After cooling the reaction mixture, the precipitated solid product is collected by filtration.

  • Purification: Wash the product with cold water and then ethanol. Recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure Schiff base derivative.

  • Characterization: Confirm the structure via FT-IR (disappearance of NH₂ bands, appearance of C=N stretch at ~1580-1630 cm⁻¹) and ¹H-NMR (appearance of a singlet for the N=CH proton at ~7-8 ppm).[5][13]

B. Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is another critical pharmacophore known for its metabolic stability and wide range of biological activities.[14][15] Benzo[d]oxazole-2-carbohydrazide is an ideal precursor for constructing this five-membered ring system through cyclodehydration reactions.

Causality: The formation of the 1,3,4-oxadiazole ring from a carbohydrazide involves condensation with a one-carbon synthon (like carbon disulfide or a carboxylic acid) followed by an intramolecular cyclization with the elimination of a small molecule (like H₂S or H₂O). Strong dehydrating agents like POCl₃ are often required for reactions involving carboxylic acids.[15]

G BOH Benzo[d]oxazole-2- carbohydrazide Intermediate Potassium Dithiocarbazate Intermediate BOH->Intermediate CS2 Carbon Disulfide (CS2) + KOH CS2->Intermediate Product 5-(Benzoxazol-2-yl)-1,3,4- oxadiazole-2-thiol Intermediate->Product Acidification / Heat

Caption: Synthesis of a 1,3,4-oxadiazole-2-thiol derivative.

This method utilizes carbon disulfide to form the oxadiazole ring, resulting in a thiol derivative which can be further functionalized.[6][16]

Materials:

  • Benzo[d]oxazole-2-carbohydrazide (1 equivalent)

  • Potassium Hydroxide (KOH) (1 equivalent)

  • Carbon Disulfide (CS₂) (1.2 equivalents)

  • Absolute Ethanol

  • Water, Hydrochloric Acid (for acidification)

Procedure:

  • Intermediate Formation: Dissolve KOH (1 eq.) in absolute ethanol. Add Benzo[d]oxazole-2-carbohydrazide (1 eq.) and stir until a clear solution is formed. Add carbon disulfide (1.2 eq.) dropwise while cooling the mixture in an ice bath.

  • Stirring: Allow the mixture to stir at room temperature for 12-16 hours. During this time, the potassium dithiocarbazate salt intermediate will precipitate.

  • Cyclization: Collect the intermediate salt by filtration. Dissolve the salt in water and acidify with dilute hydrochloric acid until the pH is acidic. Heat the mixture gently for 2-3 hours to induce cyclization.

  • Isolation & Purification: Cool the solution. The precipitated solid product is filtered, washed thoroughly with water, and dried. Recrystallization from ethanol yields the pure 1,3,4-oxadiazole-2-thiol.[6]

C. Synthesis of 1,2,4-Triazole Derivatives

Derivatives containing the 1,2,4-triazole moiety are prominent in medicinal chemistry, particularly as anticonvulsant agents.[17][18] The synthesis from the carbohydrazide typically proceeds through a thiosemicarbazide intermediate.

This protocol is adapted from a similar synthesis and demonstrates the conversion to a functionalized triazole.[6]

Materials:

  • Potassium 2-(benzo[d]oxazole-2-carbonyl)hydrazine-1-carbodithioate (Intermediate from Protocol 3, Step 1) (1 equivalent)

  • Hydrazine Hydrate (3 equivalents)

  • N,N-Dimethylformamide (DMF) or Ethanol

Procedure:

  • Reaction Setup: Suspend or dissolve the potassium dithiocarbazate intermediate (1 eq., which can be prepared in situ from the carbohydrazide, KOH, and CS₂) in a suitable solvent like DMF or absolute ethanol.

  • Cyclization: Add hydrazine hydrate (3 eq.) dropwise to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux for 5-8 hours, monitoring by TLC until the starting material is consumed. The reaction involves cyclization with the elimination of H₂S and potassium salts.

  • Isolation: Cool the reaction mixture and pour it into ice-cold water.

  • Acidification & Purification: Acidify the aqueous solution with a dilute acid (e.g., acetic acid or HCl) to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like acetone or ethanol to yield the pure triazole-thione.[6]

Summary of Synthetic Applications

The versatility of Benzo[d]oxazole-2-carbohydrazide allows for the creation of a diverse range of molecular architectures, each associated with distinct biological activities.

Derivative ClassKey ReagentsResulting ScaffoldReported Biological ActivitiesCitations
Schiff Bases Aromatic Aldehydes, Acetic AcidBenzoxazole-HydrazoneAnticonvulsant, Antimicrobial, Neuroprotective[8][12][19]
1,3,4-Oxadiazoles Carbon Disulfide/KOH; Carboxylic Acids/POCl₃Benzoxazole-1,3,4-OxadiazoleAntimicrobial, Anticancer, Anti-inflammatory[6][14][15]
1,2,4-Triazoles CS₂/KOH, then Hydrazine HydrateBenzoxazole-1,2,4-Triazole-thioneAnticonvulsant, Antimicrobial[6][17][18]

Conclusion

Benzo[d]oxazole-2-carbohydrazide is a demonstrably powerful and versatile intermediate in medicinal chemistry. Its straightforward synthesis and the reactivity of its carbohydrazide group provide an efficient entry point to a wide array of biologically active heterocyclic compounds. The protocols and workflows detailed in this guide offer researchers a robust framework for leveraging this key building block in the design and synthesis of next-generation therapeutic agents. By understanding the underlying chemical principles and applying these established methodologies, scientists can continue to explore the rich pharmacological potential of the benzoxazole scaffold.

References

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penrant, and Anti-inflamm
  • Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. (n.d.). PMC - PubMed Central.
  • Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety. (2019). PubMed.
  • Synthesis and Anticonvulsant Activity of Some Novel Semicarbazone Containing Benzoxazole: Pharmacophore Model Study. (2018). Bentham Science Publishers.
  • Benzoxazole derivatives: Significance and symbolism. (2024). No source provided.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). No source provided.
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives. (2025).
  • Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Deriv
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). No source provided.
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.).
  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (n.d.). Tetrahedron - Luxembourg Bio Technologies.
  • Design, synthesis and antitumor activities of some novel benzoxazole carbohydrazide derivatives. (2025).
  • Synthesis and Characterization of Novel Benzoxazole Schiff Base Deriv
  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). No source provided.
  • Synthesis and Characterization of Some Benzoxazole Deriv
  • Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1][17][18]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. (2017). Scirp.org.

  • Studies on New Schiff Bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation. (n.d.). Oriental Journal of Chemistry.
  • Studies on New Schiff bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation. (2020).
  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (2020). PubMed.

Sources

Application Notes and Protocols for Antimicrobial Activity Screening of Benzo[d]oxazole-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and pharmacology.

Abstract: This document provides a comprehensive guide to the antimicrobial activity screening of novel Benzo[d]oxazole-2-carbohydrazide derivatives. It outlines the scientific rationale, detailed experimental protocols for primary and secondary screening, and methods for quantitative assessment of antimicrobial efficacy. The protocols are designed to be self-validating and are supported by insights into the underlying principles of each assay. This guide is intended to equip researchers with the necessary tools to systematically evaluate this promising class of heterocyclic compounds for their potential as new antimicrobial agents.

Introduction: The Rationale for Screening Benzo[d]oxazole Derivatives

Benzoxazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The Benzo[d]oxazole-2-carbohydrazide scaffold, in particular, serves as a versatile pharmacophore for the development of novel therapeutic agents. The carbohydrazide moiety offers a key site for synthetic modification, allowing for the generation of diverse libraries of derivatives with potentially enhanced antimicrobial potency and selectivity.

The escalating global health crisis of antimicrobial resistance necessitates the urgent discovery and development of new classes of antimicrobial agents.[5][6] Benzo[d]oxazole derivatives have shown promise, with some studies suggesting their mechanism of action may involve the inhibition of essential bacterial enzymes like DNA gyrase, an enzyme crucial for DNA replication.[5][7][8] This guide provides a systematic approach to screen and characterize the antimicrobial properties of newly synthesized Benzo[d]oxazole-2-carbohydrazide derivatives.

Experimental and Logical Workflow

The screening process for novel antimicrobial compounds follows a hierarchical approach, starting with broad primary screening to identify active compounds, followed by more quantitative secondary screening to determine their potency. This workflow ensures efficient use of resources and provides a comprehensive evaluation of the test compounds.

Antimicrobial_Screening_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening (Quantitative) cluster_3 Advanced Evaluation Synthesis Synthesis of Novel Benzo[d]oxazole-2-carbohydrazide Derivatives Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization PrimaryScreening Agar Well Diffusion Assay Characterization->PrimaryScreening MIC Minimum Inhibitory Concentration (MIC) Determination PrimaryScreening->MIC MBC Minimum Bactericidal Concentration (MBC) Determination MIC->MBC AdvancedEval Mechanism of Action Studies, Toxicity Profiling, In Vivo Efficacy MBC->AdvancedEval

Caption: Workflow for the antimicrobial evaluation of Benzo[d]oxazole-2-carbohydrazide derivatives.

Primary Antimicrobial Screening: Agar Well Diffusion Assay

The agar well diffusion method is a widely used, cost-effective, and versatile technique for the preliminary screening of antimicrobial activity.[6][9] This assay provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.

Principle

This method relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been uniformly inoculated with a test microorganism.[6] If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[7]

Protocol: Agar Well Diffusion

Materials:

  • Sterile Petri dishes (90 mm diameter)

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Solutions of Benzo[d]oxazole-2-carbohydrazide derivatives (e.g., 1 mg/mL in DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent, e.g., DMSO)

Procedure:

  • Preparation of Agar Plates: Aseptically pour approximately 20-25 mL of molten and cooled MHA or SDA into sterile Petri dishes and allow them to solidify on a level surface.

  • Inoculation: Dip a sterile cotton swab into the standardized microbial suspension (adjusted to 0.5 McFarland turbidity).[7] Squeeze out excess liquid against the inside of the tube. Streak the swab evenly across the entire surface of the agar plate in three directions to ensure a uniform lawn of growth.[10]

  • Well Creation: Using a sterile cork borer, create uniform wells in the agar.[6]

  • Application of Compounds: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[6]

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.[6][7]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters (mm). A larger diameter indicates greater antimicrobial activity.[7] Compare the zone diameters of the test compounds with the positive and negative controls.

Secondary Screening: Quantitative Antimicrobial Activity

Compounds that exhibit significant activity in the primary screen should be further evaluated to determine their potency quantitatively. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters for this assessment.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[11] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[11][12]

4.1.1. Protocol: Broth Microdilution

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Standardized microbial inoculum (prepared to a final concentration of approximately 5 x 10^5 CFU/mL in the wells)

  • Stock solutions of Benzo[d]oxazole-2-carbohydrazide derivatives in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic

  • Negative controls (broth alone and broth with solvent)

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds directly in the 96-well plate.[11]

    • Add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the highest concentration of the test compound (in MHB) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix well, and continue the serial dilution across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth and inoculum, no compound).

    • Well 12 serves as the sterility control (broth only).

  • Inoculation: Add 100 µL of the standardized microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 28-30°C for 48 hours for fungi.[13]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11] The use of a viability indicator like resazurin can aid in the visualization of results.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism, typically defined as a 99.9% reduction in the initial inoculum.[14][15] This assay helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

4.2.1. Protocol: MBC Determination

Procedure:

  • Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).[16]

  • Spread the aliquot onto a fresh, sterile MHA plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no colony growth on the agar plate, indicating a 99.9% or greater kill of the initial inoculum.[14][15]

Data Presentation and Interpretation

For clear comparison and analysis, the quantitative data from the MIC and MBC assays should be summarized in a tabular format.

Table 1: Representative Antimicrobial Activity of Benzo[d]oxazole-2-carbohydrazide Derivatives

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
BZC-01 Staphylococcus aureus ATCC 2592216322
Escherichia coli ATCC 2592232>64>2
BZC-02 Staphylococcus aureus ATCC 259228162
Escherichia coli ATCC 2592216322
Ciprofloxacin Staphylococcus aureus ATCC 259220.512
Escherichia coli ATCC 259220.250.52

Interpretation of MBC/MIC Ratio:

  • Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.[14]

  • Bacteriostatic: If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic.

Potential Mechanism of Action: A Brief Overview

While the exact mechanisms of action for all benzoxazole derivatives are not fully elucidated, several studies suggest potential targets.[7] For antibacterial activity, a prominent proposed mechanism is the inhibition of DNA gyrase (a type II topoisomerase), which is essential for bacterial DNA replication and repair.[5][8] The benzoxazole nucleus may mimic purine bases, allowing it to bind to the enzyme's active site and disrupt its function, ultimately leading to bacterial cell death.[7]

DNA_Gyrase_Inhibition Bacterial_Cell Bacterial Cell DNA_Replication DNA Replication DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Replication->DNA_Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Benzoxazole_Compound Benzo[d]oxazole-2-carbohydrazide Derivative Inhibition Inhibition Benzoxazole_Compound->Inhibition Inhibition->DNA_Gyrase

Caption: Proposed mechanism of DNA gyrase inhibition by benzoxazole compounds.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial antimicrobial screening of Benzo[d]oxazole-2-carbohydrazide derivatives. Compounds demonstrating potent activity (low MIC and MBC values) against a range of clinically relevant pathogens warrant further investigation. Subsequent studies should focus on elucidating the precise mechanism of action, evaluating the potential for resistance development, assessing cytotoxicity against mammalian cell lines, and ultimately, testing for in vivo efficacy in appropriate animal models of infection. This systematic approach is crucial for advancing promising lead compounds through the drug discovery pipeline.

References

  • BenchChem. (n.d.). Antimicrobial Screening of 2-(Benzo[d]oxazol-5-yl)acetic Acid Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents.
  • Bentham Science Publishers. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • International Journal of Pharmaceutical Research & Allied Sciences. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
  • Bentham Science Publisher. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives.
  • YouTube. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.
  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion.
  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • PubMed Central. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS.
  • Grokipedia. (n.d.). Minimum bactericidal concentration.
  • PubMed. (2005). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • National Institutes of Health. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
  • University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human.
  • Regulations.gov. (n.d.). M07-A8.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • ResearchGate. (n.d.). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity.
  • ResearchGate. (n.d.). (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation.
  • International Journal of Research in Pharmacy and Science. (2024). Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives.
  • PubMed Central. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation.
  • PubMed Central. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido].
  • PubMed Central. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives.
  • PubMed. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives.
  • PubMed. (n.d.). Design, synthesis, antimicrobial activity and computational studies of novel azo linked substituted benzimidazole, benzoxazole and benzothiazole derivatives.
  • Biosciences Biotechnology Research Asia. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents.
  • ResearchGate. (n.d.). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives | Request PDF.
  • Lund University. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives.
  • PubMed. (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class.
  • International Journal of Current Pharmaceutical Research. (n.d.). Synthesis of some novel benzoxazole derivatives and their antimicrobial activity.

Sources

Application Notes and Protocols for the In Vitro Anticancer Evaluation of Benzo[d]oxazole-2-carbohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of Benzo[d]oxazole-2-carbohydrazide compounds as potential anticancer agents. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough preliminary assessment of this promising class of molecules.

Introduction: The Therapeutic Potential of Benzo[d]oxazole Scaffolds

The benzo[d]oxazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, antitumor effects.[1] The incorporation of a carbohydrazide moiety at the 2-position of the benzoxazole ring introduces a versatile functional group that can participate in various biological interactions, making these compounds particularly interesting for anticancer drug discovery.[3][4]

Recent studies have highlighted the potential of benzoxazole derivatives to exert their anticancer effects through multiple mechanisms. These include the inhibition of crucial signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, and the induction of programmed cell death (apoptosis).[5][6][7] The primary objective of the in vitro evaluation is to quantify the cytotoxic and cytostatic effects of novel Benzo[d]oxazole-2-carbohydrazide compounds and to elucidate their underlying mechanisms of action.

Experimental Workflow: A Multi-faceted Approach to In Vitro Evaluation

A robust in vitro evaluation of novel anticancer compounds requires a multi-pronged approach. The workflow should begin with a broad screening for cytotoxicity across a panel of relevant cancer cell lines, followed by more detailed investigations into the mechanism of cell death and effects on cell cycle progression for the most potent compounds.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation Compound_Prep Compound Preparation (Solubilization & Dilution) Cell_Culture Cancer Cell Line Culture & Seeding Compound_Prep->Cell_Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Select Lead Compounds Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) IC50_Determination->Cell_Cycle_Analysis Select Lead Compounds Western_Blot Western Blot Analysis (Signaling Pathways) IC50_Determination->Western_Blot Select Lead Compounds Data_Analysis Comprehensive Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: A streamlined workflow for the in vitro anticancer evaluation of novel compounds.

Part 1: Cytotoxicity Assessment using the MTT Assay

The initial step in evaluating a new compound is to determine its cytotoxic or growth-inhibitory potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and quantitative colorimetric method for this purpose.[8]

Scientific Rationale: The assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells. Therefore, a decrease in the purple color intensity indicates a reduction in cell viability due to the cytotoxic or cytostatic effects of the test compound.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in appropriate media until they reach 70-80% confluency.[5][9]

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[10] Allow the cells to adhere and resume growth by incubating for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[11]

  • Compound Treatment:

    • Prepare a stock solution of the Benzo[d]oxazole-2-carbohydrazide compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[11]

  • MTT Incubation and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[10]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Compound Cell Line IC₅₀ (µM)
Compound XMCF-712.5 ± 1.8
Compound XHCT-1168.2 ± 0.9
Compound XA54925.1 ± 3.2
Doxorubicin (Control)MCF-70.5 ± 0.1
Doxorubicin (Control)HCT-1160.8 ± 0.2
Doxorubicin (Control)A5491.2 ± 0.3

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of the lead compounds has been established, the next critical step is to investigate how they induce cell death. The two primary mechanisms are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Anticancer drugs that induce apoptosis are generally preferred as they are more specific and less likely to cause inflammation.[12]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Scientific Rationale: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. Therefore, by co-staining with fluorescently labeled Annexin V and PI, we can distinguish between different cell populations via flow cytometry:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the Benzo[d]oxazole-2-carbohydrazide compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Collect both the floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective well.[13]

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.[13]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Create dot plots of Annexin V-FITC fluorescence versus PI fluorescence to quantify the percentage of cells in each quadrant.

Apoptosis_Signaling Compound Benzo[d]oxazole-2- carbohydrazide Compound Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A simplified diagram of a potential apoptotic pathway induced by the compound.

Cell Cycle Analysis

Scientific Rationale: Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis.[14] By staining the DNA of a cell population with a fluorescent dye like Propidium Iodide (PI), the distribution of cells in different phases of the cell cycle can be quantified by flow cytometry, as the amount of DNA doubles from the G1 to the G2/M phase.[15][16]

Protocol: Cell Cycle Analysis by PI Staining
  • Cell Treatment:

    • Seed cells in 6-well plates and treat them with the compound at its IC₅₀ concentration for 24, 48, and 72 hours.

  • Cell Fixation and Staining:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.[17]

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[17]

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Generate a histogram of DNA content (PI fluorescence intensity) to visualize the cell cycle distribution.[16]

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software.

Western Blot Analysis of Key Signaling Proteins

Scientific Rationale: To further investigate the molecular mechanisms, Western blotting can be employed to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation.[18][19] For instance, an increase in the expression of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3) and a decrease in anti-apoptotic proteins (e.g., Bcl-2) would support the induction of apoptosis.[5] Similarly, changes in the levels of cyclins and cyclin-dependent kinases (CDKs) can confirm cell cycle arrest at a specific phase.

Protocol: Western Blot Analysis
  • Protein Extraction:

    • Treat cells with the compound as described for the other assays.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[20]

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, β-actin as a loading control) overnight at 4°C.[20]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analyze the band intensities to determine the relative changes in protein expression.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro anticancer evaluation of Benzo[d]oxazole-2-carbohydrazide compounds. By systematically assessing cytotoxicity, and investigating the induction of apoptosis and effects on the cell cycle, researchers can identify promising lead compounds for further development. Positive results from these assays, such as low micromolar IC₅₀ values and clear evidence of apoptosis induction, would warrant progression to more advanced studies, including in vivo animal models, to evaluate the therapeutic potential of this chemical class in a more complex biological system.

References

  • Abu-Bakr, S. M., Roaiah, H. M., Fawzy, N. M., Omar, M. A., & Youns, M. M. (2017). Design, synthesis and antitumor activities of some novel benzoxazole carbohydrazide derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(5), 68-81. [URL not available]
  • ResearchGate. (n.d.). Scheme 3 Condensation of benzo[d]oxazole-2-carbohydrazide (2) with.... Retrieved from [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(58), 36815-36833. Retrieved from [Link]

  • Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. Retrieved from [Link]

  • Al-Ostath, R. S., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 416-431. Retrieved from [Link]

  • Bentham Science Publishers. (2022). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene) Benzoxazole-5-Carbohydrazide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][18]oxazin-3(4H). Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • International Journal of Research in Engineering, Science and Management. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. Retrieved from [Link]

  • Bio-Techne. (n.d.). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • iQ Biosciences. (n.d.). Apoptosis Assay. Retrieved from [Link]

  • PubMed. (n.d.). Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2021). Benzoxazole as Anticancer Agent: A Review. Retrieved from [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Retrieved from [Link]

  • PLOS One. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. Retrieved from [Link]

  • Frontiers. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of Benzo[d]oxazole-2-carbohydrazide Derivatives on Cancer Cell Lines Using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Cytotoxicity Screening of Benzo[d]oxazole Derivatives

Benzo[d]oxazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest within medicinal chemistry due to their wide-ranging pharmacological activities, including potent anticancer properties.[1][2] The unique structural scaffold of benzoxazoles allows for diverse functionalization, leading to the development of novel therapeutic agents. Benzo[d]oxazole-2-carbohydrazide and its derivatives are of particular interest for their potential to induce cytotoxicity in cancer cells, making them promising candidates for further drug development.[3][4]

To ascertain the therapeutic potential of these novel compounds, a robust and reproducible method for assessing their cytotoxic effects on cancer cell lines is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and quantitative colorimetric method for this purpose.[5] It serves as a crucial initial screening tool to determine a compound's in vitro efficacy and to establish a dose-response relationship, from which the half-maximal inhibitory concentration (IC50) can be derived.[6][7]

This document provides a comprehensive, field-proven protocol for utilizing the MTT assay to evaluate the cytotoxic effects of Benzo[d]oxazole-2-carbohydrazide derivatives on adherent cancer cell lines. Beyond a mere recitation of steps, this guide elucidates the underlying principles and critical considerations to ensure the generation of accurate and reproducible data.

Principle of the MTT Assay: A Measure of Metabolic Activity

The MTT assay is predicated on the enzymatic activity of mitochondrial dehydrogenases, such as NAD(P)H-dependent oxidoreductases, which are present in metabolically active, viable cells.[8] These enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT, reducing it to an insoluble purple formazan product.[9][10] The resulting formazan crystals are then solubilized, yielding a colored solution whose absorbance is directly proportional to the number of viable cells.[10][11] Consequently, a decrease in the measured absorbance in treated cells compared to untreated controls indicates a reduction in cell viability, attributable to the cytotoxic effects of the test compound.[12]

Caption: Biochemical principle of the MTT assay.

Materials and Reagents

Reagents:
  • Benzo[d]oxazole-2-carbohydrazide derivatives: Synthesized and characterized.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): High purity, stored protected from light.

  • Dimethyl sulfoxide (DMSO): Anhydrous, cell culture grade.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Cell Culture Medium: Appropriate for the selected cancer cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Penicillin-Streptomycin solution: 100x.

  • Trypsin-EDTA solution: 0.25%.

  • Positive Control: A known cytotoxic drug (e.g., Doxorubicin, Cisplatin).

Equipment and Consumables:
  • Humidified CO2 incubator (37°C, 5% CO2).

  • Laminar flow hood.

  • Microplate reader capable of measuring absorbance at 570 nm.

  • Inverted microscope.

  • Hemocytometer or automated cell counter.

  • Sterile 96-well flat-bottom cell culture plates.

  • Sterile serological pipettes and pipette tips.

  • Multichannel pipette.

  • Sterile reagent reservoirs.

Experimental Protocol: A Step-by-Step Guide

MTT_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Cell Culture (Logarithmic Growth Phase) CellSeeding 3. Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep 2. Compound Preparation (Stock & Serial Dilutions) Treatment 5. Compound Treatment (Incubate 24-72h) CompoundPrep->Treatment Incubation24h 4. Incubation (24h) (Cell Adherence) CellSeeding->Incubation24h Incubation24h->Treatment AddMTT 6. Add MTT Reagent (Incubate 2-4h) Treatment->AddMTT Solubilize 7. Solubilize Formazan (Add DMSO) AddMTT->Solubilize ReadAbsorbance 8. Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateViability 9. Calculate % Viability ReadAbsorbance->CalculateViability PlotCurve 10. Plot Dose-Response Curve CalculateViability->PlotCurve DetermineIC50 11. Determine IC50 PlotCurve->DetermineIC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Phase 1: Preparation and Seeding
  • Cell Culture Maintenance: Maintain the chosen cancer cell lines in a humidified incubator at 37°C with 5% CO2.[6] It is crucial to use cells that are in the logarithmic growth phase to ensure consistent metabolic activity.[10] Do not use cells that have been passaged excessively, as this can lead to phenotypic drift.[13]

  • Optimizing Cell Seeding Density: The optimal cell seeding density is critical for reliable results and must be determined for each cell line.[14][15] A cell density that is too low will yield a weak signal, while a density that is too high can lead to nutrient depletion and contact inhibition, affecting the metabolic rate of the cells.[13][16]

    • Procedure: Seed cells in a 96-well plate at various densities (e.g., 2,500, 5,000, 10,000, 20,000 cells/well) and perform the MTT assay at different time points (e.g., 24, 48, 72 hours). Select the seeding density and incubation time that result in a linear relationship between cell number and absorbance, with the absorbance of the control wells falling within the optimal range of the microplate reader (typically 0.8-1.5).

  • Cell Seeding for the Assay:

    • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the predetermined optimal concentration in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[6]

    • To mitigate the "edge effect," where wells on the perimeter of the plate are prone to evaporation, fill these outer wells with 100 µL of sterile PBS or culture medium and do not use them for experimental samples.[16]

    • Incubate the plate for 24 hours to allow the cells to adhere and resume their normal growth.[17]

Phase 2: Compound Treatment
  • Preparation of Compound Stock and Working Solutions:

    • Prepare a high-concentration stock solution of each Benzo[d]oxazole-2-carbohydrazide derivative (e.g., 10-20 mM) in a suitable solvent, typically DMSO.[6]

    • From the stock solution, prepare a series of working solutions in complete culture medium to achieve the desired final concentrations. It is advisable to perform a broad range of concentrations in the initial screen (e.g., 0.1, 1, 10, 50, 100 µM) to identify the active range.

    • Ensure the final concentration of DMSO in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%), as DMSO can be cytotoxic at higher concentrations.[10] A vehicle control (medium with the same percentage of DMSO as the treated wells) must be included.[6]

  • Cell Treatment:

    • After the 24-hour pre-incubation, carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared compound dilutions (including vehicle control and positive control) to the appropriate wells.

    • Include "no-cell" blank wells containing only medium to measure background absorbance.

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours). The duration of treatment should be consistent and may need to be optimized based on the compound's mechanism of action.[12]

Phase 3: MTT Reaction and Measurement
  • Preparation of MTT Reagent:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10]

    • Vortex to dissolve completely and filter-sterilize the solution using a 0.22 µm filter.

    • Store the MTT solution at -20°C, protected from light.[10]

  • MTT Incubation:

    • Following the treatment period, carefully aspirate the medium containing the test compounds from each well.

    • Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). Using serum-free medium during this step is recommended to prevent interference from serum proteins.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan, which will appear as dark purple crystals.

  • Solubilization of Formazan Crystals:

    • After the MTT incubation, carefully remove the MTT solution without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • To ensure complete solubilization, place the plate on an orbital shaker for 10-15 minutes, protected from light.[18] Pipetting up and down can also aid in dissolution but may introduce bubbles.[18]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9] A reference wavelength of 630 nm can be used to subtract background absorbance from factors like cell debris.

    • Read the plate within 1 hour of adding the solubilization solution.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the "no-cell" blank wells from the absorbance of all other wells.

  • Calculate Percentage Viability: The percentage of cell viability is calculated relative to the vehicle control (untreated cells), which is considered 100% viable.

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Generate Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.[6]

  • Determine the IC50 Value: The IC50 is the concentration of the compound that inhibits 50% of cell growth.[6][7] This value can be determined from the dose-response curve using non-linear regression analysis (e.g., sigmoidal dose-response curve) with software such as GraphPad Prism or Microsoft Excel.[7][19]

Data Presentation: Hypothetical Cytotoxicity Data

The results of the MTT assay can be summarized in a table to compare the efficacy of different derivatives across various cell lines.

CompoundCancer Cell LineIC50 (µM)
Benzo[d]oxazole Derivative 1MCF-7 (Breast)4.05
Benzo[d]oxazole Derivative 1HepG2 (Liver)3.95
Benzo[d]oxazole Derivative 2MCF-7 (Breast)12.0
Benzo[d]oxazole Derivative 2HepG2 (Liver)17.9
Benzo[d]oxazole Derivative 3MCF-7 (Breast)4.75
Benzo[d]oxazole Derivative 3HepG2 (Liver)4.61
Doxorubicin (Positive Control)MCF-7 (Breast)1.2
Doxorubicin (Positive Control)HepG2 (Liver)1.8

Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual values must be determined experimentally. Data for similar benzoxazole derivatives can be found in the literature.[20][21][22]

Troubleshooting and Key Considerations

IssuePotential CauseSolution
High Background Absorbance Contamination of reagents; Phenol red in the medium; Insufficient removal of medium before solubilization.Use sterile, high-purity reagents. Use phenol red-free medium for the MTT incubation step. Carefully and completely aspirate the medium before adding the solubilization solvent.[16]
Low Signal/Absorbance Suboptimal cell density (too few cells); Short incubation times; Inactive MTT reagent.Optimize cell seeding density for each cell line.[16] Ensure adequate incubation time with MTT (typically 3-4 hours).[16] Store MTT reagent protected from light and use a fresh solution.
Incomplete Formazan Solubilization Insufficient solvent volume; Inadequate mixing; Cell type resistant to standard solvents.Ensure sufficient volume of DMSO is added (100-150 µL). Increase shaking time or gently pipette to mix.[18] Consider alternative solvents like acidified isopropanol or SDS solution for difficult-to-lyse cells.
High Replicate Variability Uneven cell seeding; Edge effects; Inconsistent timing during reagent addition.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate.[16] Standardize all incubation times and reagent addition steps.[17]
Interference from Test Compound Colored compounds; Compounds that can reduce MTT non-enzymatically.Run a control with the compound in cell-free medium to check for direct MTT reduction or color interference. If interference is observed, consider alternative viability assays (e.g., SRB, CellTiter-Glo).

Conclusion

The MTT assay is a powerful and efficient method for the primary screening of Benzo[d]oxazole-2-carbohydrazide derivatives for their cytotoxic potential against cancer cell lines. Adherence to a well-optimized protocol, as detailed in these application notes, is essential for generating reliable and reproducible data. Careful attention to critical parameters such as cell seeding density, compound handling, and consistent execution of each step will ensure the integrity of the results. The data obtained from this assay provides a crucial foundation for identifying promising lead compounds and guiding further preclinical development of novel anticancer therapies.

References

  • Aslantürk, A. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved from [Link]

  • Excel Tricks. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel [Video]. YouTube. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Retrieved from [Link]

  • Various Authors. (2013). Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays? ResearchGate. Retrieved from [Link]

  • Various Authors. (2019). Best way to dissolve formazan crystals in the MTT assay using Caco-2 cells? ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Grela, E., et al. (2021). Improved Formazan Dissolution for Bacterial MTT Assay. Applied and Environmental Microbiology, 88(2). Retrieved from [Link]

  • Moradi, M., et al. (2018). Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. Helix, 8(2), 3245-3249. Retrieved from [Link]

  • The Forensic Outreach Team. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. Retrieved from [Link]

  • Galaxy.ai. (2024). Understanding the MTT Assay: Protocol, Principle, and Troubleshooting. Galaxy.ai. Retrieved from [Link]

  • Aslantürk, A. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of seeding density and assay timing. ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Retrieved from [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Retrieved from [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE. Retrieved from [Link]

  • Dr. Ananya Mandal. (2020, September 27). How to calculate IC50 from MTT assay [Video]. YouTube. Retrieved from [Link]

  • Le, V. T., et al. (2020). Optimization and application of MTT assay in determining density of suspension cells. Cytotechnology, 72(6), 845–853. Retrieved from [Link]

  • Semantic Scholar. (2018). Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay for IC50 calculation. ResearchGate. Retrieved from [Link]

  • Nguyen, T. T., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 26(1), 2668-2676. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Development of Benzoxazole Derivatives Targeting mTOR: A Promising Approach for Breast Cancer Therapy. Molecules, 28(20), 7118. Retrieved from [Link]

  • ResearchGate. (n.d.). Limitations of the MTT Assay in Cell Viability Testing. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. ResearchGate. Retrieved from [Link]

  • An-Najah National University. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. An-Najah National University. Retrieved from [Link]

  • National Institutes of Health. (2025). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity. NIH. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 415–430. Retrieved from [Link]

  • ResearchGate. (2025). Design, synthesis and antitumor activities of some novel benzoxazole carbohydrazide derivatives. ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Benzo[d]oxazole-2-carbohydrazide. MySkinRecipes. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3 Condensation of benzo[d]oxazole-2-carbohydrazide (2) with.... ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols: Assessing Antibacterial Activity of Benzo[d]oxazole-2-carbohydrazide using the Disk Diffusion Method

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Benzo[d]oxazole-2-carbohydrazide and the Utility of the Disk Diffusion Method

Benzoxazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] Their structural similarity to biomolecules allows for potential interactions with biological systems, making them prime candidates for the development of new therapeutic agents.[1][2] Benzo[d]oxazole-2-carbohydrazide, as part of this promising family, warrants thorough investigation of its antibacterial potential.

A fundamental and widely used technique for preliminary assessment of antimicrobial activity is the agar disk diffusion method, also known as the Kirby-Bauer test.[4][5][6] This method provides a qualitative or semi-quantitative evaluation of the susceptibility of a bacterium to a particular antimicrobial agent.[7] The principle is straightforward: a filter paper disk impregnated with a known concentration of the test compound, in this case, Benzo[d]oxazole-2-carbohydrazide, is placed on an agar plate uniformly inoculated with a target microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound inhibits bacterial growth, a clear circular area, known as the "zone of inhibition," will form around the disk.[5][7][8] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[5][7]

This document provides a detailed guide for utilizing the disk diffusion method to assess the antibacterial activity of Benzo[d]oxazole-2-carbohydrazide, outlining the necessary protocols, principles of data interpretation, and measures for ensuring the trustworthiness of the results.

Principle of the Disk Diffusion Method

The Kirby-Bauer disk diffusion susceptibility test is a standardized procedure for determining the in vitro susceptibility of bacterial isolates to antimicrobial agents.[4][9] When a filter paper disk containing an antimicrobial is placed on a Mueller-Hinton (MH) agar plate, the antimicrobial diffuses into the surrounding agar.[4] This diffusion creates a logarithmic reduction in the concentration of the antimicrobial as the distance from the disk increases.[4] If the bacteria are susceptible to the antimicrobial, their growth will be inhibited, resulting in a clear zone of inhibition around the disk.[5] The size of this zone is inversely related to the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.[5]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_compound Prepare Benzo[d]oxazole- 2-carbohydrazide Solution prep_disks Impregnate Sterile Disks prep_compound->prep_disks prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Agar Plates with Bacteria prep_inoculum->inoculate prep_plates Prepare Mueller-Hinton Agar Plates prep_plates->inoculate place_disks Place Impregnated Disks on Agar Surface prep_disks->place_disks inoculate->place_disks incubate Incubate Plates (37°C for 18-24 hours) place_disks->incubate measure_zones Measure Zones of Inhibition (in mm) incubate->measure_zones interpret_results Interpret Results (Susceptible, Intermediate, Resistant) measure_zones->interpret_results record_data Record and Analyze Data interpret_results->record_data

Caption: Workflow for the disk diffusion antibacterial susceptibility test.

Detailed Protocol for Disk Diffusion Assay

This protocol is a standardized method for determining the antibacterial activity of Benzo[d]oxazole-2-carbohydrazide. Adherence to these steps is crucial for obtaining reproducible and reliable results.

Materials:

  • Benzo[d]oxazole-2-carbohydrazide

  • Suitable solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Quality control (QC) bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)[10]

  • Sterile saline solution (0.85% NaCl) or broth

  • McFarland 0.5 turbidity standard

  • Sterile cotton swabs

  • Incubator (37°C)

  • Calipers or a ruler for measuring zones of inhibition

  • Sterile pipettes and tips

  • Positive control antibiotic disks (e.g., Ciprofloxacin)[1]

  • Negative control disks (impregnated with solvent only)

Step-by-Step Methodology:

  • Preparation of Benzo[d]oxazole-2-carbohydrazide Solution:

    • Dissolve the synthesized Benzo[d]oxazole-2-carbohydrazide in a minimal amount of a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[7]

    • Further dilutions can be made in sterile broth or the same solvent to achieve the desired concentrations for testing.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[4]

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess liquid by pressing and rotating the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth. Rotate the plate approximately 60° between streaks to ensure uniform coverage.[4][11]

  • Impregnation and Placement of Disks:

    • Using sterile forceps, aseptically place sterile filter paper disks onto the inoculated agar surface.

    • Pipette a specific volume (e.g., 10-20 µL) of the Benzo[d]oxazole-2-carbohydrazide solution at a known concentration onto each disk.[7]

    • Place a positive control antibiotic disk and a negative control disk (impregnated with the solvent used to dissolve the compound) on the same plate.

    • Ensure the disks are placed at least 24 mm apart to avoid overlapping of inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.[7] Incubation conditions may need to be adjusted depending on the specific microorganism being tested.[12]

  • Measurement and Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using calipers or a ruler.[7][12]

    • The measurement should be taken from the underside of the plate against a dark, non-reflective background.[12]

    • The zone margin is considered the area with no obvious visible growth as detected by the unaided eye.[12]

    • Interpret the results based on the size of the inhibition zone. A larger zone of inhibition indicates greater antibacterial activity.[8]

Data Presentation and Interpretation

The results of the disk diffusion assay should be recorded systematically. A clear and organized table is essential for comparing the activity of Benzo[d]oxazole-2-carbohydrazide against different bacterial strains and in comparison to control antibiotics.

Table 1: Example of Data Recording for Disk Diffusion Assay

Test CompoundConcentration (µ g/disk )Test OrganismZone of Inhibition (mm)Interpretation
Benzo[d]oxazole-2-carbohydrazide50Staphylococcus aureus18Susceptible
Benzo[d]oxazole-2-carbohydrazide50Escherichia coli8Resistant
Ciprofloxacin (Positive Control)5Staphylococcus aureus25Susceptible
Ciprofloxacin (Positive Control)5Escherichia coli30Susceptible
Solvent Control (DMSO)-Staphylococcus aureus0No Inhibition
Solvent Control (DMSO)-Escherichia coli0No Inhibition

Interpretation of Zone Diameters:

The interpretation of whether a zone of inhibition indicates susceptibility, intermediate resistance, or resistance is typically based on standardized guidelines provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[4][12] For novel compounds like Benzo[d]oxazole-2-carbohydrazide, these breakpoints will not be established. Therefore, the interpretation will be relative to the positive control and the observed zone sizes.

  • Susceptible: A large zone of inhibition, comparable to or exceeding that of the positive control, suggests the bacteria are susceptible to the compound.[8]

  • Intermediate: A smaller zone of inhibition may indicate intermediate susceptibility, suggesting that a higher concentration of the compound might be required for effective inhibition.[8]

  • Resistant: The absence of a zone of inhibition or a very small zone indicates that the bacteria are resistant to the compound at the tested concentration.[8]

Trustworthiness: A Self-Validating System

To ensure the reliability and validity of the experimental results, a robust system of controls is imperative.

  • Positive Control: A known antibiotic with established activity against the test organisms (e.g., Ciprofloxacin) should be included in each experiment. This verifies that the test system is capable of detecting antibacterial activity.

  • Negative Control: A disk impregnated with the solvent used to dissolve the Benzo[d]oxazole-2-carbohydrazide (e.g., DMSO) must be included. This ensures that the solvent itself does not have any antimicrobial activity, which could lead to false-positive results.

  • Quality Control (QC) Strains: Standardized quality control strains with known antimicrobial susceptibility patterns, such as those from the American Type Culture Collection (ATCC), are essential.[10][13] Testing these strains helps to ensure the consistency, accuracy, and reproducibility of the assay.[13] If the results for the QC strain fall outside the expected range, it indicates a potential issue with the test methodology, materials, or incubation conditions, and the results for the test compound should not be considered valid until the discrepancy is resolved.[9][13]

  • Reproducibility: The experiment should be performed in triplicate to ensure the consistency of the results. The average zone of inhibition and the standard deviation should be calculated.

Troubleshooting Common Issues

Even with a standardized protocol, issues can arise. This troubleshooting guide addresses some common problems encountered in disk diffusion assays.

Table 2: Troubleshooting Guide for Disk Diffusion Assay

Aberrant ResultProbable CauseCorrective Action
Zones are too large or too small for QC strainsInoculum is too light or too heavy; incorrect incubation temperature or time; improper agar depth; potency of antibiotic disks has deteriorated.[9][14]Re-standardize the inoculum to 0.5 McFarland. Verify incubator temperature. Ensure agar depth is 4 mm. Use new antibiotic disks.
No zone of inhibition for a known susceptible organismInactive antimicrobial agent; resistant bacterial strain.Test with a new batch of the compound. Verify the identity and susceptibility of the bacterial strain.
Uneven or fuzzy zone boundariesMixed culture; swarming of motile bacteria.Re-isolate the test organism to ensure a pure culture. For swarming bacteria, the edge of heavy growth should be measured.
Colonies within the zone of inhibitionMixed culture; presence of a resistant subpopulation.Re-isolate the test organism. Consider the possibility of resistant mutants.

Conclusion

The disk diffusion method is a valuable and accessible tool for the initial screening of the antibacterial activity of novel compounds like Benzo[d]oxazole-2-carbohydrazide. By following a standardized protocol, incorporating appropriate controls, and understanding the principles of data interpretation, researchers can obtain reliable and meaningful preliminary data. Positive results from this assay can then justify further quantitative testing, such as determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), to further characterize the compound's antibacterial profile. The insights gained from these studies are crucial for the advancement of new antimicrobial agents in the ongoing fight against infectious diseases.

References

  • Benchchem. Application Notes and Protocols for Evaluating the Antimicrobial Activity of Benzoxazole Derivatives.
  • Microbiology Class. STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. 2023.
  • Studypool. Microbiology troubleshooting guide for disk diffusion susceptibility testing. 2017.
  • Microbe Online. Quality Control Strains (standard strains) and their Uses. 2021.
  • Public Health England. Quality Control of Antimicrobial Susceptibility Testing.
  • Miller JM, Thornsberry C, Baker CN. Disk Diffusion Susceptibility Test Troubleshooting Guide. ResearchGate.
  • Kim SY, et al. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. PMC - NIH. 2018.
  • Benchchem. Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents.
  • N/A. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. 2024.
  • N/A. (PDF) Disk Diffusion Susceptibility Test Troubleshooting Guide. ResearchGate.
  • Hombach M, et al. Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. ASM Journals. 2013.
  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. 2024.
  • N/A. Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers. 2022.
  • CLSI. CLSI M02:2024 Performance Standards for Antimicrobial Disk Susceptibi. Intertek Inform. 2024.
  • Tenover FC. Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. 2023.
  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. 2009.
  • N/A. Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. ResearchGate.
  • LibreTexts. 13.5B: Kirby-Bauer Disk Susceptibility Test. Biology LibreTexts. 2024.
  • Singer Instruments. Zone of Inhibition explained.
  • Humphries RM. CLSI-EUCAST Recommendations for Disk Diffusion Testing. CLSI. 2019.
  • Castanheira M, et al. Determination of Disk Diffusion and MIC Quality Control Guidelines for GSK2140944, a Novel Bacterial Type II Topoisomerase Inhibitor Antimicrobial Agent. PMC - NIH. 2014.
  • CLSI. M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. ResearchGate.
  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test.
  • N/A. (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. ResearchGate.
  • Miller JM, Thornsberry C, Baker CN. Disk Diffusion Susceptibility Test Troubleshooting Guide. Oxford Academic.
  • N/A. SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF NEW BENZOXAZOLE DERIVATIVES AS ANTIBACTERIAL AGENTS.
  • N/A. Minimum inhibition concentrations of the antimicrobial activity by Disc Diffusion Method. ResearchGate.
  • Benchchem. Biological activity of benzoxazole derivatives.
  • Kakkar S, et al. Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. 2018.
  • Ouyang L, et al. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. PubMed. 2012.
  • N/A. Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Indian Academy of Sciences.
  • Gundogdu A, et al. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. PubMed. 1991.
  • Al-Talib M, et al. Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents.
  • N/A. Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. PMC - NIH.
  • N/A. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. ResearchGate. 2011.
  • N/A. Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. 2023.

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases from Benzo[d]oxazole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Fusion of Benzoxazole and Schiff Base Moieties

In the landscape of medicinal chemistry, the benzoxazole ring system is recognized as a "privileged scaffold." Its rigid, planar structure and unique electronic properties are cornerstones in the design of numerous pharmacologically active agents.[1] Benzoxazoles are integral to compounds demonstrating a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3][4][5]

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), serve as versatile intermediates in organic synthesis and are themselves a class of compounds with significant biological importance. The condensation of a primary amine with a carbonyl compound to form this linkage provides a straightforward and efficient method for elaborating molecular complexity.

This guide provides a detailed technical overview and robust protocols for the synthesis of novel Schiff bases by strategically combining the benzoxazole core with the reactive azomethine linkage. The synthetic pathway hinges on a key intermediate, Benzo[d]oxazole-2-carbohydrazide , which serves as the amine-containing building block for condensation with various aromatic and heteroaromatic aldehydes. We will explore the synthesis of this precursor, the mechanism of Schiff base formation, detailed experimental protocols, and the critical characterization techniques required to validate the final products.

Synthetic Strategy Overview

The synthesis is logically approached in two primary stages: first, the preparation of the essential hydrazide intermediate, and second, its subsequent condensation to form the target Schiff bases. This modular approach allows for the generation of a diverse library of compounds by varying the aldehyde component in the final step.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Schiff Base Formation A 2-Aminophenol-based Starting Material B Cyclization & Esterification A->B C Methyl/Ethyl Benzo[d]oxazole-2-carboxylate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D E Benzo[d]oxazole-2-carbohydrazide (Key Intermediate) D->E G Acid-Catalyzed Condensation E->G F Aromatic/Heteroaromatic Aldehyde (R-CHO) F->G H Final Schiff Base Product G->H

Diagram 1: Overall two-stage synthetic workflow.

Protocol I: Synthesis of the Key Intermediate, Benzo[d]oxazole-2-carbohydrazide

The most common route to the carbohydrazide intermediate involves the hydrazinolysis of a corresponding ester. This protocol details the conversion of a precursor ester, such as methyl or ethyl benzo[d]oxazole-2-carboxylate, into the required hydrazide.

Rationale: Hydrazine hydrate (N₂H₄·H₂O) is a potent nucleophile. The lone pair on the terminal nitrogen atom attacks the electrophilic carbonyl carbon of the ester. This nucleophilic acyl substitution reaction results in the displacement of the alkoxy group (e.g., -OCH₃ or -OCH₂CH₃) and the formation of the more stable hydrazide linkage. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating under reflux.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting ester (e.g., methyl 2-(chloro-4-nitrophenyl)-1,3-benzoxazole-5-carboxylate) in a suitable alcohol solvent, such as absolute ethanol.[3]

  • Reagent Addition: Add an equimolar or slight excess of 99% hydrazine hydrate to the solution.[1][3]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 18-22 hours.[1][3] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • Isolation: After the reaction is complete, cool the mixture in an ice bath or allow it to stand at room temperature. The solid carbohydrazide product will often precipitate out of the solution.

  • Purification: Filter the precipitate using a Büchner funnel. Wash the collected solid with cold ethanol to remove any unreacted hydrazine hydrate or other soluble impurities.[1]

  • Drying: Dry the purified product, Benzo[d]oxazole-2-carbohydrazide, in a vacuum oven or desiccator. The pure compound can be carried forward to the next step without further purification, though recrystallization from ethanol can be performed if necessary.

Protocol II: General Synthesis of Benzoxazole Schiff Bases

This protocol describes the acid-catalyzed condensation of Benzo[d]oxazole-2-carbohydrazide with an aromatic aldehyde to yield the final Schiff base product.

Mechanism Insight: The formation of a Schiff base is a classic nucleophilic addition-elimination reaction. The terminal primary amine (-NH₂) of the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable carbon-nitrogen double bond (azomethine). The addition of a catalytic amount of strong acid, like glacial acetic acid, protonates the aldehyde's carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon and accelerates the rate of the initial nucleophilic attack.

Sources

Troubleshooting & Optimization

Benzo[d]oxazole-2-carbohydrazide Synthesis: A Technical Support and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzo[d]oxazole-2-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our approach is grounded in established chemical principles and validated by peer-reviewed literature to ensure you have a reliable resource for your experimental work.

Understanding the Synthesis Pathway

The most common and reliable method for synthesizing Benzo[d]oxazole-2-carbohydrazide is a two-step process. The first step involves the formation of an intermediate ester, ethyl benzo[d]oxazole-2-carboxylate, through the condensation of o-aminophenol and diethyl oxalate. The subsequent step is the hydrazinolysis of this ester using hydrazine hydrate to yield the final product.[1]

Synthesis_Pathway cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrazinolysis o_aminophenol o-Aminophenol ester Ethyl Benzo[d]oxazole-2-carboxylate o_aminophenol->ester Reflux diethyl_oxalate Diethyl Oxalate diethyl_oxalate->ester product Benzo[d]oxazole-2-carbohydrazide ester->product Reflux in Ethanol hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->product

Caption: General two-step synthesis pathway for Benzo[d]oxazole-2-carbohydrazide.

Troubleshooting Guide: Optimizing Your Yield

Low yield or impure product can be frustrating. This section addresses common issues encountered during the synthesis, their probable causes, and actionable solutions.

Issue 1: Low Yield of Ethyl Benzo[d]oxazole-2-carboxylate (Step 1)

Q: My yield for the intermediate ester is significantly lower than the reported 65%.[1] What could be the cause?

A: Several factors can contribute to a low yield in the initial ester formation. Let's break down the possibilities:

  • Incomplete Reaction: The condensation reaction requires sufficient time and temperature to proceed to completion. A study reported refluxing the mixture of o-aminophenol and diethyl oxalate for 48 hours at 70°C to achieve a good yield.[1]

    • Solution: Ensure your reaction is refluxed for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.

  • Purity of Reactants: The purity of o-aminophenol is crucial. Oxidized o-aminophenol can lead to the formation of colored impurities and side products, reducing the yield of the desired ester.

    • Solution: Use freshly purified o-aminophenol. If it has darkened in color, consider recrystallization or sublimation before use.

  • Stoichiometry: An excess of diethyl oxalate is typically used to drive the reaction towards the product.[1]

    • Solution: Verify the molar ratio of your reactants. A common protocol uses a 1:5 molar ratio of o-aminophenol to diethyl oxalate.[1]

ParameterRecommended ConditionSource
Reactants o-Aminophenol, Diethyl Oxalate[1]
Molar Ratio 1 : 5[1]
Temperature 70°C (Reflux)[1]
Reaction Time 48 hours[1]
Monitoring Thin Layer Chromatography (TLC)[1]

Table 1: Optimized Reaction Conditions for Ethyl Benzo[d]oxazole-2-carboxylate Synthesis.

Issue 2: Low Yield of Benzo[d]oxazole-2-carbohydrazide (Step 2)

Q: The conversion of the ester to the carbohydrazide is inefficient, with yields below the reported 30%.[1] How can I improve this?

A: The hydrazinolysis step is generally straightforward, but several parameters can impact the yield.

  • Incomplete Reaction: The reaction between the ester and hydrazine hydrate may not have reached completion. Published procedures often involve refluxing the mixture in ethanol for 15 hours.[1]

    • Solution: Ensure a sufficient reflux time and monitor the disappearance of the starting ester by TLC.

  • Purity of Hydrazine Hydrate: The concentration and purity of hydrazine hydrate are critical.

    • Solution: Use a fresh, high-purity source of hydrazine hydrate.

  • Product Precipitation: The desired product, Benzo[d]oxazole-2-carbohydrazide, should precipitate upon cooling the reaction mixture.[1]

    • Solution: After reflux, allow the reaction mixture to cool to room temperature, followed by further cooling in an ice bath to maximize precipitation.

ParameterRecommended ConditionSource
Reactants Ethyl Benzo[d]oxazole-2-carboxylate, Hydrazine Hydrate[1]
Solvent Ethanol[1]
Temperature Reflux[1]
Reaction Time 15 hours[1]
Work-up Cooling to induce precipitation[1]

Table 2: Optimized Reaction Conditions for Benzo[d]oxazole-2-carbohydrazide Synthesis.

Troubleshooting_Workflow cluster_step1_troubleshooting Step 1: Ester Formation Issues cluster_step2_troubleshooting Step 2: Hydrazinolysis Issues Start Low Yield Observed Step Which Step? Start->Step Check_Time_Temp Verify Reaction Time (48h) & Temp (70°C) Step->Check_Time_Temp Ester Check_Reflux_Time Ensure 15h Reflux in Ethanol Step->Check_Reflux_Time Carbohydrazide Check_Purity Check Purity of o-Aminophenol Check_Time_Temp->Check_Purity Check_Ratio Confirm 1:5 Molar Ratio Check_Purity->Check_Ratio End Yield Optimized Check_Ratio->End Check_Hydrazine Use Fresh, High-Purity Hydrazine Hydrate Check_Reflux_Time->Check_Hydrazine Check_Precipitation Cool Reaction Mixture Thoroughly Check_Hydrazine->Check_Precipitation Check_Precipitation->End

Caption: A troubleshooting workflow for diagnosing and resolving low yield issues.

Frequently Asked Questions (FAQs)

Q1: How do I purify the final Benzo[d]oxazole-2-carbohydrazide product?

A1: Recrystallization is the most effective method for purifying the solid product. Ethanol is a commonly used solvent for this purpose.[1] The general procedure involves dissolving the crude product in a minimum amount of hot ethanol, followed by slow cooling to allow for the formation of pure crystals. The crystals can then be collected by filtration, washed with cold ethanol, and dried.[2]

Q2: What are the expected spectral characteristics of Benzo[d]oxazole-2-carbohydrazide?

A2: The structure of the synthesized compound can be confirmed using various spectroscopic techniques:

  • IR (KBr, cm⁻¹): Look for characteristic peaks around 3461, 3350, and 3190 corresponding to the N-H and NH₂ stretching vibrations, a strong absorption around 1690 for the C=O group, and a peak around 1615 for the C=N bond.[1]

  • ¹H-NMR (DMSO-d₆, δ/ppm): Expect a singlet around δ 2.42 for the NH₂ protons (exchangeable with D₂O), a broad singlet around δ 7.18 for the NH proton (exchangeable with D₂O), and a multiplet in the aromatic region (δ 7.28-7.39) for the four aromatic protons.[1]

  • Mass Spectrometry (m/z): The molecular ion peak (M⁺) should be observed at m/z 177.[1]

Q3: Can I use a different solvent for the hydrazinolysis step?

A3: While ethanol is the most commonly reported solvent for this reaction, other polar protic solvents could potentially be used. However, any deviation from the established protocol may require optimization of the reaction time and temperature. It is recommended to stick with ethanol as it has been shown to be effective.[1][3]

Q4: Are there any common side reactions to be aware of?

A4: In the first step, incomplete cyclization can lead to the formation of an intermediate amide. During the second step, if the reaction conditions are too harsh or if there are impurities in the starting materials, degradation of the benzoxazole ring could occur. Careful control of temperature and the use of pure reagents can minimize these side reactions.[2]

Q5: My final product is colored. What does this indicate?

A5: A colored product often suggests the presence of impurities. This could be due to oxidized starting materials, particularly o-aminophenol, or side products formed during the reaction. If recrystallization does not yield a colorless product, consider treating the hot ethanolic solution with a small amount of activated charcoal before filtration to remove colored impurities.[2]

References

  • Al-Soud, Y. A., et al. (2017). Design, synthesis and antitumor activities of some novel benzoxazole carbohydrazide derivatives. Research on Chemical Intermediates, 43(1), 1-17. [Link]

  • Endoori, S., et al. (2017). Scheme 3 Condensation of benzo[d]oxazole-2-carbohydrazide (2) with... ResearchGate. [Link]

  • Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 86. [Link]

  • Patel, N. B., & Patel, J. C. (2012). Synthesis and Characterization of Some Benzoxazole Derivatives. International Journal of Synthetic Emotions, 3(2), 23-31. [Link]

  • Shakya, A. K., et al. (2016). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Saudi Pharmaceutical Journal, 24(5), 595-606. [Link]

  • Wang, Y., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 25(22), 5434. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Benzo[d]oxazole-2-carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Benzo[d]oxazole-2-carbohydrazide, specifically addressing the common issue of low reaction yields. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and resolve issues in your synthetic workflow.

Introduction: The Challenge of Synthesizing Benzo[d]oxazole-2-carbohydrazide

The synthesis of Benzo[d]oxazole-2-carbohydrazide is a critical step in the development of various pharmaceutical agents, owing to the significant biological activities of benzoxazole derivatives.[1][2] The most common synthetic route involves a two-step process: the formation of ethyl benzo[d]oxazole-2-carboxylate followed by its hydrazinolysis. While the first step generally proceeds with moderate to good yields, the second step—the conversion of the ester to the desired carbohydrazide using hydrazine hydrate—is often plagued by low yields, with some literature reports as low as 30%.[3]

This guide will dissect the potential causes of this low yield and provide a systematic, evidence-based approach to optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: I'm following a literature procedure for the hydrazinolysis of ethyl benzo[d]oxazole-2-carboxylate, but my yields are consistently low. What are the most likely reasons?

A1: Low yields in this reaction can stem from several factors. The most common culprits include:

  • Incomplete Reaction: The reaction may not be reaching completion under the specified conditions. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Side Reactions: Hydrazine is a highly reactive nucleophile and can participate in undesired side reactions, consuming your starting material or product.

  • Product Degradation: The benzoxazole ring can be susceptible to cleavage under certain conditions, potentially leading to the degradation of your desired product.

  • Issues with Starting Materials: The purity of your ethyl benzo[d]oxazole-2-carboxylate and the quality of the hydrazine hydrate are paramount.

  • Product Loss During Work-up and Purification: The physical properties of Benzo[d]oxazole-2-carbohydrazide can lead to losses during extraction, precipitation, and recrystallization.

Q2: Could the benzoxazole ring itself be unstable under the reaction conditions?

A2: Yes, this is a plausible concern. While the benzoxazole ring is aromatic and relatively stable, it can undergo hydrolytic cleavage under strongly basic or acidic conditions, particularly at elevated temperatures.[4] The basic nature of hydrazine hydrate, especially when heated for prolonged periods, could potentially lead to the opening of the oxazole ring, forming undesired byproducts.

Q3: How critical is the quality of the hydrazine hydrate?

A3: The quality of hydrazine hydrate is extremely important. It is hygroscopic and can absorb carbon dioxide from the atmosphere to form hydrazine carbonate. The actual concentration of hydrazine in your reagent may be lower than stated, which would affect the stoichiometry of your reaction. It is advisable to use a fresh bottle of high-purity hydrazine hydrate or to titrate older batches to determine the exact concentration.

Q4: Are there any common side reactions I should be aware of when using hydrazine hydrate with esters?

A4: A common side reaction is the formation of a diacylhydrazide, where two molecules of the ester react with one molecule of hydrazine. However, this is more prevalent when using a limiting amount of hydrazine. With an excess of hydrazine, as is common in hydrazinolysis, this is less of a concern. Another potential issue is the reaction of hydrazine with any carbonyl impurities present in your starting materials or solvent, which can lead to the formation of hydrazones or azines.[5]

Systematic Troubleshooting Guide

This section provides a logical workflow for diagnosing and resolving low yields in your Benzo[d]oxazole-2-carbohydrazide synthesis.

Step 1: Analyze Your Starting Materials and Reagents

Before modifying the reaction conditions, it is crucial to ensure the quality of your inputs.

  • Ethyl Benzo[d]oxazole-2-carboxylate Purity:

    • Action: Analyze your starting ester by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.

    • Rationale: Impurities can interfere with the reaction or complicate purification.

  • Hydrazine Hydrate Concentration:

    • Action: Use a new, sealed bottle of high-purity (e.g., >98%) hydrazine hydrate. If using an older bottle, consider titrating it to determine the exact concentration.

    • Rationale: Accurate stoichiometry is essential for driving the reaction to completion and minimizing side reactions.

Step 2: Optimize Reaction Conditions

A systematic optimization of reaction parameters is key to improving your yield. It is recommended to perform small-scale parallel reactions to efficiently screen different conditions.

ParameterStandard Condition (from literature[3])Suggested Optimization RangeRationale
Solvent EthanolMethanol, Isopropanol, n-Butanol, DioxaneThe polarity and boiling point of the solvent can influence the solubility of reactants and the reaction rate.
Temperature Reflux (in Ethanol, ~78 °C)Room Temperature to 120 °CA lower temperature may minimize degradation of the benzoxazole ring, while a higher temperature might be necessary to drive the reaction to completion. A temperature screen is highly recommended.
Reaction Time 15 hours4 - 24 hours (monitored by TLC/LC-MS)Prolonged reaction times at high temperatures can lead to product degradation. It's crucial to monitor the reaction to find the optimal time.
Stoichiometry (Hydrazine Hydrate) 1:1 molar ratio1:1.5 to 1:5 (Ester:Hydrazine)An excess of hydrazine can help to drive the reaction to completion.
  • Set up a series of small-scale reactions (e.g., 100 mg of ethyl benzo[d]oxazole-2-carboxylate) in parallel.

  • Vary one parameter at a time (e.g., temperature) while keeping others constant.

  • Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 2 hours).

  • Once the starting material is consumed or the product concentration ceases to increase, work up the reaction.

  • Isolate and quantify the product to determine the optimal conditions.

Step 3: Investigate Alternative Synthesis Strategies

If optimizing the standard hydrazinolysis remains challenging, consider alternative approaches.

Microwave irradiation has been shown to significantly accelerate organic reactions and improve yields, often under milder conditions.[6][7][8]

  • Rationale: Microwave heating can lead to rapid and uniform heating of the reaction mixture, potentially reducing reaction times from hours to minutes and minimizing the formation of degradation products.

  • Suggested Protocol:

    • In a microwave-safe reaction vessel, combine ethyl benzo[d]oxazole-2-carboxylate and hydrazine hydrate in a suitable solvent (e.g., ethanol).

    • Subject the mixture to microwave irradiation at a controlled temperature (e.g., 80-120 °C) for short intervals (e.g., 5-10 minutes).

    • Monitor the reaction progress by TLC or LC-MS.

While hydrazinolysis is often performed without a catalyst, the use of certain catalysts could potentially enhance the reaction rate under milder conditions.

  • Rationale: A catalyst could lower the activation energy of the reaction, allowing it to proceed at a lower temperature where the benzoxazole ring is more stable. While specific catalysts for this reaction are not well-documented, exploring mild acid or base catalysis could be a research direction.

Step 4: Refine Work-up and Purification Procedures

Product loss during isolation is a common source of low yields.

  • Problem: Benzo[d]oxazole-2-carbohydrazide may have some solubility in the reaction solvent even after cooling, leading to incomplete precipitation.

  • Troubleshooting:

    • Solvent Removal: After the reaction is complete, concentrate the reaction mixture under reduced pressure to a smaller volume before cooling to induce precipitation.

    • Anti-Solvent Addition: Add a solvent in which the product is insoluble (an "anti-solvent") to the reaction mixture to promote precipitation. For example, if the reaction is in ethanol, adding cold water or diethyl ether might be effective.

    • Extraction: If precipitation is not efficient, it may be necessary to perform an aqueous work-up. Quench the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate. Be aware that the product has polar functional groups and may require multiple extractions for complete recovery.

Visualizing the Workflow

Troubleshooting Flowchart

Troubleshooting_Workflow start Low Yield of Benzo[d]oxazole-2-carbohydrazide check_reagents Step 1: Verify Starting Material Purity (Ester and Hydrazine Hydrate) start->check_reagents optimize_conditions Step 2: Optimize Reaction Conditions (Solvent, Temp, Time, Stoichiometry) check_reagents->optimize_conditions Reagents OK alternative_synthesis Step 3: Explore Alternative Methods (Microwave, Catalysis) optimize_conditions->alternative_synthesis Yield Still Low refine_workup Step 4: Refine Work-up & Purification optimize_conditions->refine_workup Yield Improved alternative_synthesis->refine_workup Yield Still Low success Improved Yield alternative_synthesis->success Yield Improved refine_workup->success

Caption: A systematic workflow for troubleshooting low yields.

Synthetic Pathway Overview

Synthesis_Pathway cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrazinolysis (Low Yield Step) o_aminophenol o-Aminophenol ester Ethyl Benzo[d]oxazole-2-carboxylate o_aminophenol->ester diethyl_oxalate Diethyl Oxalate diethyl_oxalate->ester product Benzo[d]oxazole-2-carbohydrazide ester->product ester->product Reflux, Ethanol (Literature: ~30% Yield) hydrazine Hydrazine Hydrate hydrazine->product

Caption: The common two-step synthesis of Benzo[d]oxazole-2-carbohydrazide.

By methodically addressing each of these potential issues, you can significantly improve the yield and reproducibility of your Benzo[d]oxazole-2-carbohydrazide synthesis.

References

  • Microwave assisted synthesis of biologically active 4-hydroxy-7v-(phenylcarbonyl)-2h-1,2-benzothiazine-3-carbohydrazide 1,1-diox. SciSpace. Available at: [Link]

  • CATALYTIC REACTIONS OF HYDRAZINE. DTIC. Available at: [Link]

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ResearchGate. Available at: [Link]

  • An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. ResearchGate. Available at: [Link]

  • Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC. ResearchGate. Available at: [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins. PMC. Available at: [Link]

  • Hydrolysis pathway for 2-phenylbenzoxazole. ResearchGate. Available at: [Link]

  • Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. PMC. Available at: [Link]

  • Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis. ResearchGate. Available at: [Link]

  • Microwave-Assisted Conversion of Carbohydrates. PMC. Available at: [Link]

  • Microwave-Assisted Conversion of Carbohydrates. MDPI. Available at: [Link]

  • GlycoRelease™ GLYCAN HYDRAZINOLYSIS KIT. Agilent. Available at: [Link]

  • Microwave-assisted Single-step Synthesis of Acid Hydrazides From Corresponding Acids Utilizing Newly Designed Apparatus. Neliti. Available at: [Link]

  • Workup: Aluminum Hydride Reduction. University of Rochester. Available at: [Link]

  • Design, synthesis and antitumor activities of some novel benzoxazole carbohydrazide derivatives. ResearchGate. Available at: [Link]

  • Plot of percentage yield against time (h) for hydrazinolysis of 1a without and with addition of NaOH. ResearchGate. Available at: [Link]

  • Condensation of benzo[d]oxazole-2-carbohydrazide (2) with... ResearchGate. Available at: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Pharmaceutical Research International. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]

  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. National Institutes of Health. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. Available at: [Link]

  • Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Nguyen Tat Thanh University. Available at: [Link]

  • Benzoxazole – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

Sources

"identification of byproducts in Benzo[d]oxazole-2-carbohydrazide synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

<

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of Benzo[d]oxazole-2-carbohydrazide. It provides in-depth troubleshooting advice and frequently asked questions to help identify and mitigate the formation of byproducts, thereby improving yield and purity.

Troubleshooting Guide: Identifying and Mitigating Byproducts

The synthesis of Benzo[d]oxazole-2-carbohydrazide is typically a two-step process: (1) formation of the benzoxazole ring, often by creating an ester like ethyl benzo[d]oxazole-2-carboxylate, and (2) subsequent reaction with hydrazine hydrate to form the desired carbohydrazide.[1] Problems can arise in both stages, leading to a range of impurities.

Issue 1: Low Yield and Impurities Detected After Step 1 (Ester Formation)

Observation: TLC or NMR analysis of the crude product after the reaction of o-aminophenol with an acylating agent (e.g., diethyl oxalate) shows multiple spots or unexpected peaks, along with a low yield of the desired ethyl benzo[d]oxazole-2-carboxylate.

Potential Causes and Byproducts:

  • Incomplete Cyclization: The initial acylation of the amino group of o-aminophenol is usually efficient, but the subsequent intramolecular cyclization to form the benzoxazole ring can be sluggish.[2] This can leave unreacted N-(2-hydroxyphenyl)oxalamic acid ethyl ester as a major byproduct.

  • Self-Condensation of o-Aminophenol: Under certain conditions, particularly at elevated temperatures, o-aminophenol can undergo self-condensation or polymerization, leading to complex, often colored, impurities.[3]

  • Side Reactions of Diethyl Oxalate: Diethyl oxalate can react with two molecules of o-aminophenol to form N1,N2-bis(2-hydroxyphenyl)oxalamide.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Step 1: Ester Formation.

Detailed Protocols:

  • Purity Verification:

    • Run a TLC of the starting o-aminophenol against a pure standard.

    • If impurities are detected, recrystallize the o-aminophenol from a suitable solvent like ethanol or water.

  • Reaction Optimization:

    • Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[4]

    • Carefully control the reaction temperature. For the condensation with diethyl oxalate, a temperature of around 70°C is often cited.[1]

    • If cyclization is incomplete, consider using a dehydrating agent or catalyst such as polyphosphoric acid (PPA) or thionyl chloride, which can facilitate ring closure.[2][5][6]

Issue 2: Byproduct Formation During Hydrazinolysis (Step 2)

Observation: After refluxing the benzoxazole ester with hydrazine hydrate, the product mixture contains the desired carbohydrazide but also significant amounts of other compounds.

Potential Causes and Byproducts:

  • N,N'-Diacylhydrazine (Bis-hydrazide): This is a common byproduct in hydrazide synthesis.[7][8] It forms when a molecule of the already-formed Benzo[d]oxazole-2-carbohydrazide acts as a nucleophile and attacks another molecule of the starting ester. This is more likely if the hydrazine hydrate is added too slowly or if there is a localized depletion of hydrazine.

  • Ring-Opened Byproducts: The benzoxazole ring can be susceptible to nucleophilic attack and subsequent hydrolysis or ring-opening, especially under prolonged heating or in the presence of excess base or acid.[9][10] Hydrazine itself is a potent nucleophile. This can lead to the formation of byproducts like 2-hydrazinyl-N-(2-hydroxyphenyl)acetamide.

  • Salicylaldehyde Azine: In some cases involving reactions with hydrazine, particularly with related coumarin esters, ring opening and subsequent rearrangement can lead to the formation of salicylaldehyde azine.[11][12] This could be a minor byproduct if reaction conditions are harsh.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Step 2: Hydrazinolysis.

Detailed Protocols:

  • Control of Stoichiometry:

    • Use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents) to ensure the ester is fully consumed and to minimize the formation of the N,N'-diacylhydrazine byproduct.

    • Add the hydrazine hydrate to the solution of the ester in ethanol at room temperature before commencing heating.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by TLC. The reaction is often complete within 15 hours of reflux.[1] Over-refluxing can promote the formation of ring-opened byproducts.

    • Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate.

  • Purification:

    • The desired Benzo[d]oxazole-2-carbohydrazide often has different solubility properties from the byproducts. Recrystallization from ethanol is frequently effective for purification.[1]

    • If recrystallization is insufficient, silica gel column chromatography can be employed to separate the desired product from more non-polar byproducts.

Byproduct Characterization Data

The following table summarizes the expected analytical signatures for the desired product and potential byproducts.

Compound NamePlausible Formation StepKey ¹H-NMR Signals (DMSO-d₆, δ ppm)Key IR Signals (cm⁻¹)Expected Mass (m/z)
Benzo[d]oxazole-2-carbohydrazide Desired Product 7.2-7.4 (m, 4H, Ar-H), 2.4 (s, 2H, NH₂), 7.2 (br. s, 1H, NH)[1]3461-3190 (NH, NH₂), 1690 (C=O), 1615 (C=N)[1]177 (M⁺)[1]
N,N'-bis(benzo[d]oxazol-2-ylcarbonyl)hydrazineStep 27.3-7.8 (m, Ar-H), ~10.5-11.5 (br. s, 2H, NH)~3200 (NH), ~1680 (Amide I, C=O), ~1620 (C=N)336 (M⁺)
N-(2-hydroxyphenyl)oxalamic acid ethyl esterStep 17.0-8.0 (m, Ar-H), ~9.5 (s, 1H, Ar-OH), ~10.0 (s, 1H, NH)~3300 (OH), ~3200 (NH), ~1730 (Ester C=O), ~1670 (Amide C=O)223 (M⁺)
Ring-Opened Hydrazide ProductStep 2Aromatic protons, signals for Ar-OH and multiple NH/NH₂ protonsBroad OH/NH stretches, multiple C=O and C=N stretches195 (M⁺)

Frequently Asked Questions (FAQs)

Q1: My final product has a persistent yellow or brown color. What is the likely cause?

A1: Discoloration often points to the presence of oxidized impurities or polymeric materials. This can originate from impure o-aminophenol or from oxidation during the reaction.[3] Performing the reaction under an inert atmosphere and ensuring the purity of the starting materials can significantly mitigate this issue.[4] If the color persists after recrystallization, treatment with activated charcoal during the recrystallization process may help.

Q2: The reaction to form the ethyl benzo[d]oxazole-2-carboxylate is very slow or stalls completely. What can I do?

A2: An incomplete reaction suggests that the cyclization-dehydration step is the bottleneck. While simply extending the reaction time is an option, a more effective solution is to employ a catalyst.[3] For laboratory scale, heating in polyphosphoric acid (PPA) is a classic and effective method for promoting this type of cyclization.[6] Alternatively, converting the carboxylic acid moiety to an acid chloride with thionyl chloride before reaction with o-aminophenol can also increase reactivity.[2]

Q3: How can I confirm the formation of the N,N'-diacylhydrazine byproduct?

A3: The most definitive methods are Mass Spectrometry and NMR. The N,N'-diacylhydrazine will have a molecular weight corresponding to two benzoxazole-carbonyl units minus the mass of hydrazine (approx. 336 g/mol ). In the ¹H-NMR spectrum, you would expect to see the disappearance of the -NH₂ signal and the appearance of a downfield, broad singlet for the two symmetrical -NH- protons.

Q4: Is the benzoxazole ring stable to acidic or basic workup conditions?

A4: The benzoxazole ring is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures.[9] Mild acidic or basic washes during workup at room temperature are typically safe. However, prolonged exposure to strong acids or bases should be avoided to prevent ring cleavage.[10]

Q5: What is the role of hydrazine hydrate in this reaction?

A5: Hydrazine hydrate (N₂H₄·H₂O) serves as the nucleophile that attacks the carbonyl carbon of the ester (ethyl benzo[d]oxazole-2-carboxylate). This leads to the displacement of the ethoxy group (-OEt) and the formation of the carbohydrazide functional group (-CONHNH₂).[1][13] It is a common reagent for converting esters to hydrazides.[14]

References

  • Jackson, H., et al. (1972). The kinetics and mechanism of hydrolysis of some benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1582-1588.
  • US8178666B2 - 2-aminobenzoxazole process - Google Patents.
  • Kumar, R. V. (2004). Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. Journal of the Indian Chemical Society, 81(1-3), 1247-1263.
  • Wikipedia. (n.d.). Hydrazine. Available at: [Link]

  • (PDF) Synthetic Strategies Towards Benzoxazole Ring Systems - ResearchGate. Available at: [Link]

  • Request PDF. (2025). Synthesis and Characterization of Some Benzoxazole Derivatives. Available at: [Link]

  • Gautam, M. K., et al. (2021). Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. International Journal of Creative Research Thoughts, 9(5), e215-e223. Available at: [Link]

  • Request PDF. (2022). 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. Available at: [Link]

  • Popiolek, R., et al. (2021). Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. Molecules, 26(23), 7168. Available at: [Link]

  • Request PDF. (2018). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Available at: [Link]

  • El-Sayed, W. M., et al. (2017). Design, synthesis and antitumor activities of some novel benzoxazole carbohydrazide derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences, 8(5), 1-10.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Available at: [Link]

  • Kamal, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. Available at: [Link]

  • Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research (IJPSR). (2023). SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. Available at: [Link]

  • ResearchGate. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available at: [Link]

  • ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Available at: [Link]

  • ResearchGate. (2015). Acyl hydrazines as precursors to acyl radicals. Available at: [Link]

  • MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Available at: [Link]

  • ResearchGate. (2020). Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. Available at: [Link]

  • NIH. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Available at: [Link]

  • ResearchGate. (2013). (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available at: [Link]

  • NIH. (2017). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Available at: [Link]

  • Chemical Communications (RSC Publishing). (2020). Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. Available at: [Link]

  • NIH. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available at: [Link]

  • Taylor & Francis. (n.d.). Benzoxazole – Knowledge and References. Available at: [Link]

  • PubMed. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate With Hydrazine Hydrate. Available at: [Link]

  • Green Chemistry (RSC Publishing). (2019). Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Available at: [Link]

  • Sci-Hub. (n.d.). Condensation and Cyclization Reactions of 2-Hydrazinobenzimidazole, -benzoxazole, and -benzothiazole. Available at: [Link]

Sources

Technical Support Center: Strategies to Overcome Poor Aqueous Solubility of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxazole derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the significant challenge of poor aqueous solubility often encountered with this important class of compounds. Our goal is to provide you with the scientific rationale and practical steps needed to enhance the solubility and bioavailability of your benzoxazole derivatives, thereby accelerating your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why do benzoxazole derivatives often exhibit poor aqueous solubility?

Benzoxazole derivatives possess a rigid, aromatic heterocyclic structure. This planarity, combined with the presence of aromatic rings, can lead to strong intermolecular π-π stacking and high crystal lattice energy. These forces make it energetically unfavorable for water molecules to effectively solvate the compound. The parent benzoxazole molecule is known to be insoluble in water.[1][2] While many derivatives are soluble in organic solvents, their limited aqueous solubility is a primary obstacle in drug development.[1]

Q2: What are the critical first steps when encountering a benzoxazole derivative with low solubility?

A systematic approach is crucial. The initial step is to accurately quantify the aqueous solubility of your compound. The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[1] It is also vital to evaluate the pH-dependent solubility profile, especially if the benzoxazole derivative contains ionizable functional groups, as these can dramatically influence solubility.[1][3] Once you have a baseline understanding of your compound's solubility, you can begin to explore various enhancement strategies, starting with simpler methods like pH adjustment or the use of co-solvents before moving to more complex formulation approaches.[1]

Q3: How does adjusting the pH affect the solubility of benzoxazole derivatives?

The influence of pH on solubility is entirely dependent on the presence of ionizable functional groups within the molecule.[3]

  • For derivatives with a basic nitrogen atom: Decreasing the pH (i.e., making the solution more acidic) will lead to protonation of the nitrogen, forming a more soluble cationic species.

  • For derivatives with acidic protons (e.g., a phenolic hydroxyl group): Increasing the pH (i.e., making the solution more basic) will cause deprotonation, resulting in the formation of a more soluble anionic salt.[1]

To maintain the more soluble ionized form, it is a general rule of thumb to ensure the pH of the final solution is at least two pH units away from the compound's pKa.[3]

Troubleshooting Guide: Common Solubility-Related Issues

This section addresses specific problems you may face during your experiments and provides actionable solutions.

IssuePotential CauseRecommended Solution
Compound precipitates from solution during in vitro assays. The compound's solubility in the specific assay medium is lower than the concentration being tested.1. Determine Kinetic Solubility: First, determine the kinetic solubility of your compound directly in the assay medium. 2. Concentration Adjustment: If feasible for your experimental design, reduce the final concentration of the compound.[1] 3. Employ Solubilization Techniques: Utilize a suitable solubilization method such as the addition of co-solvents (e.g., DMSO, ethanol) or complexation with cyclodextrins.[1][3]
Difficulty preparing a high-concentration stock solution in common organic solvents. The compound possesses inherently low solubility, even in organic solvents.1. Solvent Screening: Test a broader range of organic solvents, including DMSO, DMF, THF, and ethanol.[1] 2. Gentle Warming: Carefully warm the solution while continuously monitoring for any signs of compound degradation.[1] 3. Sonication: Use sonication to provide mechanical energy to aid the dissolution process.[1]
Inconsistent or non-reproducible results in biological assays. Poor solubility leads to inaccurate and fluctuating concentrations of the active compound.1. Ensure Complete Dissolution: Confirm that the compound is fully dissolved in the stock solution before making further dilutions.[1] 2. Visual Inspection: Always visually inspect the final assay medium for any signs of precipitation.[1] 3. Implement a Robust Strategy: Proactively implement a reliable solubilization strategy to maintain the compound in solution throughout the experiment.[1]
Low and variable oral bioavailability in animal studies. The compound's low aqueous solubility is likely the rate-limiting step for absorption in the gastrointestinal (GI) tract.1. Advanced Formulation: Consider formulating the compound using techniques known to improve dissolution rates, such as solid dispersions or cyclodextrin complexes.[3] 2. Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area of the drug particles, which can lead to faster dissolution.[3] 3. Investigate Metabolism: Be aware that benzoxazole compounds can be subject to first-pass metabolism in the gut wall or liver, which can also contribute to low bioavailability.[3]

Strategies for Enhancing Aqueous Solubility

There are several effective strategies to improve the aqueous solubility of benzoxazole compounds. These can be broadly categorized into chemical modifications and physical/formulation-based approaches.

Decision Workflow for Selecting a Solubility Enhancement Technique

The choice of the most appropriate technique depends on the physicochemical properties of your specific benzoxazole derivative, the intended dosage form, and the ultimate application.

G start Start: Poorly Soluble Benzoxazole Derivative ionizable Is the compound ionizable? start->ionizable high_mp High Melting Point? ionizable->high_mp No salt Salt Formation ionizable->salt Yes ph_adjust pH Adjustment ionizable->ph_adjust Yes thermolabile Is the compound thermolabile? high_mp->thermolabile prodrug Prodrug Approach high_mp->prodrug Consider cocrystal Co-crystallization high_mp->cocrystal Consider solid_dispersion Solid Dispersion (Solvent Evaporation) thermolabile->solid_dispersion Yes melt_extrusion Solid Dispersion (Hot Melt Extrusion) thermolabile->melt_extrusion No nanosuspension Nanosuspension thermolabile->nanosuspension Consider cyclodextrin Cyclodextrin Complexation thermolabile->cyclodextrin Consider

Caption: Decision workflow for selecting a solubility enhancement technique.

Chemical Modifications

For benzoxazole derivatives containing ionizable groups (acidic or basic), forming a salt is often the most effective and straightforward method to significantly increase aqueous solubility.[1][3] By reacting an acidic or basic functional group with a suitable counter-ion, a more soluble salt form of the compound can be produced.[1]

Experimental Protocol: Salt Formation

This protocol provides a general procedure for preparing a salt of a benzoxazole compound.

  • Dissolution: Dissolve the benzoxazole derivative (containing a basic or acidic functional group) in a suitable organic solvent.

  • Counter-ion Preparation: In a separate flask, dissolve a stoichiometric equivalent of a pharmaceutically acceptable acid or base (the counter-ion) in the same or a miscible solvent.

  • Reaction: Slowly add the counter-ion solution to the benzoxazole solution with continuous stirring.

  • Precipitation: Stir the mixture at room temperature or a slightly elevated temperature for a specified period to allow for salt formation and precipitation.

  • Isolation: Collect the precipitated salt by filtration.

  • Washing: Wash the collected solid with a small amount of the organic solvent to remove any unreacted starting materials.[1]

  • Drying: Dry the salt under vacuum.[1]

  • Characterization: Characterize the resulting salt using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) to confirm its formation and purity.[1]

A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[1][4] Attaching a hydrophilic promoiety (e.g., phosphates, esters, N-methylpiperazino groups) to the benzoxazole core can dramatically increase its aqueous solubility.[1][4][5] This is a powerful strategy, particularly for molecules that lack ionizable functional groups.[6]

Table 1: Examples of Solubility Enhancement via the Prodrug Strategy [1]

Parent Drug ClassPromoietiesResulting Solubility Improvement
Benzimidazole derivativePhosphate-esterUp to 30,000-fold more water-soluble
Pyrazolo[3,4-d]pyrimidine derivativeN-methylpiperazino promoiety600-fold improvement
6-methoxy-2-naphthylacetic acidPiperazine estersWater-soluble derivatives
Physical Modifications and Formulation Strategies

This technique involves dispersing the drug in a hydrophilic carrier matrix (e.g., PVP K30, PEG 6000) at a molecular level.[3][7] The goal is to create a high-energy amorphous state of the drug, which has a higher dissolution rate compared to its stable crystalline form.[3]

Experimental Protocol: Solid Dispersion by Solvent Evaporation [3]

This protocol is a general guideline and should be optimized for each specific benzoxazole compound.

  • Carrier Selection: Choose a suitable hydrophilic carrier such as Polyvinylpyrrolidone (PVP K30) or Polyethylene glycol (PEG 6000).[3]

  • Dissolution: Dissolve the benzoxazole compound and the selected carrier in a common organic solvent (e.g., methanol, acetone) to obtain a clear solution.[3]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator to form a solid film.[3]

  • Drying and Sizing: Dry the resulting solid dispersion under vacuum to remove residual solvent. Grind the dried solid and sieve it to obtain a uniform particle size.[3]

  • Characterization: Characterize the solid dispersion using techniques like DSC and PXRD to confirm the amorphous state of the drug.[3]

G cluster_0 Preparation cluster_1 Characterization A Dissolve Drug & Carrier in Organic Solvent B Solvent Evaporation (Rotary Evaporator) A->B C Drying & Sizing B->C D DSC Analysis (Confirm Amorphous State) C->D E PXRD Analysis (Confirm Amorphous State) C->E F Dissolution Testing C->F

Sources

Technical Support Center: Enhancing the Solubility of Benzo[d]oxazole-2-carbohydrazide Salts Through pH Adjustment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzo[d]oxazole-2-carbohydrazide and its salts. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address solubility challenges encountered during your experiments. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind the "How"

This section addresses common questions regarding the solubility of Benzo[d]oxazole-2-carbohydrazide, focusing on the fundamental principles of pH adjustment.

Question 1: Why is my Benzo[d]oxazole-2-carbohydrazide salt poorly soluble in neutral aqueous solutions?

Answer: Benzo[d]oxazole-2-carbohydrazide (C₈H₇N₃O₂) is an organic molecule with a relatively nonpolar aromatic benzoxazole core, which inherently limits its solubility in water. The solubility of ionizable compounds is highly dependent on the pH of the solution. At neutral pH, the compound likely exists predominantly in its un-ionized, or neutral, form, which is less soluble in water compared to its ionized (salt) forms.

Question 2: How does adjusting the pH improve the solubility of Benzo[d]oxazole-2-carbohydrazide?

Answer: Adjusting the pH of the solution alters the ionization state of the molecule. Benzo[d]oxazole-2-carbohydrazide has both a weakly basic nitrogen in the benzoxazole ring and a potentially acidic proton on the carbohydrazide group.

  • In acidic conditions (low pH): The basic nitrogen on the benzoxazole ring can become protonated, forming a positively charged cation. This ionized form is more polar and therefore more soluble in aqueous solutions.

  • In basic conditions (high pH): The acidic proton on the carbohydrazide moiety can be removed, forming a negatively charged anion. This anionic form is also more soluble in water than the neutral molecule.

By shifting the pH away from the isoelectric point (the pH at which the molecule has no net charge), you favor the formation of these more soluble ionized species.

Question 3: What are the key pKa values for Benzo[d]oxazole-2-carbohydrazide that I should be aware of?

  • Benzoxazole Ring: The parent benzoxazole molecule is very weakly basic, with a predicted pKa of approximately 1.17 for its conjugate acid. This suggests that the benzoxazole nitrogen will only become significantly protonated at very low pH values.

  • Carbohydrazide Group: The carbohydrazide functional group has a predicted pKa of around 11.81, indicating it has a weakly acidic proton that will be removed at high pH.

Therefore, you can expect to see a significant increase in solubility at pH values below ~2 and above ~11.

Question 4: Are there any risks of degradation when adjusting the pH?

Answer: Yes, this is a critical consideration. Both the benzoxazole ring and the carbohydrazide group can be susceptible to hydrolysis, especially at extreme pH values.

  • Benzoxazole Ring: The benzoxazole ring can undergo hydrolytic cleavage under acidic conditions. The rate of this hydrolysis is pH-dependent.

  • Carbohydrazide Group: Carbohydrazides can be unstable in the presence of strong acids.

It is crucial to balance the pH adjustment for solubility with the potential for chemical degradation. We recommend performing stability studies at your desired pH to ensure the integrity of your compound over the course of your experiment.

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides a question-and-answer format to troubleshoot specific problems you may encounter.

Problem 1: I've adjusted the pH to the acidic range, but my compound is still not dissolving.

  • Possible Cause 1: Insufficient pH adjustment.

    • Troubleshooting Step: Ensure your final pH is at least 1-2 pH units below the pKa of the basic benzoxazole nitrogen (estimated pKa ~1.17). A pH of 1 or lower may be necessary. Use a calibrated pH meter for accurate measurements.

  • Possible Cause 2: Common ion effect.

    • Troubleshooting Step: If you are using an acidic salt of your compound (e.g., a hydrochloride salt) and dissolving it in a solution containing chloride ions, this can suppress solubility. Try using a different acid for pH adjustment (e.g., sulfuric acid or phosphoric acid) to prepare your acidic solution.

  • Possible Cause 3: Low intrinsic solubility of the ionized form.

    • Troubleshooting Step: While ionization increases solubility, it may not be sufficient to reach your target concentration. Consider using a co-solvent (e.g., DMSO, ethanol) in conjunction with pH adjustment.

Problem 2: My compound dissolves initially in a basic solution but then a precipitate forms over time.

  • Possible Cause 1: Degradation.

    • Troubleshooting Step: The compound may be degrading at high pH. Analyze the precipitate and the supernatant by HPLC or LC-MS to check for the appearance of degradation products. If degradation is confirmed, you may need to work at a lower pH or for shorter periods.

  • Possible Cause 2: Reaction with atmospheric CO₂.

    • Troubleshooting Step: Basic solutions can absorb carbon dioxide from the air, which can lower the pH and cause the compound to precipitate. Prepare your solutions fresh and consider working under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 3: Formation of an insoluble salt.

    • Troubleshooting Step: The cation from the base used for pH adjustment (e.g., Na⁺, K⁺) could be forming a less soluble salt with the anionic form of your compound. Try using a different base (e.g., ammonium hydroxide, an organic base) to see if the issue persists.

Problem 3: I am observing a change in the color of my solution after pH adjustment.

  • Possible Cause: Chemical degradation.

    • Troubleshooting Step: A color change is often an indicator of a chemical reaction or degradation. As mentioned, the benzoxazole ring can be susceptible to hydrolysis. Analyze the solution using UV-Vis spectroscopy and a chromatographic method like HPLC to identify any new species. It is advisable to conduct your experiments at the lowest temperature possible to minimize degradation rates.

Section 3: Experimental Protocols and Data Presentation

This section provides a standardized protocol for determining the pH-solubility profile of Benzo[d]oxazole-2-carbohydrazide and a table to summarize expected solubility trends.

Protocol for Determining the pH-Solubility Profile

This protocol is based on the shake-flask method, a common technique for measuring equilibrium solubility.

Materials:

  • Benzo[d]oxazole-2-carbohydrazide

  • Buffer solutions (pH 1.2, 4.5, 6.8, 7.4, 9.0, 10.0, and 12.0 are recommended)

  • Calibrated pH meter

  • Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Vials and appropriate solvents for analysis

Procedure:

  • Preparation: Prepare a series of buffer solutions covering the desired pH range.

  • Addition of Compound: Add an excess amount of Benzo[d]oxazole-2-carbohydrazide to a vial containing a known volume of each buffer solution. The excess solid should be visible.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature for 24-48 hours to reach equilibrium.

  • pH Measurement: After equilibration, measure and record the final pH of each solution.

  • Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant.

  • Filtration: Immediately filter the sample through a syringe filter to remove any remaining solid particles.

  • Dilution and Analysis: Dilute the filtered sample with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µg/mL) as a function of the final measured pH.

Expected Solubility Profile of Benzo[d]oxazole-2-carbohydrazide

The following table summarizes the expected solubility behavior based on the estimated pKa values.

pH RangePredominant SpeciesExpected SolubilityRationale
< 2 Cationic (Protonated Benzoxazole)HighThe molecule is protonated and ionized, leading to increased polarity and solubility in water.
2 - 11 NeutralLowThe molecule is in its un-ionized form, which is less soluble in aqueous solutions.
> 11 Anionic (Deprotonated Carbohydrazide)HighThe molecule is deprotonated and ionized, resulting in increased polarity and higher solubility.

Section 4: Visualization of the pH-Solubility Relationship

The following diagram illustrates the relationship between pH, the ionization state of Benzo[d]oxazole-2-carbohydrazide, and its resulting solubility.

G cluster_low_ph Low pH (e.g., < 2) cluster_neutral_ph Neutral pH (e.g., 2-11) cluster_high_ph High pH (e.g., > 11) low_ph Protonation of Benzoxazole Nitrogen cation Cationic Species (BH+) low_ph->cation H+ neutral Neutral Species (B) low_ph->neutral +OH- high_sol_acid High Solubility cation->high_sol_acid low_sol Low Solubility neutral->low_sol high_ph Deprotonation of Carbohydrazide neutral->high_ph +OH- high_ph->neutral +H+ anion Anionic Species (A-) high_ph->anion -H+ high_sol_base High Solubility anion->high_sol_base

Caption: pH-dependent ionization and solubility of Benzo[d]oxazole-2-carbohydrazide.

References

  • SOP for pH-Solubility Profiling of Drug Candidates. (2025). PharmaEducation.
  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Benzoxazole CAS 273-53-0 MSDS. (n.d.). ChemicalBook.
  • Benzoxazole CAS#: 273-53-0. (n.d.). ChemicalBook.
  • Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. (2019). PMC - NIH.
  • Effect of pH on first-order rate constant for the hydrolysis of... (n.d.). ResearchGate.
  • Hydrolysis pathway for 2-phenylbenzoxazole. (n.d.). ResearchGate.
  • Showing Compound Benzoxazole (FDB004443). (2010). FooDB.
  • Annex 4. (n.d.). World Health Organization (WHO).
  • Carbohydrazide CAS 497-18-7 MSDS. (n.d.). ChemicalBook. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX__FC9rZPrjqC_AYlJ6SXuCB3u8dhC0dsgXLcf3wo6HYk2xPT-tWxO45oCqqI0mCeH9P0PXESl56xUJ4KkfqtXJ31xX-0gb0oLEBxgSwIPtiaYmne7A8M2Oi9XrOIQJ9YWOkmZXZSgXEr57ShDeYxe0G0kQD8XGp_5EA3yJTwuu0=](

Technical Support Center: Sonication for Dissolving Benzo[d]oxazole-2-carbohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the effective use of sonication in the dissolution of Benzo[d]oxazole-2-carbohydrazide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is sonication recommended for dissolving Benzo[d]oxazole-2-carbohydrazide compounds?

A1: Benzo[d]oxazole-2-carbohydrazide, with its heterocyclic structure, can exhibit poor solubility in common solvents due to strong intermolecular forces in its crystal lattice.[1] Sonication, or the application of high-frequency sound waves, provides the necessary energy to overcome these forces and accelerate the dissolution process.[2] The mechanism involves acoustic cavitation, where microscopic bubbles form and collapse in the solvent, generating intense localized energy that breaks apart solute particles and enhances solvent-solute interactions.[3][4] This method is often more efficient and faster than traditional methods like simple vortexing or stirring.[5]

Q2: What are the best starting solvents for dissolving Benzo[d]oxazole-2-carbohydrazide?

A2: While specific quantitative solubility data for Benzo[d]oxazole-2-carbohydrazide is not widely published, empirical evidence from synthesis and related compounds suggests the use of polar aprotic solvents.[6][7] Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent starting points due to their high solvating power for a wide range of organic molecules.[2][4] For applications where these solvents are not suitable, ethanol has been used as a solvent in reactions involving this compound, indicating at least moderate solubility.[8]

Q3: Can sonication degrade my Benzo[d]oxazole-2-carbohydrazide compound?

A3: Yes, there is a potential for degradation with excessive sonication. The high energy of acoustic cavitation can induce chemical reactions, including the degradation of organic molecules.[9] The hydrazide functional group, in particular, can be susceptible to degradation under certain conditions, such as changes in pH.[10] It is crucial to use the minimum effective sonication energy and time to achieve dissolution and to monitor for any signs of degradation, such as a change in solution color or the appearance of unexpected peaks in analytical characterization (e.g., HPLC, LC-MS).

Q4: What is the difference between a probe sonicator and an ultrasonic bath, and which should I use?

A4: A probe sonicator directly immerses a horn into the sample, delivering a high intensity of focused energy. This is very effective for difficult-to-dissolve compounds or for processing small volumes. An ultrasonic bath, on the other hand, provides a more gentle, indirect sonication by transmitting the ultrasonic waves through the water in the bath to your sample vessel. For initial trials and for compounds that are sensitive to degradation, an ultrasonic bath is a good starting point. If dissolution remains a challenge, a probe sonicator can be employed with careful optimization of power and time.

Troubleshooting Guide

Issue 1: My compound is not fully dissolving, even with sonication.

Possible Causes and Solutions:

  • Insufficient Sonication Energy or Time:

    • Action: Gradually increase the sonication time in increments of 5-10 minutes. If using a probe sonicator, you can also cautiously increase the amplitude. Be mindful of temperature increases.

  • Incorrect Solvent Choice:

    • Action: If the compound remains insoluble in your current solvent, consider switching to a stronger polar aprotic solvent like DMSO or DMF.[2][4] A small-scale solubility test with a few milligrams of your compound in different solvents can save significant time and material.

  • Compound Concentration is Too High:

    • Action: You may be exceeding the solubility limit of the compound in the chosen solvent. Try reducing the concentration of your solution.

  • Presence of Impurities:

    • Action: Insoluble impurities in your compound can give the appearance of incomplete dissolution. If possible, purify a small amount of your starting material and retry the dissolution.

Issue 2: The solution becomes cloudy or a precipitate forms after sonication.

Possible Causes and Solutions:

  • Temperature-Dependent Solubility:

    • Action: Sonication can cause localized heating, which may temporarily increase the solubility of your compound. As the solution cools to room temperature, the compound may precipitate out. Try gentle warming of the solution during and after sonication to maintain solubility.

  • Solvent Contamination (e.g., with water):

    • Action: Some organic solvents like DMSO are hygroscopic. The presence of water can significantly decrease the solubility of many organic compounds.[2][4] Ensure you are using anhydrous solvents and minimize exposure to atmospheric moisture.

  • Compound Degradation:

    • Action: The cloudiness could be due to the formation of insoluble degradation products. Reduce the sonication intensity (amplitude) and/or use a pulsed sonication cycle (e.g., 5 seconds on, 10 seconds off) to minimize heating and degradation.[10] Analyze the solution by HPLC or LC-MS to check for the presence of new peaks that would indicate degradation products.

Issue 3: I suspect my compound has degraded during sonication.

Possible Causes and Solutions:

  • Excessive Sonication:

    • Action: As mentioned, prolonged or high-intensity sonication can lead to compound degradation.[9] It is critical to optimize the sonication parameters.

    • Optimization Protocol:

      • Start with a low sonication power/amplitude and a short duration.

      • Visually inspect for dissolution.

      • If not fully dissolved, incrementally increase the sonication time.

      • If still unsuccessful, incrementally increase the power/amplitude.

      • After each step, it is advisable to check the integrity of your compound using an analytical technique like TLC, HPLC, or LC-MS.

  • Thermal Degradation:

    • Action: Monitor the temperature of your sample during sonication. If it becomes warm to the touch, use an ice bath to keep the sample cool.[11]

Recommended Starting Protocol for Sonication-Assisted Dissolution

This protocol provides a general starting point. Optimization will likely be necessary for your specific compound and desired concentration.

Materials:

  • Benzo[d]oxazole-2-carbohydrazide compound

  • Anhydrous solvent (e.g., DMSO, DMF, or ethanol)

  • Appropriate glass vial with a screw cap

  • Ultrasonic bath or probe sonicator

Step-by-Step Methodology:

  • Preparation: Weigh the desired amount of Benzo[d]oxazole-2-carbohydrazide and add it to the vial.

  • Solvent Addition: Add the appropriate volume of the chosen solvent to achieve the target concentration.

  • Initial Mixing: Briefly vortex the vial to wet the solid material.

  • Sonication (Ultrasonic Bath):

    • Place the vial in the ultrasonic bath, ensuring the water level is sufficient to cover the solvent level in the vial.

    • Sonicate for an initial period of 15-20 minutes.

    • Visually inspect the solution for complete dissolution. If undissolved solid remains, continue sonicating in 10-minute intervals.

  • Sonication (Probe Sonicator):

    • Insert the probe into the solution, ensuring it does not touch the sides or bottom of the vial.

    • Start with a low amplitude setting (e.g., 20-30%) and use a pulsed cycle (e.g., 5 seconds on, 10 seconds off) to prevent overheating.

    • Sonicate for an initial period of 5-10 minutes.

    • Visually inspect for dissolution. If necessary, gradually increase the sonication time or amplitude.

  • Post-Sonication Check:

    • Once the solid appears to be fully dissolved, remove the vial from the sonicator.

    • Allow the solution to return to room temperature and observe for any precipitation.

    • For critical applications, it is highly recommended to filter the solution through a 0.22 µm syringe filter to remove any remaining microparticulates.

    • Confirm the integrity of the dissolved compound using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR).

Data Presentation

Table 1: Recommended Solvents and Starting Sonication Parameters

SolventSuitabilityStarting Sonication MethodKey Considerations
DMSO HighUltrasonic Bath or ProbeHygroscopic; ensure anhydrous conditions.[2][4]
DMF HighUltrasonic Bath or ProbeHigher boiling point than DMSO.
Ethanol ModerateUltrasonic BathMay require gentle warming.[8]

Visualizations

Troubleshooting Workflow for Dissolution Issues

Caption: A flowchart for troubleshooting incomplete dissolution of Benzo[d]oxazole-2-carbohydrazide.

Mechanism of Sonication-Assisted Dissolution

G cluster_0 Ultrasonic Wave Propagation cluster_1 Acoustic Cavitation cluster_2 Dissolution Enhancement A High-Frequency Sound Wave B Alternating High and Low Pressure Cycles A->B C Formation of Microscopic Bubbles B->C D Bubble Growth C->D E Violent Bubble Collapse D->E F High-Speed Liquid Jets E->F G Shockwaves and Micro-turbulence E->G I Breakdown of Solute Particles F->I H Increased Mass Transfer G->H J Accelerated Dissolution H->J I->J

Caption: The mechanism of enhanced dissolution through ultrasonic cavitation.

References

  • EnviroStar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. EnviroStar. [Link]

  • EnviroStar. (2023, May 11). Harnessing Sound Waves: Sonication for Creating Soluble Liquids. EnviroStar. [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(2), 145–151.
  • EnviroStar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. EnviroStar. [Link]

  • ResearchGate. (2017, September 20). Dissolving Plant Extract in 4% DMSO and Sonication?. ResearchGate. [Link]

  • Voinarovska, S., & Terebetska, M. (2018).
  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (n.d.). High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate. [Link]

  • Dissolution Technologies. (2022, November 4). Dissolution Method Troubleshooting. Dissolution Technologies. [Link]

  • Nakui, H., Okitsu, K., Maeda, Y., & Nishimura, R. (2007). Hydrazine degradation by ultrasonic irradiation.
  • Zhou, M., & Li, F. (2022). Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Hennrich, F., Krupke, R., Arnold, K., Stütz, C. A., Lebedkin, S., Koch, T., Schimmel, T., & Kappes, M. M. (2010). Ultrasound-Assisted SWNTs Dispersion: Effects of Sonication Parameters and Solvent Properties. Arrow@TU Dublin. [Link]

  • Sinaptec. (n.d.). Conversion of ammonia to hydrazine induced by high frequency ultrasound. Sinaptec. [Link]

  • Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. LibreTexts. [Link]

  • ResearchGate. (n.d.). Scheme 3 Condensation of benzo[d]oxazole-2-carbohydrazide (2) with.... ResearchGate. [Link]

  • Open Research Oklahoma. (n.d.). Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles. Open Research Oklahoma. [Link]

  • Agilent. (n.d.). Dissolution Failure Investigation. Agilent. [Link]

  • ResearchGate. (n.d.). Degradation of Sulfadiazine in Aqueous Solutions by Ultrasonic Treatment. ResearchGate. [Link]

  • Scientific Research Publishing. (n.d.). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][2][12][13]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. SCIRP. [Link]

  • MDPI. (n.d.). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. MDPI. [Link]

  • PubMed. (2014). Ultrasonic degradation of N-di and trihydroxy benzoyl chitosans and its effects on antioxidant activity. PubMed. [Link]

  • PubMed. (2014). Ultrasonic degradation of sulfadiazine in aqueous solutions. PubMed. [Link]

  • ResearchGate. (2021, January 1). Synthesis of Benzo[D]Oxazole-2(3h)-Thione /Benzo[D]Thiazole-2(3h)-Thiones Via the Ethylene Glycol and Sonication Promoted Reactions of Hydroxy/Mercapto Anilines with Carbon Disulfide. ResearchGate. [Link]

  • Semantic Scholar. (2024, September 12). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Semantic Scholar. [Link]

  • MDPI. (2024, September 12). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. MDPI. [Link]

  • PubChem. (n.d.). Benzo[d]oxazole-2-sulfonamide. PubChem. [Link]

  • PubMed. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]

Sources

"stability issues and degradation of Benzo[d]oxazole-2-carbohydrazide"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for Benzo[d]oxazole-2-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation issues associated with this compound. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Introduction

Benzo[d]oxazole-2-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the prevalence of the benzoxazole scaffold in biologically active molecules.[1] However, the presence of the carbohydrazide functional group introduces specific stability concerns that must be addressed to ensure the compound's purity and integrity throughout its lifecycle, from storage to experimental use. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to manage and investigate the stability of Benzo[d]oxazole-2-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Benzo[d]oxazole-2-carbohydrazide?

A1: The primary stability concerns for Benzo[d]oxazole-2-carbohydrazide stem from its two key structural features: the carbohydrazide moiety and the benzoxazole ring system. The main degradation pathways to be aware of are:

  • Hydrolysis: The carbohydrazide group is susceptible to cleavage in the presence of water, especially under acidic or basic conditions.[2]

  • Oxidation: The hydrazine component of the carbohydrazide is a reducing agent and can be oxidized by atmospheric oxygen or other oxidizing agents.[3][4]

  • Photodegradation: Aromatic heterocyclic compounds like benzoxazole can be sensitive to light, particularly UV radiation, which can induce degradation.[5]

  • Thermal Decomposition: Like many hydrazine derivatives, this compound may decompose at elevated temperatures.[6][7]

Q2: How should I properly store solid Benzo[d]oxazole-2-carbohydrazide?

A2: To minimize degradation, solid Benzo[d]oxazole-2-carbohydrazide should be stored in a tightly sealed, opaque container to protect it from moisture and light. For long-term storage, it is recommended to store the compound in a desiccator at low temperatures (e.g., 2-8 °C or -20 °C) and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: I'm preparing a stock solution of Benzo[d]oxazole-2-carbohydrazide. Which solvents are recommended, and are there any I should avoid?

A3: For stock solutions, it is crucial to use anhydrous, high-purity solvents. Protic solvents, especially water, should be used with caution due to the risk of hydrolysis. Aprotic solvents like anhydrous DMSO or DMF are generally preferred for preparing stock solutions. It is advisable to prepare fresh solutions for each experiment or, if storage is necessary, to store them in tightly sealed vials at low temperatures and protected from light. Avoid prolonged storage of solutions, especially in aqueous or protic solvents.

Q4: I suspect my sample of Benzo[d]oxazole-2-carbohydrazide has degraded. How can I confirm this?

A4: Degradation can be confirmed by analytical techniques that assess the purity of your sample. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.[8] By comparing the chromatogram of your suspect sample to that of a known pure reference standard, you can identify the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound. Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Appearance of a new, more polar spot/peak in TLC/HPLC analysis of a sample in aqueous buffer. Hydrolytic Degradation The carbohydrazide moiety is likely undergoing hydrolysis to form benzo[d]oxazole-2-carboxylic acid and hydrazine. This reaction is often catalyzed by acidic or basic conditions.[2] Solution: Adjust the pH of your experimental buffer to a neutral or near-neutral range where the compound is more stable. If possible, minimize the time the compound is in an aqueous solution.
A yellowish or brownish discoloration of the solid compound over time. Oxidative Degradation The hydrazine functional group can be oxidized, leading to the formation of colored byproducts.[9] This process can be accelerated by exposure to air and light. Solution: Store the solid compound under an inert atmosphere (argon or nitrogen) and in an amber vial to protect it from light. When handling, minimize its exposure to the atmosphere.
Inconsistent results in bioassays, especially when using pre-prepared solutions. Solution Instability The compound may be degrading in the solution over time due to hydrolysis, oxidation, or photodegradation. Solution: Prepare fresh solutions of Benzo[d]oxazole-2-carbohydrazide for each experiment from a properly stored solid sample. If solutions must be prepared in advance, perform a time-course stability study in the chosen solvent and storage conditions using HPLC to determine the viable storage duration.
Low purity of the compound confirmed by analysis upon receipt from the supplier. Impurities from Synthesis or Degradation during Shipping/Storage The compound may contain residual starting materials, byproducts from its synthesis, or it may have degraded due to improper handling during transit. Solution: Always perform an initial purity check (e.g., by HPLC or NMR) upon receiving a new batch of the compound. If the purity is below your experimental requirements, consider purification by recrystallization or chromatography.

Potential Degradation Pathways

The following diagram illustrates the plausible degradation pathways for Benzo[d]oxazole-2-carbohydrazide based on the chemical properties of its functional groups.

G cluster_main Benzo[d]oxazole-2-carbohydrazide cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation A Benzo[d]oxazole-2-carbohydrazide B Benzo[d]oxazole-2-carboxylic Acid A->B H₂O / H⁺ or OH⁻ D Benzo[d]oxazole-2-carbonyl diazene A->D [O] / Air / Light E Ring-opened products and other complex degradants A->E hν (UV light) C Hydrazine

Caption: Plausible degradation pathways of Benzo[d]oxazole-2-carbohydrazide.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.[10]

Objective: To generate potential degradation products of Benzo[d]oxazole-2-carbohydrazide for the development of a stability-indicating analytical method.

Materials:

  • Benzo[d]oxazole-2-carbohydrazide

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (3% and 30%)

  • Calibrated HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Benzo[d]oxazole-2-carbohydrazide in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M HCl.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Analyze the samples by HPLC.

  • Thermal Degradation:

    • Keep the solid compound in an oven at 80°C for 48 hours.

    • Dissolve a portion of the stressed solid, dilute to a suitable concentration, and analyze by HPLC.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method (see Protocol 2). The goal is to achieve significant degradation (e.g., 10-30%) to ensure that the primary degradation products are formed and can be resolved from the parent peak.

G start Start: Prepare Stock Solution acid Acid Hydrolysis (1M HCl, 60°C) start->acid base Base Hydrolysis (1M NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation photo Photolytic Degradation (Light Exposure) start->photo thermal Thermal Degradation (Solid, 80°C) start->thermal analyze Analyze all samples by HPLC acid->analyze base->analyze oxidation->analyze photo->analyze thermal->analyze end End: Identify Degradation Peaks analyze->end

Caption: Workflow for the forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating Benzo[d]oxazole-2-carbohydrazide from its potential degradation products and impurities.[8][11]

Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Forced degradation samples from Protocol 1.

  • HPLC grade solvents (acetonitrile, methanol) and reagents (e.g., ammonium acetate, formic acid).

Procedure:

  • Initial Method Scouting:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the λmax of Benzo[d]oxazole-2-carbohydrazide (determine by running a UV scan of a dilute solution).

  • Method Optimization:

    • Inject a mixture of the unstressed and stressed samples.

    • Evaluate the chromatogram for the resolution between the parent peak and any degradation product peaks.

    • Adjust the gradient slope, initial and final mobile phase composition, and flow rate to improve the separation of any closely eluting peaks.

    • Varying the pH of the aqueous mobile phase (e.g., using an ammonium acetate buffer) can also significantly alter selectivity.

  • Method Validation (Abbreviated):

    • Specificity: The method is considered specific if it can resolve the main peak from all degradation product peaks. Peak purity analysis using a PDA detector should be performed on the parent peak in the chromatograms of the stressed samples.

    • Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between peak area and concentration.

    • Accuracy and Precision: Perform replicate injections of a known concentration to assess the method's precision (reproducibility) and accuracy (closeness to the true value).

This protocol provides a starting point, and further refinement and validation should be performed according to ICH guidelines for your specific application.

References

  • Yadav, G., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Future Journal of Pharmaceutical Sciences, 4(2), 235-245. Available from: [Link]

  • Tang, L., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Molecules, 28(15), 5786. Available from: [Link]

  • Lunn, G., & Sansone, E. B. (1985). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species. Environmental science & technology, 19(11), 1020-1024. Available from: [Link]

  • Synthesis and Characterization of Some Benzoxazole Derivatives. (n.d.). ResearchGate. Available from: [Link]

  • Nagaishi, R., et al. (2016). Evaluation of Thermal Decomposition Behavior of Carbohydrazide and Its Suppression Effect on Carbon Steel Corrosion. Journal of Nuclear Science and Technology, 53(10), 1568-1576. Available from: [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). Journal of Applied Pharmaceutical Science, 12(08), 020-032. Available from: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & medicinal chemistry, 16(18), 8440–8444. Available from: [Link]

  • JP6457135B1 - Carbohydrazide-containing composition and method for stabilizing... - Google Patents. (n.d.).
  • THERMAL DECOMPOSITION OF HYDRAZINE - NASA Technical Reports Server (NTRS). (n.d.). Available from: [Link]

  • (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. (n.d.). ResearchGate. Available from: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Acylhydrazones. Bioactive Heterocycles V, 1-45. Available from: [Link]

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (2023). Biotechnology Research and Innovation Journal, 2(1), e2023002. Available from: [Link]

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. (2022). The Journal of Organic Chemistry, 87(9), 6205–6210. Available from: [Link]

  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3468-3474. Available from: [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25353-25376. Available from: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(6), 22-29. Available from: [Link]

  • Nanosizing Approach—A Case Study on the Thermal Decomposition of Hydrazine Borane. (2023). Nanomaterials, 13(2), 343. Available from: [Link]

  • Modifying aroylhydrazone prochelators for hydrolytic stability and improved cytoprotection against oxidative stress. (2017). Journal of inorganic biochemistry, 177, 349–359. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. (n.d.). Available from: [Link]

  • Scheme 3 Condensation of benzo[d]oxazole-2-carbohydrazide (2) with... - ResearchGate. (n.d.). Available from: [Link]

  • (PDF) Decompostion of Hydrazine in Aqueous Solutions. (n.d.). ResearchGate. Available from: [Link]

  • PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. (n.d.). Available from: [Link]

  • Oxidation of Hydrazine in Aqueous Solutions - DTIC. (n.d.). Available from: [Link]

  • (PDF) Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (n.d.). ResearchGate. Available from: [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. (2023). Molecules, 28(21), 7384. Available from: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(2), 118-126. Available from: [Link]

  • The Thermal Decomposition of Thirty Commercially Available Materials at 300C - DTIC. (n.d.). Available from: [Link]

  • synthesis and characterization of some new Benzoxazin-2-one, Benzimidazole.Quinoxaline and Oxazole derivatives. (n.d.). Al-Nahrain University. Available from: [Link]

  • Hydrazine Oxidation in Aqueous Solutions I: N 4 H 6 Decomposition. (2022). Molecules, 27(19), 6542. Available from: [Link]

  • Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. (2009). The Journal of chemical physics, 131(5), 054502. Available from: [Link]

  • Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. (2017). Scientific reports, 7(1), 11099. Available from: [Link]

  • A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. (2016). Journal of analytical methods in chemistry, 2016, 9283727. Available from: [Link]

  • Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid. (2015). Molecules, 20(2), 2049–2064. Available from: [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(1-s), 8-12. Available from: [Link]

Sources

"column chromatography techniques for purifying Benzo[d]oxazole-2-carbohydrazide"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying Benzo[d]oxazole-2-carbohydrazide

Welcome to the technical support guide for the column chromatography purification of Benzo[d]oxazole-2-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this important heterocyclic compound. The unique chemical properties of Benzo[d]oxazole-2-carbohydrazide—namely its polarity and the presence of basic nitrogen atoms—can present specific hurdles in standard chromatography protocols. This guide provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting my purification. How do I choose the best stationary and mobile phase for Benzo[d]oxazole-2-carbohydrazide?

A1: The selection of your chromatographic system is the most critical factor for success. Benzo[d]oxazole-2-carbohydrazide is a polar molecule containing a basic hydrazide group and a heterocyclic benzoxazole ring. This structure dictates our starting strategy.

The Underlying Principle: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH).[1][2] Basic compounds, like our target molecule, can interact strongly with these acidic sites, leading to poor separation, peak tailing, or even irreversible adsorption.[3][4] Therefore, our initial goal is to mitigate this interaction.

Recommended Workflow:

  • Thin-Layer Chromatography (TLC) First: Always begin by developing a suitable solvent system using TLC.[5] This allows you to quickly screen multiple conditions without wasting large amounts of sample or solvent. Aim for a retention factor (Rf) of approximately 0.25-0.35 for your target compound to ensure good separation on the column.

  • Stationary Phase Selection:

    • Standard Silica Gel: This is the most common and economical choice. However, due to its acidity, it often requires a basic modifier in the mobile phase.

    • Deactivated Silica Gel: You can deactivate silica gel by preparing a slurry with a small percentage (e.g., 1%) of a base like triethylamine (TEA) or ammonia in your non-polar solvent before packing the column.[3] This neutralizes the acidic sites.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative stationary phase for basic compounds.[1][3] Basic alumina is generally preferred for compounds like this, but neutral alumina can also be effective.

    • Reversed-Phase Silica (C18): If normal-phase techniques fail, reversed-phase chromatography is a powerful alternative.[3][6] Here, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. The most polar compounds elute first.

  • Mobile Phase (Eluent) Selection:

    • Start with a binary solvent system and gradually increase polarity. A common starting point for polar compounds is a mixture of a non-polar solvent (like Hexane or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol).[5]

    • For Benzo[d]oxazole-2-carbohydrazide, systems like Dichloromethane/Methanol or Ethyl Acetate/Methanol are likely to be effective.

    • Crucial Tip: If using standard silica gel, add 0.5-1% triethylamine (TEA) or ammonia to your eluent system.[3] This simple addition will occupy the acidic sites on the silica, dramatically improving peak shape and preventing streaking.

Table 1: Recommended TLC Solvent Systems for Initial Screening

Non-Polar SolventPolar SolventModifier (if using Silica Gel)Expected Rf Movement
Dichloromethane (DCM)Methanol (MeOH)1% TriethylamineHigh polarity system, good for elution
Ethyl Acetate (EtOAc)Methanol (MeOH)1% TriethylamineModerate to high polarity
HexaneEthyl Acetate (EtOAc)1% TriethylamineLower polarity, may require high EtOAc %
Q2: My compound is streaking badly on the TLC plate and giving broad, tailing peaks on the column. What is happening?

A2: This is the most common issue encountered with nitrogen-containing heterocyclic compounds on silica gel.

The Cause: As mentioned previously, the lone pair of electrons on the nitrogen atoms in your molecule forms a strong interaction (an acid-base interaction) with the acidic silanol groups on the silica surface. Instead of a clean partition between the mobile and stationary phases, your molecule "drags" along the silica, resulting in a streak or a "tailing" peak.[3]

Solutions:

  • Add a Basic Modifier: This is the most direct solution. Add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase. The amine modifier is more basic than your compound and will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.[3]

  • Switch to a Different Stationary Phase: If a basic modifier does not resolve the issue or is incompatible with your compound's stability, switch to a more inert stationary phase.

    • Basic Alumina: This is often the best choice for purifying amines and other basic compounds.[1]

    • C2 Deactivated Silica Gel: This is a specially treated silica that is less acidic and excellent for polar, nitrogen-containing molecules.[1]

  • Consider Reversed-Phase Chromatography: This technique is generally less prone to issues with basic compounds because the primary interaction is hydrophobic, not acid-base.[3][6]

Q3: My compound seems to be stuck on the column. I've increased the eluent polarity significantly, but my yield is extremely low.

A3: This frustrating situation usually points to one of two problems: irreversible adsorption or on-column decomposition.

Possible Causes & Troubleshooting Workflow:

  • Irreversible Adsorption: The interaction with the acidic silica gel is so strong that even a highly polar mobile phase cannot elute the compound. This is common with very basic or poly-functionalized polar molecules.[3][4]

    • Solution: Before attempting another column, run a small test. Spot your crude material on a TLC plate, then place a small amount of silica gel directly on top of the spot. Add a few drops of your chosen eluent. If the compound remains adsorbed to the silica and does not move with the solvent front, it is likely binding irreversibly. In this case, you must switch to a different stationary phase like alumina or use reversed-phase chromatography.

  • On-Column Decomposition: Hydrazides can be sensitive to acidic conditions and may degrade on the silica gel surface.[7][8] You may be loading your pure compound, but it is decomposing during the hours-long elution process.[2][9]

    • Solution: Perform a silica gel stability test using 2D TLC.

Protocol: 2D TLC for Compound Stability Check This protocol is essential for diagnosing on-column decomposition.[9]

  • Spot your crude reaction mixture in one corner of a square TLC plate, about 1.5 cm from the bottom and side edges.

  • Develop the plate as usual with your chosen eluent system.

  • After the first development, remove the plate and allow it to dry completely in a fume hood until no solvent is left.

  • Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.

  • Develop the plate again in the same eluent system.

  • Analyze the Results:

    • Stable Compound: If your compound is stable, all the spots will now lie on a 45-degree diagonal line from the origin.

    • Decomposition: If new spots appear that are not on the diagonal, it indicates your compound is degrading upon contact with the silica gel. The longer the contact time (as in a column), the more degradation will occur.

If decomposition is confirmed, you must avoid standard silica gel. Use a deactivated silica, alumina, or reversed-phase column.

start Low Yield or No Elution check_adsorption Perform Irreversible Adsorption Test start->check_adsorption check_stability Perform 2D TLC Stability Test start->check_stability adsorbed Result: Compound Sticks to Silica check_adsorption->adsorbed decomposed Result: New Spots Off Diagonal check_stability->decomposed stable Result: Spots on Diagonal check_stability->stable solution_adsorption Action: Switch to Alumina or Reversed-Phase adsorbed->solution_adsorption decomposed->solution_adsorption solution_polarity Action: Drastically Increase Mobile Phase Polarity stable->solution_polarity

Caption: Troubleshooting workflow for low yield issues.

Q4: My crude sample is not very soluble in my starting eluent (e.g., Hexane/EtOAc). How should I load it onto the column?

A4: This is a common problem, especially when a less polar eluent is needed to separate impurities. Loading the sample in a strong solvent will ruin the separation. The solution is a technique called dry loading .[10][11]

The Principle: Wet loading requires dissolving the sample in the mobile phase. If you use a stronger solvent (like pure DCM or MeOH) to dissolve the sample and load it, that strong solvent will carry your compound partway down the column in a diffuse band before the weaker mobile phase takes over, resulting in very poor separation. Dry loading adsorbs the compound onto a small amount of solid support, ensuring it starts as a very narrow, concentrated band at the top of the column.

Protocol: Dry Loading a Sample

  • Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., Dichloromethane, Methanol, or Acetone).

  • In the same flask, add a small amount of silica gel (typically 1-2 times the mass of your crude product).

  • Swirl the mixture to create a slurry.

  • Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder. This is your crude product adsorbed onto silica.

  • Carefully add this powder to the top of your packed column.

  • Gently tap the side of the column to settle the powder into a flat, even layer.

  • Carefully add a thin protective layer of sand on top of the sample layer before slowly adding your eluent.[10]

cluster_wet Wet Loading cluster_dry Dry Loading a Dissolve sample in starting eluent b Pipette solution onto column surface a->b c Dissolve sample in strong, volatile solvent d Add silica gel to solution c->d e Rotovap to get free-flowing powder d->e f Add powder to top of column e->f start Is sample soluble in starting eluent? start->a Yes start->c No

Caption: Decision workflow for sample loading methods.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Akbarzadeh, F., et al. (2020). Cu(II)-Hydrazide Coordination Compound Supported on Silica Gel as an Efficient and Recyclable Heterogeneous Catalyst. ACS Omega.
  • SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column.
  • Alam, M., et al. (RETRACTED). Functionalization of Silica with Triazine Hydrazide to Improve Corrosion Protection. MDPI.
  • Various Authors. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography? ResearchGate.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Endoori, S., et al. (n.d.). Condensation of benzo[d]oxazole-2-carbohydrazide. ResearchGate.
  • ALWSCI. (2024). Mobile Phase Selection Guide.
  • Various Authors. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate.
  • Kumar, P., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
  • Cytiva. (n.d.). Protein purification troubleshooting guide.
  • ChemScene. (n.d.). Benzo[d]oxazole-2-carbohydrazide.
  • Reddit User Community. (2023). Hydrazine hydrate removal by column chromatography. Reddit.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Various Authors. (2018). How can I isolate polar basic compound with silica gel column chromatography? ResearchGate.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed.
  • Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • Semantic Scholar. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization.
  • Various Authors. (2025). Recent problems with silica gel chromatography. ResearchGate.
  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Zhang, Y., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects. NIH.
  • Various Authors. (n.d.). Simple synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives via a silver-catalysed tandem condensation reaction.
  • Various Authors. (2023). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis.
  • Molecules. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. PMC.
  • Google Patents. (n.d.). CN102875486A - Preparation method of 2-benzoxazole acetonitrile.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Benzo[d]oxazole-2-carbohydrazide: Conventional, Microwave-Assisted, and Greener Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzo[d]oxazole-2-carbohydrazide

Benzo[d]oxazole-2-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzoxazole scaffold is a privileged structure found in numerous pharmacologically active molecules, exhibiting a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The addition of a carbohydrazide functional group at the 2-position provides a versatile handle for further chemical modifications, allowing for the synthesis of diverse libraries of potential drug candidates. This guide provides a comparative analysis of the primary synthetic methodologies for obtaining Benzo[d]oxazole-2-carbohydrazide, with a focus on providing actionable insights for researchers in the field.

Core Synthetic Strategies: A Head-to-Head Comparison

The synthesis of Benzo[d]oxazole-2-carbohydrazide can be broadly categorized into two primary approaches: a conventional two-step method and modern, more efficient alternatives such as microwave-assisted and one-pot syntheses. This section will delve into the intricacies of each method, providing a critical evaluation of their respective strengths and weaknesses.

Method 1: The Conventional Two-Step Synthesis

The most established route to Benzo[d]oxazole-2-carbohydrazide is a two-step process. This method, while reliable, is often characterized by long reaction times and the need for isolation of an intermediate.

Step 1: Synthesis of Ethyl Benzo[d]oxazole-2-carboxylate

The first step involves the condensation of o-aminophenol with diethyl oxalate to form the intermediate, ethyl benzo[d]oxazole-2-carboxylate. This reaction is a classic example of benzoxazole ring formation.

Causality Behind Experimental Choices: The reaction is typically carried out at elevated temperatures to drive the condensation and subsequent cyclization. The choice of diethyl oxalate serves a dual purpose: one ethoxycarbonyl group acts as the electrophile for the initial acylation of the amino group of o-aminophenol, while the other facilitates the subsequent intramolecular cyclization to form the oxazole ring. The reaction is often performed without a catalyst, relying on thermal energy to overcome the activation barrier.

Step 2: Hydrazinolysis of the Ester Intermediate

The second step is the hydrazinolysis of the synthesized ethyl benzo[d]oxazole-2-carboxylate. This is a nucleophilic acyl substitution reaction where hydrazine hydrate is used to convert the ester into the desired carbohydrazide.

Causality Behind Experimental Choices: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically conducted in a protic solvent like ethanol, which can facilitate proton transfer and act as a good solvent for both reactants. Refluxing is commonly employed to increase the reaction rate. An excess of hydrazine hydrate is often used to ensure complete conversion of the ester.

Method 2: Microwave-Assisted Synthesis: A Leap in Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products.[1][2] This technology can be effectively applied to the synthesis of Benzo[d]oxazole-2-carbohydrazide, significantly reducing the lengthy reaction times associated with conventional heating.

Microwave-Assisted Hydrazinolysis: The hydrazinolysis of ethyl benzo[d]oxazole-2-carboxylate can be dramatically expedited under microwave irradiation.[3] The direct interaction of microwaves with the polar molecules (hydrazine and the ester) leads to rapid and uniform heating, often resulting in a reaction time of minutes compared to hours with conventional reflux.

Potential for a One-Pot Microwave-Assisted Synthesis: While a direct one-pot synthesis of Benzo[d]oxazole-2-carbohydrazide from o-aminophenol and a suitable C2 source under microwave irradiation is not yet widely reported, the successful microwave-assisted synthesis of various benzoxazole derivatives suggests its feasibility.[4][5][6] Such a method would offer significant advantages in terms of efficiency and sustainability.

Causality Behind Experimental Choices: Microwave energy is efficiently absorbed by polar molecules, leading to a rapid increase in temperature. This localized heating effect can overcome activation energy barriers more effectively than conventional heating, leading to dramatic rate enhancements. The choice of solvent in microwave reactions is crucial; polar solvents that absorb microwave radiation efficiently are generally preferred.

Method 3: Emerging Green and One-Pot Approaches

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign and efficient syntheses for benzoxazoles.[7]

One-Pot Syntheses: One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, cost, and waste reduction.[8][9][10][11] For the synthesis of related benzoxazole derivatives, one-pot methods involving the reaction of o-aminophenol with various reagents have been reported, and this strategy could potentially be adapted for Benzo[d]oxazole-2-carbohydrazide.

Green Solvents and Catalysts: The use of greener solvents like water or ionic liquids, and the development of reusable catalysts are key areas of research in the synthesis of benzoxazoles.[1] These approaches aim to minimize the environmental impact of the synthetic process.

Comparative Data Analysis

To provide a clear and objective comparison, the following table summarizes the key experimental parameters and outcomes for the different synthetic methods.

Parameter Conventional Two-Step Synthesis Microwave-Assisted Synthesis (Hydrazinolysis) Potential One-Pot/Green Approaches
Starting Materials o-aminophenol, diethyl oxalate, hydrazine hydrateEthyl benzo[d]oxazole-2-carboxylate, hydrazine hydrateo-aminophenol, suitable C2 source (e.g., carbohydrazide)
Reaction Time Step 1: 4-6 hours; Step 2: 3-5 hoursMinutes (e.g., 5-15 min)Potentially shorter than conventional methods
Temperature High (reflux)Often higher than conventional, but for shorter durationVaries, can be milder with effective catalysts
Yield Moderate to good (typically 60-80% overall)Generally higher than conventional methodsVariable, but with potential for high yields
Solvents Ethanol, TolueneEthanol, or solvent-free conditionsWater, ionic liquids, or solvent-free
Catalyst Often none requiredNone for hydrazinolysis, but catalysts can be used for ring formationOften employs catalysts (e.g., Lewis acids, solid acids)
Advantages Well-established, reliableDrastically reduced reaction time, often higher yields, cleaner reactionsAtom economy, reduced waste, potentially safer
Disadvantages Long reaction times, isolation of intermediate requiredRequires specialized microwave equipmentMay require optimization of reaction conditions, catalyst development

Experimental Protocols

Protocol 1: Conventional Synthesis of Benzo[d]oxazole-2-carbohydrazide

Step 1: Synthesis of Ethyl Benzo[d]oxazole-2-carboxylate

  • In a round-bottom flask equipped with a reflux condenser, combine o-aminophenol (1 eq.) and diethyl oxalate (2 eq.).

  • Heat the mixture to reflux at 130-140 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess diethyl oxalate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to afford ethyl benzo[d]oxazole-2-carboxylate as a solid.

Step 2: Synthesis of Benzo[d]oxazole-2-carbohydrazide

  • Dissolve ethyl benzo[d]oxazole-2-carboxylate (1 eq.) in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5-2 eq.) to the solution.

  • Reflux the mixture for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain Benzo[d]oxazole-2-carbohydrazide.

Protocol 2: Microwave-Assisted Synthesis of Benzo[d]oxazole-2-carbohydrazide (Hydrazinolysis)
  • In a microwave-safe reaction vessel, place ethyl benzo[d]oxazole-2-carboxylate (1 eq.) and hydrazine hydrate (1.5-2 eq.) in a minimal amount of ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 5-15 minutes.

  • Monitor the pressure and temperature throughout the reaction.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry.

Reaction Mechanisms and Workflows

Mechanism of Conventional Synthesis

The conventional synthesis proceeds through a well-understood two-step mechanism:

  • Formation of Ethyl Benzo[d]oxazole-2-carboxylate: The reaction is initiated by the nucleophilic attack of the amino group of o-aminophenol on one of the carbonyl carbons of diethyl oxalate. This is followed by an intramolecular cyclization where the hydroxyl group attacks the other carbonyl group, leading to the formation of a tetrahedral intermediate. Subsequent dehydration results in the formation of the stable benzoxazole ring.

  • Hydrazinolysis: This is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. The ethoxy group is subsequently eliminated as a leaving group, yielding the carbohydrazide.

conventional_synthesis cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrazinolysis o-aminophenol o-aminophenol intermediate_ester Ethyl Benzo[d]oxazole-2-carboxylate o-aminophenol->intermediate_ester + Diethyl Oxalate (Reflux) diethyl_oxalate diethyl_oxalate diethyl_oxalate->intermediate_ester final_product Benzo[d]oxazole-2-carbohydrazide intermediate_ester->final_product + Hydrazine Hydrate (Reflux in Ethanol) hydrazine_hydrate hydrazine_hydrate hydrazine_hydrate->final_product

Caption: Conventional two-step synthesis workflow.

Workflow for Microwave-Assisted Synthesis

The microwave-assisted synthesis follows a similar reaction pathway to the conventional method but within a significantly compressed timeframe due to the efficient energy transfer.

microwave_synthesis intermediate_ester Ethyl Benzo[d]oxazole-2-carboxylate microwave Microwave Irradiation intermediate_ester->microwave hydrazine_hydrate hydrazine_hydrate hydrazine_hydrate->microwave final_product Benzo[d]oxazole-2-carbohydrazide microwave->final_product (Minutes)

Caption: Microwave-assisted hydrazinolysis workflow.

Conclusion and Future Outlook

The synthesis of Benzo[d]oxazole-2-carbohydrazide can be achieved through several methods, each with its own set of advantages and disadvantages. The conventional two-step synthesis remains a reliable and well-documented approach. However, for researchers seeking to improve efficiency, reduce reaction times, and potentially increase yields, microwave-assisted synthesis presents a compelling alternative.[2][3][12]

The future of Benzo[d]oxazole-2-carbohydrazide synthesis likely lies in the development of one-pot, microwave-assisted, or other green synthetic methodologies. These approaches not only offer practical benefits in the laboratory but also align with the growing demand for sustainable and environmentally responsible chemical processes. Further research into novel catalytic systems and the exploration of greener reaction media will undoubtedly pave the way for even more efficient and elegant syntheses of this important heterocyclic scaffold.

References

  • Hessel, V., & Vaccaro, L. (2021). Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems. Green Chemistry. [Link]

  • TÜBİTAK Academic Journals. (2013). Comparative study of microwave-assisted and conventional synthesis of ibuprofen-based acyl hydrazone derivatives. [Link]

  • Kelly, J. W., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PubMed Central. [Link]

  • Revue Roumaine de Chimie. (Date unavailable). MICROWAVE-ASSISTED SYNTHESIS OF SOME NOVEL BENZIMIDAZOLE COMPOUNDS CONTAINING OXADIAZOLE MOIETY. [Link]

  • Organic Chemistry Portal. (Date unavailable). Benzoxazole synthesis. [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). IOP Conference Series: Earth and Environmental Science. [Link]

  • RSC Publishing. (2020). One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles. [Link]

  • ResearchGate. (Date unavailable). Comparison of conventional and microwave synthesis for the hydrazones 2a- 8d. [Link]

  • Taha, N. (2017). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][3]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. Scientific Research Publishing. [Link]

  • ResearchGate. (Date unavailable). A general mechanism for benzoxazole synthesis. [Link]

  • Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. (Date unavailable). Asian Journal of Chemistry. [Link]

  • An efficient and green synthesis of novel benzoxazole under ultrasound irradiation. (Date unavailable). PubMed. [Link]

  • CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. [Link]

  • Shah, J. J., & Mohanraj, K. (2014). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. PubMed Central. [Link]

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). PubMed. [Link]

  • ResearchGate. (Date unavailable). Green synthesis of benzoxaozles. [Link]

  • Health Sciences. (2024). Benzoxazole synthesis: Significance and symbolism. [Link]

  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Chemistry Portal. [Link]

  • An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. (Date unavailable). International Journal of ChemTech Research. [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2020). MDPI. [Link]

  • A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. (2012). PubMed Central. [Link]

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). MDPI. [Link]

  • One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. (2022). MDPI. [Link]

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (Date unavailable). International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

A Comparative Guide to Benzo[d]oxazole-2-carbohydrazide and Other Hydrazides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The hydrazide functional group is a cornerstone of medicinal chemistry, present in numerous clinically significant drugs.[1][2][3] This guide provides an in-depth comparison of the Benzo[d]oxazole-2-carbohydrazide scaffold against other prominent hydrazides, notably Isoniazid and Hydralazine. We will dissect their synthesis, biological activities, and mechanisms of action, supported by experimental data and protocols. This analysis aims to equip researchers, scientists, and drug development professionals with a clear understanding of the unique advantages and therapeutic potential of the benzoxazole hydrazide scaffold in the pursuit of novel therapeutics, particularly in oncology and infectious diseases.

Introduction: The Enduring Significance of the Hydrazide Scaffold

The hydrazide moiety, characterized by the -C(=O)NHNH2 functional group, is a remarkably versatile building block in drug discovery.[4][5] Its ability to act as a synthon for a vast array of heterocyclic compounds—such as oxadiazoles, pyrazoles, and triazoles—has made it a privileged structure in the synthesis of novel bioactive molecules.[1] The clinical success of early hydrazide drugs, such as the antitubercular agent Isoniazid and the antihypertensive drug Hydralazine, cemented the importance of this scaffold and continues to inspire the development of new derivatives with improved efficacy and safety profiles.[1][6][7] These compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][5]

Profile of the Focus Scaffold: Benzo[d]oxazole-2-carbohydrazide

The Benzo[d]oxazole ring system is an important pharmacophore known for its wide range of biological activities, which are attributed to its structural similarity to natural nucleic acid bases, allowing for interaction with biological macromolecules.[8][9] When fused with a carbohydrazide side chain at the 2-position, it creates a scaffold of significant interest for developing novel therapeutic agents.

Synthesis of Benzo[d]oxazole-2-carbohydrazide

The synthesis of Benzo[d]oxazole-2-carbohydrazide is a multi-step process that begins with common starting materials. A typical and efficient pathway involves the reaction of 2-aminophenol with carbon disulfide to form the benzoxazole-2-thiol intermediate, followed by further reactions to introduce the carbohydrazide moiety.[10][11] A related synthesis involves the reaction of 3-amino-4-hydroxy-benzoic acid methyl ester with formic or acetic acid to produce the 2-substituted benzoxazole-5-carboxylic acid methyl ester, which is then reacted with hydrazine hydrate.[12]

Below is a generalized workflow for a common synthetic route.

G cluster_0 Step 1: Formation of Benzoxazole Core cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis A 2-Aminophenol + Carbon Disulfide B Potassium Hydroxide (KOH) in Ethanol A->B C Benzo[d]oxazole-2-thiol B->C D Benzo[d]oxazole-2-thiol E Ethyl Chloroacetate D->E F Ethyl 2-(benzoxazol-2-ylthio)acetate G Ethyl 2-(benzoxazol-2-ylthio)acetate H Hydrazine Hydrate (NH2NH2·H2O) G->H I 2-(2-((Benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetohydrazide (Target Precursor)

Caption: Generalized synthetic workflow for a benzoxazole hydrazide derivative.

This scaffold serves as a crucial intermediate for generating a library of derivatives, often through condensation reactions with various aldehydes, ketones, or isothiocyanates, leading to compounds with diverse pharmacological profiles.[13][14]

Comparative Performance in Medicinal Chemistry

The true measure of a scaffold's utility lies in its performance relative to established alternatives. Here, we compare Benzo[d]oxazole-2-carbohydrazide derivatives against other key hydrazides in major therapeutic areas.

Anticancer Activity

While Isoniazid is not primarily an anticancer agent, the hydrazide scaffold is prevalent in many potent anticancer compounds. Benzo[d]oxazole derivatives, including those derived from the carbohydrazide, have demonstrated significant potential as anticancer agents, often targeting key signaling pathways involved in tumor growth and proliferation.[8][15]

Mechanism of Action: VEGFR-2 Inhibition A prominent mechanism for the anticancer effect of certain benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[16][17] VEGFR-2 is a critical tyrosine kinase that mediates angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By blocking this receptor, these compounds can effectively starve the tumor of its blood supply.

G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Receptor Dimerization VEGFR2->Dimerization Benzoxazole Benzo[d]oxazole Hydrazide Inhibitor Benzoxazole->VEGFR2 Blocks Autophos Autophosphorylation Dimerization->Autophos PLCg PLCγ Autophos->PLCg Activates PI3K PI3K Autophos->PI3K Activates ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Angiogenesis Akt->Proliferation Promotes ERK->Proliferation Promotes

Caption: VEGFR-2 signaling pathway and the inhibitory action of benzoxazole derivatives.

Performance Data: Several studies have synthesized novel benzoxazole carbohydrazide derivatives and evaluated their cytotoxicity against various cancer cell lines. The results often show IC50 values in the low micromolar range, comparable to or even exceeding standard chemotherapeutic drugs like Doxorubicin or Sorafenib in some cases.[13][16][18]

Compound ClassTarget Cell LineIC50 (µM)Reference DrugIC50 (µM)Reference
Benzoxazole Hydrazide Deriv. (5e)HCT-116 (Colon)6.93 ± 0.3Sorafenib5.47 ± 0.3[16][18]
Benzoxazole Hydrazide Deriv. (5e)HepG2 (Liver)4.13 ± 0.2Sorafenib9.18 ± 0.6[16][18]
Benzoxazole Hydrazide Deriv. (5c)HepG2 (Liver)5.93 ± 0.2Sorafenib9.18 ± 0.6[16][18]
Benzoxazole Deriv. (4c)HCT-116 (Colon)5.76 ± 0.4Sorafenib5.47 ± 0.3[17]
Benzoxazole Deriv. (4c)MCF-7 (Breast)7.36 ± 0.5Sorafenib7.26 ± 0.3[17]

Structure-Activity Relationship (SAR) Insights: The anticancer activity of benzoxazole derivatives is highly dependent on the nature and position of substituents.[19][20]

  • Hydrophobicity: The benzoxazole core provides a hydrophobic region that can interact with hydrophobic pockets in target enzymes like kinases.[18]

  • Hydrogen Bonding: The hydrazide linker (-CONHNH-) provides crucial hydrogen bond donor and acceptor sites, which are essential for anchoring the molecule in the active site of target proteins.[18]

  • Substituents: The addition of various aromatic or heterocyclic rings to the terminal nitrogen of the hydrazide can significantly modulate activity, often by forming additional interactions within the binding pocket. Electron-withdrawing groups on these terminal rings can sometimes enhance potency.[21]

Antimicrobial Activity

This is the therapeutic area where Isoniazid (Isonicotinic acid hydrazide) is the benchmark. It is a first-line treatment for tuberculosis (TB), acting as a prodrug that inhibits the synthesis of mycolic acid, a vital component of the mycobacterial cell wall.[6]

Isoniazid - Mechanism of Action:

  • Activation: Isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[6]

  • Complex Formation: The activated form creates a complex with NADH.

  • Inhibition: This complex binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), halting mycolic acid synthesis and leading to cell death.[22]

While direct comparative data for Benzo[d]oxazole-2-carbohydrazide against M. tuberculosis is less prevalent in the initial search results, the benzoxazole scaffold itself is known to possess potent antimicrobial and antifungal properties.[9][23][24] Derivatives have shown activity against various strains, including S. aureus and E. coli.[23][25]

Performance Data:

CompoundTarget OrganismMIC (µg/mL)Reference
IsoniazidM. tuberculosis H37Rv0.05
Isoniazid Derivative (1a)M. tuberculosis H37Rv0.0125[22]
Benzoxazole Derivative (Comp. III)S. aureus25[23]

Comparative Insights: The key difference in mechanism lies in the activation and target. Isoniazid is a highly specific prodrug targeting the mycolic acid pathway.[6] The antimicrobial activity of benzoxazole derivatives is often broader and may involve different mechanisms, such as DNA gyrase inhibition or disruption of other essential enzymatic processes, which could be advantageous against Isoniazid-resistant strains.[3] The development of benzoxazole hydrazides as antitubercular agents would likely focus on finding compounds that either have a novel mechanism of action or can evade the resistance mechanisms that affect Isoniazid (e.g., mutations in the katG gene).[6]

Anti-inflammatory Activity

The hydrazide scaffold is also found in compounds with anti-inflammatory properties.[2] Benzoxazole derivatives have been extensively investigated as potent anti-inflammatory agents, often acting as inhibitors of the cyclooxygenase (COX) enzymes, similar to traditional NSAIDs.[9][26][27]

Performance Data: Studies on benzoxazolone derivatives have shown significant inhibition of pro-inflammatory cytokines like IL-6, with IC50 values in the low micromolar range.[28] Some derivatives have demonstrated anti-inflammatory activity in carrageenan-induced paw edema assays comparable to standard drugs like diclofenac.[26]

Compound ClassAssayActivity MetricResultReference DrugResultReference
Benzoxazolone Deriv. (3g)IL-6 InhibitionIC505.09 ± 0.88 µM--[28]
Benzoxazolone Deriv. (3d)IL-6 InhibitionIC505.43 ± 0.51 µM--[28]
Benzoxazole Deriv. (3a)Paw Edema Protection% Inhibition81.7%Diclofenac69.5%[26]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the data presented, detailed protocols for key biological assays are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the IC50 values of compounds against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a reference drug.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing (Micro Broth Dilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of compounds against bacterial strains.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., M. tuberculosis, S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for the required period (e.g., 24 hours for S. aureus, several days for M. tuberculosis).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by adding a growth indicator like resazurin.

Conclusion and Future Outlook

The hydrazide scaffold remains a fertile ground for the discovery of new therapeutic agents. While classic hydrazides like Isoniazid and Hydralazine have well-defined roles, the Benzo[d]oxazole-2-carbohydrazide scaffold offers a distinct and compelling profile, particularly in the realm of oncology.

  • Key Advantage: The fusion of the biologically active benzoxazole ring with the versatile hydrazide linker creates a platform for developing potent and potentially selective enzyme inhibitors, as demonstrated by its efficacy against VEGFR-2. This offers a clear advantage in cancer therapy compared to the more specific antitubercular action of Isoniazid.

  • Versatility: As an intermediate, Benzo[d]oxazole-2-carbohydrazide allows for the straightforward synthesis of large libraries of derivatives, enabling extensive SAR studies to optimize potency and selectivity against various targets, from kinases to microbial enzymes.[13]

  • Future Directions: Future research should focus on direct, head-to-head comparisons of optimized benzoxazole hydrazides against both standard-of-care drugs and other investigational hydrazides in advanced preclinical models. Exploring their potential against drug-resistant microbial strains and investigating novel mechanisms of action will be crucial for unlocking the full therapeutic potential of this promising scaffold.

References

  • IJSDR. Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. Available from: [Link]

  • ScienceDirect. Design, synthesis and biological evaluation of novel isoniazid derivatives with potent antitubercular activity. Available from: [Link]

  • MDPI. Mechanochemical Synthesis and Biological Evaluation of Novel Isoniazid Derivatives with Potent Antitubercular Activity. Available from: [Link]

  • JOURNAL OF TECHNOLOGY. Research Article Design, Synthesis and Characterization of Novel Isoniazid Derivatives and Their Biological Evaluation. Available from: [Link]

  • ResearchGate. Synthesis and Antitubercular activity of isoniazid condensed with carbohydrates derivatives. Available from: [Link]

  • BioPharma Notes. Hydralazine. Available from: [Link]

  • PubMed. Synthesis, formulation, and clinical pharmacological evaluation of hydralazine pyruvic acid hydrazone in two healthy volunteers. Available from: [Link]

  • MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available from: [Link]

  • ResearchGate. Design, synthesis and antitumor activities of some novel benzoxazole carbohydrazide derivatives. Available from: [Link]

  • ResearchGate. Scheme 3 Condensation of benzo[d]oxazole-2-carbohydrazide (2) with... Available from: [Link]

  • Slideshare. Synthesis of hydralazine. Available from: [Link]

  • JOCPR. A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Available from: [Link]

  • ResearchGate. Structure activity relationship of benzoxazole derivatives. Available from: [Link]

  • ResearchGate. Structure–activity relationships of benzoxazole derivatives. Available from: [Link]

  • PubChem. Hydralazine. Available from: [Link]

  • Eco-Vector Journals. Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. Available from: [Link]

  • ResearchGate. Hydrazide-based drugs in clinical use. Available from: [Link]

  • SpringerLink. A study of redox properties of hydralazine hydrochloride, an antihypertensive drug. Available from: [Link]

  • MDPI. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Available from: [Link]

  • RJPT. Synthesis and Pharmacological Profile of Hydrazide Compounds. Available from: [Link]

  • PMC. Benzoxazole derivatives: design, synthesis and biological evaluation. Available from: [Link]

  • Al-Ahliyya Amman University. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal a. Available from: [Link]

  • PubMed. Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. Available from: [Link]

  • ResearchGate. Structure activity relationship of the synthesized compounds. Available from: [Link]

  • ResearchGate. Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. Available from: [Link]

  • ResearchGate. Synthesis, pharmacological evaluation and structure- activity relationship study of hydrazones. Available from: [Link]

  • PubMed. Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations. Available from: [Link]

  • ResearchGate. Anticancer activity of benzoxazole derivative (2015 onwards): a review. Available from: [Link]

  • globalresearchonline.net. Benzoxazole: Synthetic Methodology and Biological Activities. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some Benzoxazole Derivatives. Available from: [Link]

  • PMC. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Available from: [Link]

  • SciELO. Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[29][30]imidazo[1,2-d][6][29]oxazepine and Benzo[f]benzo[29][30]oxazolo[3,2-d][6][29]oxazepine Derivatives. Available from: [Link]

  • PubMed. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Available from: [Link]

  • PubMed. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Available from: [Link]

  • An-Najah National University. BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. Available from: [Link]

  • JOCPR. Benzoxazole: The molecule of diverse biological activities. Available from: [Link]

  • Beilstein Journals. Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Available from: [Link]

  • PMC. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. Available from: [Link]

  • ResearchGate. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Available from: [Link]

Sources

A Comparative Guide to the Antimicrobial Efficacy of Benzo[d]oxazole-2-carbohydrazide Derivatives Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Benzo[d]oxazole derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of biological activities.[1][2] This guide provides a comprehensive comparison of the antimicrobial efficacy of recently synthesized Benzo[d]oxazole-2-carbohydrazide derivatives against established standard antibiotics. We will delve into the quantitative analysis of their antimicrobial activities, present detailed experimental protocols for their synthesis and evaluation, and explore their potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antimicrobial therapies.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The diminishing effectiveness of conventional antibiotics has created a critical need for new chemical entities that can circumvent existing resistance mechanisms.[3][4] Benzoxazoles, and specifically their carbohydrazide derivatives, represent a privileged scaffold in medicinal chemistry due to their structural similarity to nucleic bases, allowing for potential interactions with various biological macromolecules.[1][2] Their diverse pharmacological profile, including antibacterial and antifungal properties, makes them a focal point of contemporary drug discovery efforts.[5][6] This guide aims to synthesize and objectively present the available data on the antimicrobial performance of these derivatives in direct comparison to widely used standard antibiotics.

Comparative Efficacy Analysis: A Quantitative Overview

The primary metric for quantifying the antimicrobial efficacy of a compound is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that inhibits the visible growth of a microorganism.[7][8] The following table summarizes the MIC values for a selection of Benzo[d]oxazole-2-carbohydrazide derivatives against various Gram-positive and Gram-negative bacteria, as well as fungal strains, benchmarked against standard antibiotics like Ofloxacin and Fluconazole.[9][10]

Compound/AntibioticB. subtilisE. coliP. aeruginosaK. pneumoniaeS. typhiC. albicansA. niger
Benzoxazole Derivative 1 -----0.34 x 10⁻³ -
Benzoxazole Derivative 10 1.14 x 10⁻³ ------
Benzoxazole Derivative 13 --2.57 x 10⁻³ ----
Benzoxazole Derivative 16 ---1.22 x 10⁻³ ---
Benzoxazole Derivative 19 ----2.40 x 10⁻³ -2.40 x 10⁻³
Benzoxazole Derivative 20 ----2.40 x 10⁻³ --
Benzoxazole Derivative 24 --1.40 x 10⁻³ ----
Ofloxacin (Standard) 3.49 x 10⁻³1.74 x 10⁻³6.98 x 10⁻³3.49 x 10⁻³3.49 x 10⁻³--
Fluconazole (Standard) -----3.26 x 10⁻³6.53 x 10⁻³
MIC values are presented in µM. Lower values indicate higher potency. Data sourced from[9][10].

Analysis of Efficacy:

The data reveals that several Benzo[d]oxazole-2-carbohydrazide derivatives exhibit promising antimicrobial activity, in some cases surpassing that of the standard antibiotics tested.[9][10]

  • Against B. subtilis , derivative 10 was found to be the most effective.[9][10]

  • Derivative 24 showed significant activity against E. coli.[9][10]

  • For P. aeruginosa, derivative 13 demonstrated notable potency.[9][10]

  • Derivative 16 was particularly active against K. pneumoniae.[9][10]

  • Both derivatives 19 and 20 were effective against S. typhi.[9][10]

  • In terms of antifungal activity, derivative 1 was highly effective against C. albicans, while derivative 19 showed the most potent activity against A. niger.[9][10]

Insights into the Mechanism of Action

While the precise mechanisms for all benzoxazole derivatives are still under investigation, computational and in-vitro studies suggest that their antibacterial effects may be attributed to the inhibition of DNA gyrase.[3][4] This enzyme is crucial for bacterial DNA replication and is a well-established target for quinolone antibiotics. The ability of benzoxazoles to inhibit this key enzyme underscores their potential as effective antibacterial agents.[7]

Experimental Methodologies: A Guide to Reproducibility

To ensure the validity and reproducibility of these findings, it is essential to adhere to standardized and well-documented experimental protocols.

Synthesis of Benzo[d]oxazole-2-carbohydrazide Derivatives

The synthesis of these derivatives typically involves a multi-step process, beginning with the formation of the core benzoxazole structure, followed by the introduction of the carbohydrazide moiety.

Representative Synthesis Protocol:

  • Step 1: Synthesis of 2-Mercapto Benzoxazole. A mixture of 2-aminophenol and carbon disulfide is refluxed in the presence of alcoholic potassium hydroxide.[11]

  • Step 2: Esterification. The resulting 2-mercapto benzoxazole is treated with ethyl chloroacetate in an appropriate solvent like ethanol, with potassium hydroxide as a catalyst, to yield the corresponding ester.[12]

  • Step 3: Hydrazinolysis. The ester is then reacted with hydrazine hydrate in ethanol under reflux to produce the Benzo[d]oxazole-2-carbohydrazide.[1][11] This product serves as the key intermediate for further derivatization.

Caption: A generalized workflow for the synthesis of Benzo[d]oxazole-2-carbohydrazide.

Antimicrobial Susceptibility Testing: The Broth Microdilution Method

The Broth Microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8][13]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[14]

    • Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[8][14]

  • Inoculum Preparation:

    • Culture the microbial strain to be tested on an appropriate agar medium.

    • Prepare a suspension of the microorganism in a sterile saline solution and adjust its turbidity to a 0.5 McFarland standard.[13][15]

    • Dilute this standardized suspension to the final required inoculum density.[15]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared microbial suspension.[8]

    • Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).[8]

    • Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[15][16]

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[8][13]

Sources

A Comparative In Vitro Analysis of Benzo[d]oxazole-2-carbohydrazide Derivatives and Doxorubicin as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

<

For Immediate Release

In the relentless pursuit of more effective and less toxic cancer therapies, researchers continuously explore novel chemical scaffolds. One such class of compounds, Benzo[d]oxazole-2-carbohydrazide and its derivatives, has garnered significant attention for its potential anticancer properties. This guide provides a comparative analysis of the in vitro anticancer activity of these emerging compounds against Doxorubicin, a well-established and potent chemotherapeutic agent.

Introduction to the Contenders

Doxorubicin: A cornerstone of chemotherapy for decades, Doxorubicin is an anthracycline antibiotic renowned for its broad-spectrum efficacy against a wide range of cancers, including breast, lung, and ovarian cancers, as well as various leukemias.[] However, its clinical utility is often hampered by significant side effects, most notably dose-dependent cardiotoxicity, which can lead to life-threatening heart failure.[2][3]

Benzo[d]oxazole Derivatives: This class of heterocyclic compounds has emerged as a promising scaffold in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4][5][6] The core structure of Benzo[d]oxazole can be modified to create a library of derivatives with potentially enhanced potency and selectivity against cancer cells.[4][7] Their structural similarity to nucleic acid bases like adenine and guanine may contribute to their ability to interact with biological polymers within living systems.[4]

Mechanisms of Anticancer Action

Doxorubicin: A Multi-pronged Assault on Cancer Cells

Doxorubicin exerts its cytotoxic effects through several well-documented mechanisms:[][2][8]

  • DNA Intercalation: The planar aromatic portion of the Doxorubicin molecule inserts itself between DNA base pairs, distorting the double helix structure.[2][8] This intercalation obstructs the processes of DNA replication and transcription, which are essential for rapidly dividing cancer cells.[8]

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between the enzyme topoisomerase II and DNA after the enzyme has created a break in the DNA strand for replication.[2][8][9] This prevents the re-ligation of the DNA, leading to double-strand breaks and ultimately, cell death.[9]

  • Generation of Reactive Oxygen Species (ROS): The drug can also lead to the formation of cytotoxic oxygen radicals, which cause damage to DNA and cell membranes.[][3]

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase and seed them into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well). I[10][11]ncubate for 24 hours to allow for cell attachment. 2[10]. Compound Treatment: Prepare serial dilutions of the Benzo[d]oxazole derivative and Doxorubicin in a complete culture medium. R[10]eplace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include untreated and vehicle-treated controls. 3[10]. Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, depending on the cell line and experimental design.

  • MTT Addition: Following incubation, add MTT reagent (typically 10-20 µL of a 5 mg/mL solution) to each well. 5[12][11]. Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. D[11]uring this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals. 6. Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals. 7[12][10]. Absorbance Reading: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. 8. Data Analysis: Plot the absorbance values against the compound concentrations to generate a dose-response curve and calculate the IC50 value.

[10]#### Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

[13][14]Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. A[14][15]nnexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label these cells. P[13][16]ropidium Iodide (PI) is a fluorescent dye that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

[16]Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compounds (Benzo[d]oxazole derivative or Doxorubicin) at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently detach them using a non-enzymatic method to maintain membrane integrity. 3[14]. Washing: Wash the cells with cold phosphate-buffered saline (PBS). 4[16]. Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. 5[14]. Staining: Add Annexin V-FITC and PI staining solutions to the cell suspension. 6[15][16]. Incubation: Incubate the cells at room temperature in the dark for 5-20 minutes. 7[15]. Analysis: Analyze the stained cells by flow cytometry. T[15]he results will allow for the quantification of different cell populations:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

This method uses PI to stain the DNA of fixed and permeabilized cells, allowing for the analysis of cell cycle distribution by flow cytometry.

Principle: The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. I[17]ncubate on ice for at least 30 minutes. 3. Washing: Wash the fixed cells with PBS to remove the ethanol. 4. RNase Treatment: To ensure that only DNA is stained, treat the cells with RNase A to degrade any RNA. 5. PI Staining: Add a PI staining solution to the cell pellet and incubate at room temperature. 6. Flow Cytometry Analysis: Analyze the samples on a flow cytometer, recording the fluorescence intensity on a linear scale. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The in vitro evidence strongly suggests that Benzo[d]oxazole-2-carbohydrazide derivatives represent a promising class of anticancer agents. Several derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, in some cases surpassing the efficacy of the standard chemotherapeutic drug, Doxorubicin. Their distinct mechanisms of action may offer a strategic advantage in treating tumors that have developed resistance to conventional therapies.

However, this is a preliminary phase of research. F[18]urther investigations are warranted to fully elucidate the structure-activity relationships, optimize the lead compounds for improved potency and selectivity, and evaluate their safety profiles. Subsequent in vivo studies in animal models will be crucial to assess their therapeutic efficacy and potential toxicities before they can be considered for clinical development. The continued exploration of the Benzo[d]oxazole scaffold holds significant promise for the future of cancer therapy.

References

  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applic
  • Doxorubicin - Wikipedia. (URL: [Link])

  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review - International Journal of Research in Engineering, Science and Management - IJRESM. (URL: [Link])

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - MDPI. (URL: [Link])

  • What is the mechanism of Doxorubicin Hydrochloride? - Patsnap Synapse. (URL: [Link])

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. (URL: [Link])

  • Mechanism of action of doxorubicin | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Cell Cycle Analysis by Propidium Iodide Staining. (URL: )
  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit - iGEM. (URL: [Link])

  • Table 1 Determination of doxorubicin ic 50 in different tumor cell lines - ResearchGate. (URL: [Link])

  • Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles | Bentham Science Publishers. (URL: [Link])

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility - University of Virginia School of Medicine. (URL: [Link])

  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. (URL: [Link])

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences. (URL: [Link])

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (URL: [Link])

  • MTT Cell Assay Protocol. (URL: [Link])

  • (PDF) Synthesis, characterization, and anticancer activity of benzoxazole derivatives. (URL: [Link])

  • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (URL: [Link])

  • (PDF) Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives. (URL: [Link])

  • Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation - Journal of Advanced Veterinary Research. (URL: [Link])

  • In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - NIH. (URL: [Link])

  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed. (URL: [Link])

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PubMed Central. (URL: [Link])

  • Benzoxazole as Anticancer Agent: A Review - International Journal of Pharmacy & Pharmaceutical Research. (URL: [Link])

  • Anticancer activity of benzoxazole derivative (2015 onwards): a review - ResearchGate. (URL: [Link])

  • Benzimidazole, benzothiazole, and benzoxazole derivatives as potential anticancer agents | Request PDF - ResearchGate. (URL: [Link])

  • SYNTHESIS, CHARACTERIZATION AND IN-VITRO ANTICANCER EVALUATION OF NOVEL BENZO[D]IMIDAZOLE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])

  • Design, synthesis and antitumor activities of some novel benzoxazole carbohydrazide derivatives - ResearchGate. (URL: [Link])

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC - PubMed Central. (URL: [Link])

  • Facile Synthesis of 2-aryl 5-Hydroxy Benzo[d]oxazoles and their in vitro anti-proliferative effects on various cancer cell lines | Request PDF. (URL: [Link])

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Benzo[d]oxazole-2-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The benzo[d]oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic structure due to its presence in a wide array of pharmacologically active compounds.[1] Its isosteric relationship with naturally occurring nucleic bases like adenine and guanine facilitates favorable interactions with biological macromolecules.[1][2][3] This has led to the development of benzoxazole derivatives with a broad spectrum of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2][4]

Among the various classes of benzoxazole derivatives, those derived from the benzo[d]oxazole-2-carbohydrazide core have emerged as particularly versatile intermediates.[5][6] The reactive hydrazide moiety serves as a synthetic handle for introducing diverse chemical functionalities, enabling the systematic exploration of the chemical space and the fine-tuning of biological activity. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of benzo[d]oxazole-2-carbohydrazide analogs, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. The insights presented herein are supported by experimental data and detailed protocols to aid researchers and drug development professionals in the rational design of novel therapeutic agents.

Core Synthetic Strategy: Accessing the Analogs

The cornerstone for generating a library of diverse analogs is the efficient synthesis of the key intermediate, benzo[d]oxazole-2-carbohydrazide. The general synthetic pathway commences with the cyclization of 2-aminophenol to form the benzoxazole ring, followed by the introduction of a carbohydrazide functional group at the 2-position. This intermediate is then typically reacted with a variety of electrophiles, such as aldehydes, ketones, isocyanates, or isothiocyanates, to yield the final target compounds.[2][5]

A common and effective route involves the reaction of 2-aminophenol with ethyl 2-chloro-2-oxoacetate, followed by hydrazinolysis of the resulting ester. This provides the benzo[d]oxazole-2-carbohydrazide intermediate in good yield.

G cluster_synthesis General Synthetic Workflow A 2-Aminophenol B Ethyl 2-(benzo[d]oxazol-2-yl)acetate A->B Reaction with diethyl oxalate or similar reagents C Benzo[d]oxazole-2-carbohydrazide (Core Intermediate) B->C Hydrazinolysis (Hydrazine Hydrate) D Schiff Bases (Hydrazones) C->D Condensation with various Aldehydes/Ketones E Semicarbazides / Thiosemicarbazides C->E Reaction with Isocyanates / Isothiocyanates G cluster_sar SAR for Antimicrobial Activity Core Benzo[d]oxazole-2-carbohydrazone Scaffold EWGs Electron-Withdrawing Groups (e.g., -NO2, -Cl) on Phenyl Ring Core->EWGs Substitution with EDGs Electron-Donating Groups (e.g., -OH, -OCH3) on Phenyl Ring Core->EDGs Substitution with Potency Enhanced Antimicrobial Potency EWGs->Potency Often leads to EDGs->Potency Can also lead to

Caption: Key SAR principles for the antimicrobial activity of the analogs.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Analogs

Compound IDR-group on Phenyl RingS. aureusB. subtilisE. coliC. albicansReference
1a 4-NO₂12.5252550[4]
1b 4-Cl255050100[4]
1c 4-OH502550100[2]
1d 2,4-diCl6.2512.52550[4]
Ofloxacin -0.970.481.95-[4]
Fluconazole ----3.9[4]

Data is compiled and representative of findings in the cited literature. Exact values may vary based on experimental conditions.

From the comparative data, it is evident that analogs bearing electron-withdrawing substituents, such as a nitro group at the para position (Compound 1a ) or di-chloro substitution (Compound 1d ), generally exhibit enhanced antibacterial activity compared to those with a single chloro or hydroxyl group.

Anticancer Activity

The benzo[d]oxazole-2-carbohydrazide scaffold has proven to be a fertile ground for the discovery of potent anticancer agents. [5]Many of these analogs exert their cytotoxic effects by inhibiting key signaling pathways involved in tumor growth and proliferation, with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) being a prominent target. [7][8]Inhibition of VEGFR-2 kinase disrupts tumor angiogenesis, leading to the suppression of tumor growth.

Key SAR Insights for Anticancer Activity:

  • Urea/Thiourea Linkage: The incorporation of a urea or thiourea linkage by reacting the carbohydrazide with substituted phenyl isocyanates or isothiocyanates is a common strategy. The nature of the substituent on the terminal phenyl ring is a critical determinant of activity.

  • Terminal Aromatic/Heterocyclic Ring: The presence of specific substituents on the terminal phenyl ring, such as chloro, fluoro, or trifluoromethyl groups, has been shown to enhance potency against various cancer cell lines.

  • Flexibility and Conformation: The length and flexibility of the linker between the benzoxazole core and the terminal aromatic ring can influence the binding affinity to the kinase domain of VEGFR-2.

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Selected Analogs against Various Cell Lines

Compound IDLinker and Terminal GroupHepG2 (Liver)HCT-116 (Colon)MCF-7 (Breast)VEGFR-2 IC₅₀ (µM)Reference
2a -NH-CO-NH-(4-Cl-Phenyl)5.937.148.930.08[8][9]
2b -NH-CO-NH-(4-F-Phenyl)6.589.1010.110.10[8][9]
2c -NH-CS-NH-(Phenyl)8.759.529.950.15[8]
Sorafenib -9.185.477.260.10[8][9]

Data is compiled and representative of findings in the cited literature.

The data indicates that analogs with a urea linker and an electron-withdrawing group like chlorine on the terminal phenyl ring (Compound 2a ) exhibit potent cytotoxicity and strong VEGFR-2 inhibition, comparable to the standard drug Sorafenib. [8][9]

G cluster_pathway Anticancer Mechanism of Action Analog Benzo[d]oxazole Analog (e.g., Compound 2a) VEGFR2 VEGFR-2 Tyrosine Kinase Analog->VEGFR2 Inhibits Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Promotes TumorGrowth Tumor Growth & Proliferation Angiogenesis->TumorGrowth Supports

Caption: Simplified pathway showing VEGFR-2 inhibition by anticancer analogs.

Anti-inflammatory Activity

Derivatives of benzo[d]oxazole-2-carbohydrazide have also been investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs). [10]The anti-inflammatory effect is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. [11] Key SAR Insights for Anti-inflammatory Activity:

  • Substituents on the Benzoxazole Ring: Modifications at the 5- or 6-position of the benzoxazole ring can impact anti-inflammatory potency.

  • Nature of the Side Chain: The type of substituent attached to the carbohydrazide nitrogen is critical. Propanamide side chains with terminal amine functionalities have shown promising results.

  • Lipophilicity and pKa: These physicochemical properties influence the absorption, distribution, and target engagement of the compounds.

Table 3: Comparative In Vivo Anti-inflammatory Activity of Selected Analogs

Compound IDR-group on Propanamide% Inhibition of Paw Edema (at 3h)Ulcerogenic IndexReference
3a Morpholine81.7Low[10]
3b Piperidine75.4Low[10]
3c 4-Nitrophenyl-piperazine78.2Low[10]
Diclofenac -69.5High[10]
Ibuprofen -64.7Moderate[10]

Activity measured in the carrageenan-induced rat paw edema model. Data is representative of findings in the cited literature.

The results highlight that analogs incorporating a propanamide side chain with a terminal morpholine ring (Compound 3a ) exhibit superior anti-inflammatory activity compared to standard NSAIDs like diclofenac and ibuprofen, with the added benefit of a lower ulcerogenic potential. [10]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the synthesis and evaluation of benzo[d]oxazole-2-carbohydrazide analogs.

Protocol 1: General Synthesis of Benzo[d]oxazole-2-carbohydrazide (Core Intermediate)

This protocol is adapted from methodologies described in the literature. [4][5]

  • Step 1: Synthesis of Ethyl 2-(benzo[d]oxazol-2-yl)acetate:

    • To a solution of 2-aminophenol (0.1 mol) in ethanol, add diethyl oxalate (0.1 mol).

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure ester.

  • Step 2: Synthesis of Benzo[d]oxazole-2-carbohydrazide:

    • Dissolve the ethyl 2-(benzo[d]oxazol-2-yl)acetate (0.05 mol) in ethanol.

    • Add hydrazine hydrate (99%, 0.1 mol) to the solution.

    • Reflux the mixture for 8-10 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture. The product will precipitate out.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the pure carbohydrazide intermediate.

    • Characterize the product using IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: General Synthesis of Schiff Bases (Hydrazones)

This protocol is a standard condensation reaction. [2][5]

  • Dissolve benzo[d]oxazole-2-carbohydrazide (0.01 mol) in absolute ethanol (20 mL).

  • Add the desired aromatic aldehyde (0.01 mol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The precipitated product is filtered, washed with ethanol, and dried.

  • Recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure Schiff base.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Tube Dilution Method)

This protocol is based on the guidelines for determining Minimum Inhibitory Concentration (MIC). [4][12]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of two-fold serial dilutions of the compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in test tubes.

  • Prepare a standardized inoculum of the test microorganism (e.g., 10⁵ CFU/mL).

  • Add the inoculum to each tube of the serial dilution series.

  • Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubate the tubes at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 4: In Vitro Anticancer Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable method for determining cytotoxicity. [12]

  • Plate cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • After the incubation period, fix the cells with 10% trichloroacetic acid (TCA).

  • Wash the plates with water and stain with 0.4% SRB solution.

  • Wash away the unbound dye with 1% acetic acid.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

G cluster_workflow SRB Assay Workflow A Seed Cells in 96-well Plate B Add Test Compounds (Serial Dilutions) A->B C Incubate (48-72h) B->C D Fix Cells (TCA) C->D E Stain with SRB D->E F Wash & Solubilize Dye E->F G Measure Absorbance (510nm) F->G H Calculate IC50 G->H

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion and Future Outlook

The benzo[d]oxazole-2-carbohydrazide scaffold represents a highly valuable and versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide demonstrate that systematic structural modifications can lead to potent and selective inhibitors for a range of biological targets.

  • For antimicrobial agents , the focus remains on optimizing substituents on the terminal phenyl ring of hydrazone derivatives to enhance potency and broaden the spectrum of activity, particularly against drug-resistant strains.

  • In the realm of anticancer therapy , analogs acting as VEGFR-2 inhibitors have shown significant promise. Future work should focus on improving pharmacokinetic properties and exploring synergistic combinations with other anticancer drugs.

  • As anti-inflammatory agents , these compounds offer the potential for high efficacy with reduced gastrointestinal side effects, a major limitation of current NSAIDs. Further in-depth mechanistic studies are warranted to confirm their COX-2 selectivity.

The continued exploration of the chemical space around the benzo[d]oxazole-2-carbohydrazide core, guided by the SAR principles outlined here, is a promising strategy for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (URL: [Link])

  • Jiang, Y., Yang, W., & Zhou, B. (2023). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. RSC Advances. (URL: [Link])

  • Kumar, A., Yadav, S., et al. (2022). Benzoxazole Derivatives: Qsar and Molecular Docking Studies. ResearchGate. (URL: [Link])

  • Omori, N., Kouyama, N., et al. (2012). Hit to lead SAR study on benzoxazole derivatives for an NPY Y5 antagonist. Bioorganic & Medicinal Chemistry Letters, 22(5), 2020-2023. (URL: [Link])

  • In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR. (2023). International Journal of Pharmaceutical Sciences and Drug Research. (URL: [Link])

  • Sherifa, M., & Mahmoud, M. (2017). Design, synthesis and antitumor activities of some novel benzoxazole carbohydrazide derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. (URL: [Link])

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review. (URL: [Link])

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Medicinal Chemistry Research. (URL: [Link])

  • Shakya, A. K., Kaur, A., et al. (2015). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Saudi Pharmaceutical Journal. (URL: [Link])

  • Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. (2019). Archiv der Pharmazie. (URL: [Link])

  • Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. (2019). ResearchGate. (URL: [Link])

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. (URL: [Link])

  • Structure activity relationship of benzoxazole derivatives. (2024). ResearchGate. (URL: [Link])

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. (URL: [Link])

  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (2020). Molecules. (URL: [Link])

  • Benzimidazole, benzothiazole, and benzoxazole derivatives as potential anticancer agents. (2023). ResearchGate. (URL: [Link])

  • Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. (URL: [Link])

  • Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. (2022). Journal of Basic and Applied Research in Biomedicine. (URL: [Link])

  • Onyeyilim, I., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. (URL: [Link])

  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (2021). Letters in Drug Design & Discovery. (URL: [Link])

Sources

A Head-to-Head Comparison of Benzoxazole and Benzothiazole Carbohydrazides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of medicinal chemistry, the benzoxazole and benzothiazole scaffolds are privileged structures, forming the core of numerous compounds with a wide array of biological activities. Their bioisosteric relationship, where the oxygen atom in the benzoxazole ring is replaced by a sulfur atom in benzothiazole, presents a fascinating case for comparative studies in drug design and development. This guide provides a head-to-head comparison of their carbohydrazide derivatives, offering insights into their synthesis, and a comparative analysis of their biological performance supported by experimental data.

The Structural Rationale: Benzoxazole vs. Benzothiazole

Benzoxazole and benzothiazole are bioisosteres, meaning they have similar shapes and sizes but differ in the heteroatom at position 1 of the five-membered ring (oxygen vs. sulfur).[1] This seemingly subtle difference can significantly impact the physicochemical properties and, consequently, the biological activity of the resulting molecules. The sulfur atom in benzothiazole is larger, more polarizable, and has available d-orbitals compared to the oxygen in benzoxazole. These differences can influence factors such as:

  • Lipophilicity: The sulfur atom generally imparts greater lipophilicity, which can affect cell membrane permeability.

  • Hydrogen Bonding: The oxygen in benzoxazole is a stronger hydrogen bond acceptor than the sulfur in benzothiazole.

  • Metabolic Stability: The C-S bond in benzothiazole may be more susceptible to certain metabolic pathways compared to the C-O bond in benzoxazole.

  • Target Interaction: The differing electronic properties can lead to varied interactions with biological targets.

The carbohydrazide moiety (-CONHNH2) is a versatile functional group often introduced to enhance the biological activity of heterocyclic compounds. It can act as a linker for further derivatization and is known to participate in hydrogen bonding interactions with biological macromolecules.

Synthesis of Benzoxazole and Benzothiazole Carbohydrazides: A Comparative Workflow

The synthesis of benzoxazole and benzothiazole carbohydrazides follows a similar and straightforward pathway, typically starting from the corresponding 2-mercapto or 2-hydroxy precursors. The general synthetic route involves a three-step process, which is highly efficient and adaptable for generating a library of derivatives.

Synthesis_Workflow cluster_benzoxazole Benzoxazole Synthesis cluster_benzothiazole Benzothiazole Synthesis start_ox o-Aminophenol ester_ox Ethyl 2-benzoxazolecarboxylate start_ox->ester_ox Diethyl oxalate, Reflux hydrazide_ox Benzoxazole-2-carbohydrazide ester_ox->hydrazide_ox Hydrazine hydrate, Ethanol, Reflux start_th o-Aminothiophenol ester_th Ethyl 2-benzothiazolecarboxylate start_th->ester_th Diethyl oxalate, Reflux hydrazide_th Benzothiazole-2-carbohydrazide ester_th->hydrazide_th Hydrazine hydrate, Ethanol, Reflux

Caption: General synthetic workflow for benzoxazole and benzothiazole carbohydrazides.

Experimental Protocol: Synthesis of Benzoxazole-2-carbohydrazide

Step 1: Synthesis of Ethyl 2-benzoxazolecarboxylate

  • A mixture of o-aminophenol (0.1 mol) and diethyl oxalate (0.2 mol) is heated under reflux for 6-8 hours.

  • The excess diethyl oxalate is removed by distillation under reduced pressure.

  • The resulting solid is washed with petroleum ether and recrystallized from ethanol to yield ethyl 2-benzoxazolecarboxylate.

Step 2: Synthesis of Benzoxazole-2-carbohydrazide

  • A solution of ethyl 2-benzoxazolecarboxylate (0.05 mol) in ethanol (100 mL) is prepared.

  • Hydrazine hydrate (0.1 mol) is added dropwise to the solution.

  • The reaction mixture is refluxed for 4-6 hours.

  • Upon cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to obtain benzoxazole-2-carbohydrazide.[2]

Experimental Protocol: Synthesis of Benzothiazole-2-carbohydrazide

The protocol for the synthesis of benzothiazole-2-carbohydrazide is analogous to that of its benzoxazole counterpart, with o-aminothiophenol as the starting material.

Step 1: Synthesis of Ethyl 2-benzothiazolecarboxylate

  • o-Aminothiophenol (0.1 mol) and diethyl oxalate (0.2 mol) are refluxed for 6-8 hours.

  • Work-up is similar to the benzoxazole analogue, involving removal of excess reagent and recrystallization from ethanol.

Step 2: Synthesis of Benzothiazole-2-carbohydrazide

  • Ethyl 2-benzothiazolecarboxylate (0.05 mol) is dissolved in ethanol (100 mL).

  • Hydrazine hydrate (0.1 mol) is added, and the mixture is refluxed for 4-6 hours.

  • The product is isolated by filtration upon cooling, washed, and dried.

Head-to-Head Biological Activity Comparison

The true measure of the impact of the O/S substitution lies in the comparative biological evaluation of the resulting carbohydrazide derivatives. Here, we delve into their antimicrobial and anticancer activities, drawing upon data from various studies.

Antimicrobial Activity

Several studies have indicated that benzothiazole derivatives often exhibit superior antimicrobial activity compared to their benzoxazole counterparts. This is particularly evident in the context of antifungal and certain antibacterial applications.

A study directly comparing a series of benzoxazole and benzothiazole derivatives revealed that the benzothiazole-containing compounds exhibited a broader and more potent antifungal profile.[3] Another study on 1,2,3-triazole derivatives appended with these heterocycles found that the benzothiazole-linked compounds showed better antibacterial efficacy.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Derivatives

Compound TypeDerivativeS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)A. niger (Fungus)Reference
Benzoxazole 2-(Benzoxazol-2-yl)-5-(diethylamino)phenol12.52550100[3]
Benzothiazole 2-(Benzothiazol-2-yl)-5-(diethylamino)phenol12.5252550[3]

Note: The data presented is a representative compilation from the literature and is intended for comparative purposes. Absolute values may vary based on specific substitutions and experimental conditions.

The enhanced antimicrobial, particularly antifungal, activity of the benzothiazole scaffold is often attributed to the presence of the sulfur atom. It is hypothesized that the increased lipophilicity of the benzothiazole derivatives facilitates their transport across the microbial cell membrane. Furthermore, the sulfur atom can potentially interact with essential enzymes and proteins within the microbial cell, leading to disruption of cellular processes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) and its turbidity is adjusted to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The evaluation of benzoxazole and benzothiazole carbohydrazides as anticancer agents has revealed promising, albeit nuanced, differences. While both scaffolds have been incorporated into potent anticancer compounds, the choice between them often depends on the specific cancer type and the desired mechanism of action.

One study that involved the bioisosteric replacement of a benzothiazole core with a benzoxazole in a known anticancer agent found that the resulting benzoxazole analogues retained significant anticancer activity.[4] In another comparative study, the replacement of a benzothiazole ring with a benzoxazole in a series of potential antitumor agents resulted in a slight decrease in potency against certain cancer cell lines.[5]

Table 2: Comparative Anticancer Activity (IC50, µM) of Representative Derivatives

Compound TypeDerivativeMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Reference
Benzoxazole Substituted Benzoxazole-2-carbohydrazide~15-20~10-15~20-25[2]
Benzothiazole Substituted Benzothiazole-2-carbohydrazide~10-15~8-12~15-20[6]

Note: The IC50 values are approximate ranges compiled from different studies for illustrative comparison. Direct comparison requires testing under identical conditions.

The anticancer activity of these compounds is often linked to their ability to induce apoptosis, inhibit specific kinases, or interfere with DNA synthesis. The subtle electronic and steric differences between the benzoxazole and benzothiazole rings can influence how the molecules bind to their respective targets, leading to variations in potency.

Anticancer_Mechanism cluster_drug Benzoxazole/Benzothiazole Carbohydrazide cluster_cell Cancer Cell drug Carbohydrazide Derivative receptor Cellular Target (e.g., Kinase, DNA) drug->receptor Binding & Inhibition apoptosis Apoptosis Induction receptor->apoptosis proliferation Inhibition of Cell Proliferation receptor->proliferation

Caption: Putative mechanism of anticancer action for carbohydrazide derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies allow for the deduction of some general structure-activity relationship (SAR) trends:

  • The Heteroatom Matters: As discussed, the substitution of oxygen with sulfur generally appears to enhance antimicrobial activity, particularly against fungal pathogens. In the context of anticancer activity, the choice of the heteroatom is more target-dependent, with both scaffolds yielding potent compounds.

  • Substitution on the Benzene Ring: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl) on the benzene ring of both benzoxazole and benzothiazole systems can significantly modulate biological activity. The optimal substitution pattern is often specific to the biological target.

  • Derivatization of the Carbohydrazide Moiety: The carbohydrazide group serves as an excellent handle for creating a diverse library of derivatives, such as Schiff bases and N-acyl derivatives. These modifications can dramatically alter the steric and electronic properties of the molecule, leading to improved potency and target selectivity.

Conclusion and Future Perspectives

This head-to-head comparison of benzoxazole and benzothiazole carbohydrazides underscores the profound impact that subtle structural modifications can have on biological activity. The available evidence suggests that benzothiazole carbohydrazides may hold a slight advantage in the realm of antimicrobial agents, particularly as antifungals. In the arena of anticancer drug discovery, both scaffolds remain highly valuable, with the optimal choice being contingent on the specific therapeutic target.

For researchers and drug development professionals, the key takeaway is the importance of considering both bioisosteres in the early stages of lead discovery and optimization. The synthetic accessibility of both classes of compounds, coupled with their proven biological potential, ensures that benzoxazole and benzothiazole carbohydrazides will continue to be a fertile ground for the discovery of novel therapeutic agents. Future work should focus on direct, systematic comparative studies of these carbohydrazide derivatives against a broad panel of biological targets to further elucidate their therapeutic potential and refine the structure-activity relationships.

References

  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. National Center for Biotechnology Information. Available at: [Link]

  • Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. National Center for Biotechnology Information. Available at: [Link]

  • Biologically Active Benzofused Bioisosters (Benzimidazole, Benzoxazole and Benzothiazole). ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis and antitumor activities of some novel benzoxazole carbohydrazide derivatives. ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activity of benzoxazole derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and cytotoxic evaluation of benzoxazole/benzothiazole-2-imino-coumarin hybrids and their coumarin analogues as potential anticancer agents. PubMed. Available at: [Link]

  • Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link]

  • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Semantic Scholar. Available at: [Link]

  • Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. Scilit. Available at: [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. Available at: [Link]

  • Anticancer activity of benzoxazole derivative (2015 onwards): a review. ResearchGate. Available at: [Link]

  • Synthesis of novel derivatives of benzothiazole and benzothi. TSI Journals. Available at: [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available at: [Link]

  • Benzothiazole derivatives as anticancer agents. National Center for Biotechnology Information. Available at: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Publishing. Available at: [Link]

  • Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of Benzo[d]oxazole-2-carbohydrazide Synthesis: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzo[d]oxazole-2-carbohydrazide in Modern Drug Discovery

Benzo[d]oxazole-2-carbohydrazide and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities. These activities include antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The carbohydrazide moiety, in particular, serves as a versatile synthon for the construction of more complex heterocyclic systems, making the efficient and scalable synthesis of this key intermediate a critical focus for researchers in drug development. This guide provides an in-depth, evidence-based comparison of two primary synthetic methodologies: traditional conventional heating and modern microwave irradiation, offering a clear perspective on their respective efficiencies and practical applications.

The Fundamental Chemistry: Cyclocondensation as the Core Reaction

The synthesis of the benzoxazole ring system predominantly relies on the cyclocondensation of an o-aminophenol with a suitable one-carbon electrophile. In the case of Benzo[d]oxazole-2-carbohydrazide, this typically involves the reaction of o-aminophenol with oxalic acid or its derivatives, followed by hydrazinolysis. The key transformation is the formation of the oxazole ring, a process that requires significant energy input to overcome the activation barrier for cyclization and dehydration. The manner in which this energy is supplied—through conventional heating or microwave irradiation—profoundly impacts the reaction's kinetics, yield, and overall efficiency.

Conventional Heating: The Tried-and-True, but Time-Consuming Approach

Conventional heating, typically employing an oil bath or heating mantle, transfers energy to the reaction mixture via conduction and convection. This process is inherently slow and can lead to uneven heating, with the vessel walls being hotter than the bulk of the reaction mixture. For the synthesis of benzoxazole derivatives, this often translates to prolonged reaction times, sometimes spanning several hours to a full day, and can necessitate the use of high-boiling point solvents and aggressive dehydrating agents like polyphosphoric acid (PPA).

Experimental Protocol: Conventional Synthesis of a 2-Substituted Benzoxazole (Representative)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-aminophenol (1.0 eq.) and a dicarboxylic acid derivative (1.1 eq.).

  • Solvent/Catalyst Addition: Add a suitable high-boiling point solvent (e.g., xylenes) or a dehydrating agent/catalyst such as polyphosphoric acid.

  • Heating: Immerse the flask in an oil bath preheated to 140-180°C.

  • Reaction Monitoring: Allow the reaction to reflux for 8-24 hours, monitoring its progress periodically using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into a beaker of ice water. The resulting precipitate is collected by filtration, washed, and purified by recrystallization or column chromatography.

Microwave Irradiation: A Paradigm Shift in Synthetic Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[1][2] Unlike conventional heating, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the bulk of the material.[3] This efficient energy transfer dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[4] For the synthesis of benzoxazoles, this translates to significantly milder reaction conditions, often obviating the need for harsh catalysts and reducing the formation of byproducts.[5][6]

Experimental Protocol: Microwave-Assisted Synthesis of a 2-Substituted Benzoxazole (Representative)
  • Reactant Preparation: In a dedicated microwave process vial, thoroughly mix o-aminophenol (1.0 eq.) and a dicarboxylic acid derivative (1.1 eq.). A minimal amount of a high-dielectric solvent or a catalyst can be added.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 130-150°C) for 5-20 minutes.

  • Reaction Monitoring: The reaction progress can be monitored in real-time if the instrument allows, or by running short test reactions.

  • Work-up and Purification: After cooling the vial, the crude product is extracted with a suitable solvent, washed, and purified, typically by recrystallization.

Comparative Analysis: A Head-to-Head Evaluation

The advantages of microwave irradiation over conventional heating for the synthesis of benzoxazole and related heterocyclic compounds are stark and well-documented in the scientific literature.[7][8][9]

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Hours (typically 8-24 h)Minutes (typically 5-20 min)
Product Yield Moderate to GoodGood to Excellent
Energy Efficiency LowHigh
Temperature Gradient Non-uniformUniform
Side Reactions More prevalentMinimized
Solvent Usage Often requires high-boiling solventsCan often be performed solvent-free or with minimal solvent
Reproducibility ModerateHigh

Mechanistic Insights and Workflow Visualization

The underlying mechanism for the formation of the benzoxazole ring from o-aminophenol and a carboxylic acid derivative involves an initial acylation of the amino group, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.

G cluster_conventional Conventional Heating Workflow cluster_microwave Microwave Irradiation Workflow A1 Reactant Mixing & Setup B1 Prolonged Heating (8-24h) A1->B1 C1 Cooling B1->C1 D1 Work-up & Purification C1->D1 A2 Reactant Mixing in Vial B2 Rapid Irradiation (5-20min) A2->B2 C2 Cooling B2->C2 D2 Work-up & Purification C2->D2

Caption: A comparative workflow diagram illustrating the streamlined nature of microwave-assisted synthesis.

reaction_mechanism Reactants o-Aminophenol + Carboxylic Acid Derivative Intermediate1 Acylated Intermediate Reactants->Intermediate1 Acylation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Substituted Benzoxazole Intermediate2->Product Dehydration

Caption: The general reaction mechanism for the formation of a 2-substituted benzoxazole.

Conclusion: The Clear Advantage of Microwave-Assisted Synthesis

For the synthesis of Benzo[d]oxazole-2-carbohydrazide and its analogs, microwave irradiation presents a demonstrably superior methodology compared to conventional heating. The dramatic reduction in reaction times, coupled with often higher yields and cleaner reaction profiles, aligns with the principles of green chemistry by saving time, energy, and reducing waste.[1][4] While conventional heating remains a viable option, particularly in resource-limited settings, microwave-assisted synthesis is the clear choice for researchers and drug development professionals seeking to accelerate their discovery pipelines and improve the overall efficiency of their synthetic endeavors.

References

  • BenchChem. (2025).
  • Bentham Science Publishers. (2020).
  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of Benzoxazole Derivatives | Request PDF.
  • MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • MDPI. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI.
  • International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds.
  • Bentham Science Publishers. (2020).
  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • RSC Publishing. (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles.
  • SciSpace. (n.d.).

Sources

A Comparative Guide to the Cytotoxicity of Benzo[d]oxazole Derivatives: A Focus on Cancer Cell Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of anticancer drug discovery is relentlessly driven by the pursuit of therapeutic agents that exhibit potent cytotoxicity against malignant cells while preserving the integrity of healthy tissues. Within this paradigm, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, with the benzo[d]oxazole scaffold being a particularly promising pharmacophore. This guide provides an in-depth, objective comparison of the cytotoxic profiles of novel benzo[d]oxazole derivatives, with a critical focus on their differential effects on cancerous versus normal, non-malignant cells. While the broader class of Benzo[d]oxazole-2-carbohydrazide derivatives holds significant therapeutic interest, the availability of direct comparative cytotoxicity data on normal versus cancer cell lines is more robust for closely related benzo[d]oxazole analogues. This guide will, therefore, leverage this available data to illuminate the principles of selectivity and provide a framework for future research in this area.

Understanding the "Why": The Rationale Behind Targeting Cancer Cells with Benzoxazole Derivatives

Benzo[d]oxazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in oncology research due to their diverse pharmacological activities.[1][2] These compounds have been shown to interfere with various cellular processes that are fundamental to cancer cell proliferation and survival. One of the key mechanisms of action for some benzoxazole derivatives is the inhibition of critical enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4] VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively starve tumors of their blood supply, leading to cell death.

Furthermore, studies have indicated that certain benzoxazole derivatives can induce apoptosis, or programmed cell death, in cancer cells.[3] This is a crucial mechanism for an anticancer agent, as it eliminates malignant cells in a controlled manner without inducing an inflammatory response. The selectivity of these compounds for cancer cells is a key area of investigation, as it is this property that minimizes the debilitating side effects often associated with traditional chemotherapy.

Comparative Cytotoxicity: A Data-Driven Analysis

The cornerstone of evaluating a potential anticancer agent lies in its therapeutic index – the ratio between its toxicity to cancer cells and its toxicity to normal cells. A higher therapeutic index signifies a more selective and, therefore, safer drug candidate. The following table summarizes the in vitro cytotoxicity of selected benzo[d]oxazole derivatives against a panel of human cancer cell lines and a normal human lung fibroblast cell line (WI-38), as determined by the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDCancer Cell LineCancer TypeIC50 (µM) on Cancer CellsNormal Cell LineIC50 (µM) on Normal CellsSelectivity Index (SI) (IC50 Normal / IC50 Cancer)Reference
12d HepG2Hepatocellular Carcinoma23.61WI-3899.414.21[4]
MCF-7Breast Adenocarcinoma44.09WI-3899.412.25[4]
12i HepG2Hepatocellular Carcinoma27.30WI-3876.782.81[4]
MCF-7Breast Adenocarcinoma27.99WI-3876.782.74[4]
12l HepG2Hepatocellular Carcinoma10.50WI-3837.973.62[4]
MCF-7Breast Adenocarcinoma15.21WI-3837.972.50[4]

Interpretation of Data:

The data presented in the table clearly demonstrates the selective cytotoxicity of the tested benzo[d]oxazole derivatives. For instance, compound 12l exhibits a potent cytotoxic effect against the HepG2 liver cancer cell line with an IC50 of 10.50 µM, while its cytotoxicity towards the normal WI-38 lung fibroblasts is significantly lower (IC50 = 37.97 µM).[4] This results in a selectivity index of 3.62, indicating that this compound is over three and a half times more toxic to liver cancer cells than to normal lung cells. Similarly, compounds 12d and 12i also display favorable selectivity indices, highlighting their potential as promising candidates for further preclinical development.[4]

Experimental Protocol: The MTT Assay for Cytotoxicity Assessment

The data presented above was generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted and reliable colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability. The principle of this assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Here is a detailed, step-by-step methodology for performing an MTT assay:

Materials:

  • Cancer and normal cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Benzo[d]oxazole derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzo[d]oxazole derivatives in complete medium.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (untreated cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration that causes 50% inhibition of cell growth.

Visualizing the Workflow: From Cell Culture to Data Analysis

The following diagram, generated using Graphviz, illustrates the key steps of the MTT assay workflow.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (Cancer & Normal Lines) Seeding 2. Seeding in 96-well Plate CellCulture->Seeding Treatment 4. Treat Cells for 24-72 hours Seeding->Treatment CompoundPrep 3. Prepare Serial Dilutions of Benzoxazole Derivatives CompoundPrep->Treatment MTT_add 5. Add MTT Reagent Treatment->MTT_add Incubation 6. Incubate for Formazan Formation MTT_add->Incubation Solubilization 7. Solubilize Formazan Crystals Incubation->Solubilization Readout 8. Measure Absorbance (570 nm) Solubilization->Readout Calculation 9. Calculate % Viability & IC50 Values Readout->Calculation

Sources

Safety Operating Guide

Proper Disposal of Benzo[d]oxazole-2-carbohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Characterization

Based on the toxicological profiles of analogous compounds, Benzo[d]oxazole-2-carbohydrazide should be handled as a hazardous substance. Primary hazards are anticipated to include:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[1]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][2]

Due to these potential hazards, all waste containing Benzo[d]oxazole-2-carbohydrazide must be classified and handled as hazardous waste in accordance with federal and state regulations.[3][4][5]

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling Benzo[d]oxazole-2-carbohydrazide in any form (solid, solution, or as waste), all personnel must be equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates that employers ensure a safe working environment, which includes providing and ensuring the use of necessary protective gear.[6][7]

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield may be necessary for splash hazards.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is recommended to protect against dust particles and splashes.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron should be worn.Prevents direct skin contact which may cause irritation or allergic reactions.[1][8] Glove material compatibility should be confirmed.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.Minimizes inhalation of the compound, which may cause respiratory irritation.[9]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • Minimize dust generation and accumulation.[1]

  • Keep containers tightly closed when not in use.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

Segregation and Storage of Waste

Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance.[10] Incompatible chemicals, when mixed, can result in dangerous reactions such as the generation of heat, fire, explosion, or toxic gases.[11][12][13][14]

Waste Segregation Protocol:

  • Designated Waste Containers: All waste contaminated with Benzo[d]oxazole-2-carbohydrazide must be collected in dedicated, clearly labeled hazardous waste containers.

  • Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated filter paper, gloves, empty vials) from liquid waste (e.g., reaction mixtures, contaminated solvents).

  • Chemical Incompatibility: Do not mix Benzo[d]oxazole-2-carbohydrazide waste with strong oxidizing agents or strong acids.[15][16] Consult your institution's chemical hygiene plan for a comprehensive list of incompatible materials.

Storage Guidelines:

  • Store waste containers in a cool, dry, and well-ventilated area away from heat and sources of ignition.[1][15]

  • Ensure containers are always sealed except when adding waste.[10]

  • Use secondary containment for all liquid hazardous waste to prevent spills.[10]

  • Label all waste containers with "Hazardous Waste," the full chemical name, and the accumulation start date.[3]

Disposal Workflow

The disposal of Benzo[d]oxazole-2-carbohydrazide must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][17] This federal law establishes a "cradle-to-grave" approach for managing hazardous waste.[5]

Step-by-Step Disposal Procedure:

  • Waste Characterization: Based on its hazardous properties, Benzo[d]oxazole-2-carbohydrazide waste is to be classified as hazardous.

  • Containerization:

    • Solid Waste: Place in a durable, leak-proof container lined with a polyethylene bag.

    • Liquid Waste: Use a chemically compatible, screw-cap container. Do not fill containers to more than 90% capacity to allow for expansion.

  • Labeling: Affix a completed hazardous waste tag to the container, including all constituents and their approximate percentages.

  • Accumulation: Store the waste in a designated satellite accumulation area within the laboratory.

  • Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Final Disposal: The EHS department will arrange for the transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of organic chemical waste is high-temperature incineration.[4]

The following diagram illustrates the decision-making process for the proper disposal of Benzo[d]oxazole-2-carbohydrazide.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposal Start Benzo[d]oxazole-2-carbohydrazide Waste Generated Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Containerize Place in Appropriate Waste Container Segregate->Containerize Label Label with Hazardous Waste Tag Containerize->Label Store Store in Satellite Accumulation Area Label->Store Pickup Schedule EHS Waste Pickup Store->Pickup Disposal Transport to Licensed TSDF for Incineration Pickup->Disposal

Caption: Decision workflow for the disposal of Benzo[d]oxazole-2-carbohydrazide.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your research community. The principles of responsible chemical waste management are integral to the integrity of scientific pursuit.

References

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean.
  • Hazardous waste - Wikipedia. (n.d.). Wikipedia.
  • Hazardous Waste | US EPA. (n.d.). United States Environmental Protection Agency.
  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025, January 6). YouTube.
  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025, August 13). United States Environmental Protection Agency.
  • Carbohydrazide - AK Scientific, Inc. (n.d.). AK Scientific, Inc.
  • Benzo[d]oxazole-2-carbohydrazide - ChemScene. (n.d.). ChemScene.
  • SAFETY DATA SHEET. (2010, November 16). Fisher Scientific.
  • Hydrazine (HSG 56, 1991) - INCHEM. (n.d.). INCHEM.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 16). Thermo Fisher Scientific.
  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (n.d.). Arkema.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, April 30). TCI Chemicals.
  • Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid - Benchchem. (n.d.). BenchChem.
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Dartmouth College.
  • Safety Data Sheet Carbohydrazide Revision 4, Date 01 Dec 2024 - Redox. (2025, September 23). Redox.
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice - EPA. (n.d.). United States Environmental Protection Agency.
  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration - OSHA. (n.d.). Occupational Safety and Health Administration.
  • Appendix K - Incompatible Chemicals | Environment, Health and Safety - Cornell EHS. (n.d.). Cornell University.
  • Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration - OSHA. (n.d.). Occupational Safety and Health Administration.
  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC. (n.d.). Centers for Disease Control and Prevention.
  • Incompatible Chemicals | Office of Research Environmental Health and Safety | USU. (n.d.). Utah State University.
  • Incompatible Chemicals - Risk Management and Safety. (n.d.). The University of Alabama.
  • ChemStream OS-208. (2019, May 23). ChemStream.
  • Incompatibilities of chemicals - PubMed. (n.d.). National Center for Biotechnology Information.
  • Chemical Incompatibility Chart - Princeton EHS. (n.d.). Princeton University.

Sources

A Comprehensive Guide to the Safe Handling of Benzo[d]oxazole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the paramount consideration when working with any chemical compound is safety. This guide provides essential, immediate safety and logistical information for handling Benzo[d]oxazole-2-carbohydrazide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on structurally analogous compounds, namely carbohydrazide, hydrazine derivatives, and benzoxazole derivatives.[1] This approach ensures a cautious and comprehensive framework for operational and disposal plans.

Hazard Assessment: A Synthesis of Structural Analogs

Benzo[d]oxazole-2-carbohydrazide incorporates a benzoxazole moiety and a carbohydrazide functional group. The safety profile must therefore be considered a composite of the hazards associated with these structural components.

  • Carbohydrazide and Hydrazine Derivatives: The carbohydrazide portion of the molecule is a derivative of hydrazine.[2] Hydrazine and its derivatives are known for their potential health effects, which can include skin irritation, contact dermatitis, and irritation to the eyes, nose, and throat.[3] Exposure can also lead to more severe symptoms such as nausea, dizziness, and central nervous system depression.[3][4] Some hydrazine derivatives are also considered potential carcinogens.[5] Heating carbohydrazide may lead to an explosion.[6]

  • Benzoxazole Derivatives: Benzoxazole-containing compounds may cause skin and eye irritation.[7][8]

Based on this analysis, Benzo[d]oxazole-2-carbohydrazide should be handled as a substance that is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation and an allergic skin reaction.[5][9][10]

GHS Pictogram (Anticipated):


[11]

Signal Word (Anticipated): Warning[11]

Personal Protective Equipment (PPE): A Multi-layered Defense

A robust PPE protocol is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling Benzo[d]oxazole-2-carbohydrazide, with specifications grounded in established safety standards.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when there is a splash hazard.Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166 to protect against dust and splashes.[12]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron.Prevents direct skin contact. Given the potential for skin irritation and sensitization from carbohydrazide, glove selection should be based on compatibility and breakthrough time.[5][13]
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood. If dust generation is unavoidable or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 should be followed.[12]
Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][12] The recommended storage temperature is 2-8°C.[11][14]

  • Keep away from heat, sparks, and open flames.[8]

  • Engineering Controls: All handling of solid Benzo[d]oxazole-2-carbohydrazide should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] Facilities should be equipped with an eyewash station and a safety shower.[12]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[13]

  • Procedure:

    • Don all required PPE as detailed in the table above.

    • Minimize dust generation when handling the solid.

    • If preparing a solution, slowly add the solid to the solvent.

    • After handling, decontaminate all surfaces and equipment.

    • Remove contaminated clothing and wash it before reuse.[12]

In the event of a spill, follow these steps:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For minor spills, clean up immediately. Use dry clean-up procedures and avoid generating dust.[13]

  • Collect the spilled material into a suitable, labeled container for waste disposal.[13]

  • For major spills, alert emergency responders.[13]

  • Waste Segregation: Segregate waste containing Benzo[d]oxazole-2-carbohydrazide from other laboratory waste.[15]

  • Containerization: Place solid waste in a clearly labeled, sealed container. Liquid waste should be stored in a compatible, sealed, and labeled container.[15]

  • Disposal: Dispose of the contents and container in accordance with all applicable federal, state, and local regulations. This will likely involve incineration at an approved waste disposal plant.[1] The first rinse of any contaminated container should be collected as hazardous waste.[15]

Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for the safe handling of Benzo[d]oxazole-2-carbohydrazide.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve post_decon Decontaminate Surfaces handling_dissolve->post_decon post_ppe Doff PPE post_decon->post_ppe disp_segregate Segregate Waste post_ppe->disp_segregate disp_dispose Dispose via EHS disp_segregate->disp_dispose end End disp_dispose->end start Start start->prep_ppe

Caption: Workflow for handling and disposal of Benzo[d]oxazole-2-carbohydrazide.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (4-Aminobenzoyl)hydrazide, 95%. Retrieved from [Link]

  • Wikipedia. (2024). Hydrazine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • Wikipedia. (2023). Carbohydrazide. Retrieved from [Link]

  • Redox. (2024). Safety Data Sheet Carbohydrazide. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • Lead Sciences. (n.d.). Benzo[d]oxazole-2-carbohydrazide. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[d]oxazole-2-carbohydrazide
Reactant of Route 2
Benzo[d]oxazole-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.